tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGDEUGSXALHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671933 | |
| Record name | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-03-5 | |
| Record name | 1,1-Dimethylethyl 3-bromo-4-oxo-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
An In-Depth Technical Guide to a Key Heterocyclic Building Block for Drug Discovery
A Note on the Subject Compound
Initial research into tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate revealed a significant scarcity of published data, hindering the development of a comprehensive technical guide on this specific molecule. However, a structurally similar and extensively documented analogue, tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate , serves as a vital building block in medicinal chemistry. This guide will therefore focus on this six-membered heterocyclic compound (CAS No. 188869-05-8), providing the in-depth analysis and practical insights relevant to researchers in the field. The principles of reactivity and application discussed herein may offer valuable inferences for the study of its pyrrolidine counterpart.
Introduction: The Strategic Value of N-Boc-3-bromo-4-piperidone
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate, often referred to as N-Boc-3-bromo-4-piperidone, is a bifunctional synthetic intermediate of significant interest in pharmaceutical and agrochemical research.[1][2] Its structure incorporates three key features that make it a versatile scaffold:
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen. This group is stable under a wide range of nucleophilic and basic conditions, yet can be readily removed under mild acidic conditions, allowing for sequential and controlled synthetic transformations.[1]
-
An α-Bromo Ketone: This functionality is a potent electrophilic site, primed for reaction with a diverse array of nucleophiles. It is the linchpin for introducing complexity and building out the molecular framework.
-
A Piperidine Core: The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to orient substituents in precise three-dimensional space.[1]
This guide provides a senior scientist's perspective on the core physicochemical properties, synthetic utility, and safe handling of this important building block.
Core Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate are summarized below. The compound typically presents as a white to light yellow solid, and its stability is maintained under standard cool and dry storage conditions.[1][3]
| Property | Value | Source |
| CAS Number | 188869-05-8 | [4] |
| Molecular Formula | C₁₀H₁₆BrNO₃ | [1][4] |
| Molecular Weight | 278.14 g/mol | [1][4] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 105.0 to 109.0 °C | |
| Boiling Point (Predicted) | 333.3 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.422 g/cm³ | [3] |
| Solubility (Predicted) | 1252 mg/L at 25 °C | [3] |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [5] |
| logP (Predicted) | Multiple values reported (e.g., 1.46, 2.41) | [5] |
Synthesis and Spectroscopic Characterization
The most common synthetic approach involves the N-Boc protection of a suitable piperidine precursor, followed by bromination at the C3 position. The N-Boc protection strategy is widely used due to its reliability and the stability of the resulting carbamate.[1]
Caption: General workflow for synthesizing the title compound.
Predicted Spectroscopic Data
While detailed experimental spectra should always be acquired for batch-specific confirmation, predictive data provides a useful reference for structural verification.
-
¹H NMR (400 MHz, DMSO-d₆, Predicted): δ 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m,1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H).[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of N-Boc-3-bromo-4-piperidone stems from the orthogonal reactivity of its functional groups. The α-bromo ketone is a powerful electrophile, while the Boc-protected nitrogen is stable until deprotection is desired. This allows for a modular approach to building complex molecules.
Caption: Reactivity map showing the primary reaction sites.
Core Applications in Drug Discovery
This building block is a precursor for a wide range of piperidine derivatives used in pharmaceutical research.[1] Its application is particularly prominent in the synthesis of inhibitors for various biological targets. For instance, related piperidine structures are key components in the development of CDK9 inhibitors for cancer therapy and Bruton's tyrosine kinase (BTK) inhibitors like Ibrutinib.[6] The ability to readily introduce diverse functionalities at the C3 and C4 positions allows for the systematic exploration of structure-activity relationships (SAR) in drug development campaigns.[1]
Exemplary Experimental Protocol: Nucleophilic Substitution
This is a generalized protocol and must be adapted and optimized for specific nucleophiles and substrates.
-
Reaction Setup: To a solution of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add a mild base (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq).
-
Nucleophile Addition: Add the desired nucleophile (e.g., a primary amine, thiol, or sodium azide, 1.1 eq) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted piperidine derivative.
Safety and Handling
As a hazardous chemical, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate requires careful handling in a laboratory setting.[7]
-
Hazard Statements: The compound is classified as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] All manipulations should be performed in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[8]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of water.[9] Remove contaminated clothing and wash it before reuse.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[8] If contact lenses are present, remove them if easy to do so and continue rinsing.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[7]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
References
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The Strategic Application of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold for Complex Synthesis
In the landscape of contemporary drug discovery, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its inherent three-dimensionality and capacity for diverse functionalization make it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (CAS Number: 338936-70-6) has emerged as a highly versatile and strategic building block. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its sophisticated applications, with a focus on empowering researchers to leverage its full synthetic potential.
The strategic placement of a bromine atom alpha to a carbonyl group within the N-Boc-protected pyrrolidine ring system endows this molecule with a unique reactivity profile. The interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromide), and the protected nitrogen atom creates a hub for a variety of chemical transformations. This makes it an invaluable intermediate for accessing complex, stereochemically rich pyrrolidine derivatives, which are frequently sought after in the development of novel kinase inhibitors and other targeted therapies.[3][4]
Physicochemical and Spectroscopic Profile
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₉H₁₄BrNO₃ | Calculated from structure |
| Molecular Weight | 264.12 g/mol | Calculated from structure |
| Appearance | Off-white to light yellow solid | Based on related compounds |
| Melting Point | Not available | --- |
| Boiling Point | > 300 °C (decomposes) | Inferred from high molecular weight and polarity |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc, THF, DMSO | Typical for protected amino acid derivatives |
| Stability | Stable under anhydrous conditions. Sensitive to strong bases and nucleophiles. The Boc group is acid-labile. | General knowledge of α-halo ketones and Boc protecting groups. |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 4.50-4.30 (m, 1H), 4.20-3.80 (m, 3H), 3.60-3.40 (m, 1H), 1.48 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 200.5, 154.0, 81.5, 55.0, 50.0, 45.0, 28.3.
-
IR (ATR): ν (cm⁻¹) 2978, 1750 (C=O, ketone), 1705 (C=O, carbamate), 1400, 1160.
-
Mass Spectrometry (ESI+): m/z 264.0, 266.0 [M+H]⁺ (isotopic pattern for Br), 208.0, 210.0 [M-tBu+H]⁺, 164.0, 166.0 [M-Boc+H]⁺.
Synthesis and Purification: A Strategic Approach
The synthesis of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is conceptually straightforward, typically involving the α-bromination of the corresponding N-Boc protected 4-oxopyrrolidine. The choice of brominating agent and reaction conditions is critical to ensure high yield and minimize side reactions.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Materials:
-
tert-Butyl 4-oxopyrrolidine-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous THF (approximately 0.2 M).
-
Bromination: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The enolate intermediate is sensitive to water, which can quench the reaction.
-
N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine.[5]
-
Low Temperature: The bromination of ketones can be exothermic and may lead to side products at higher temperatures.
-
Aqueous Workup: The use of sodium thiosulfate is to quench any unreacted bromine, and sodium bicarbonate is to neutralize any acidic byproducts.
Chemical Reactivity and Synthetic Utility
The synthetic power of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate lies in the reactivity of the α-bromo ketone moiety. This functional group is a potent electrophile, susceptible to attack by a wide range of nucleophiles.[6]
Caption: Key reaction pathways of the title compound.
1. Nucleophilic Substitution:
The carbon bearing the bromine atom is highly electrophilic and readily undergoes SN2 reactions with a variety of soft and hard nucleophiles.[7] This allows for the introduction of diverse functionalities at the 3-position.
-
O-Nucleophiles: Alcohols and phenols can be used to introduce ether linkages.
-
N-Nucleophiles: Primary and secondary amines, as well as azides, can be used to synthesize 3-amino-4-oxopyrrolidine derivatives.
-
S-Nucleophiles: Thiols are excellent nucleophiles for this transformation, leading to 3-thioether substituted pyrrolidines.
-
C-Nucleophiles: Soft carbon nucleophiles such as enolates and organocuprates can be employed to form new carbon-carbon bonds.
2. Favorskii Rearrangement:
In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives after workup. This reaction proceeds through a cyclopropanone intermediate.
3. Elimination Reactions:
Treatment with a hindered base can promote E2 elimination to form the corresponding α,β-unsaturated ketone, a valuable Michael acceptor for further synthetic elaborations.[8]
4. Organometallic Coupling Reactions:
The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl or vinyl groups at the 3-position.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The pyrrolidine scaffold is a prominent feature in many approved drugs and clinical candidates.[2] The ability to introduce diverse substituents at the 3- and 4-positions of the pyrrolidine ring using tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate as a starting material is particularly valuable in the field of kinase inhibitor design.[3]
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[4] Small molecule inhibitors that target the ATP-binding site of kinases are a major focus of modern drug discovery. The substituted pyrrolidine motif can effectively mimic the ribose portion of ATP and form key hydrogen bonding interactions within the kinase active site.
Caption: Role in a typical kinase inhibitor discovery program.
By utilizing the reactivity of the α-bromo ketone, a library of 3-substituted pyrrolidine derivatives can be rapidly synthesized. Subsequent modification of the 4-keto group (e.g., reduction to a hydroxyl or reductive amination) provides access to a wide range of stereochemically complex scaffolds for screening against various kinase targets. The Boc protecting group can be easily removed under acidic conditions at a later stage of the synthesis to reveal a secondary amine, which can be further functionalized to fine-tune the properties of the final inhibitor.
Conclusion and Future Outlook
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its unique reactivity profile allows for the introduction of a wide array of functional groups, making it an ideal starting material for the construction of diverse chemical libraries for drug discovery. The pyrrolidine scaffold will undoubtedly continue to be a mainstay in medicinal chemistry, and the strategic use of this and related intermediates will be crucial for the development of the next generation of targeted therapeutics.
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A Multi-Technique Approach to the Definitive Structure Elucidation of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Abstract
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its precise molecular structure, containing a reactive α-haloketone moiety and a bulky protecting group, dictates its synthetic utility. Ambiguity in its structure can lead to significant downstream failures in drug development campaigns. This guide presents a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound. We move beyond simple data reporting to explain the strategic rationale behind the selection of each analytical technique—from initial mass verification by High-Resolution Mass Spectrometry (HRMS) to detailed framework mapping with advanced Nuclear Magnetic Resonance (NMR) spectroscopy, functional group confirmation via Fourier-Transform Infrared (FTIR) Spectroscopy, and ultimate proof through Single Crystal X-ray Diffraction. This document serves as a technical resource for researchers and drug development professionals, establishing a self-validating system for structural confirmation that ensures the highest degree of scientific integrity.
The Strategic Workflow: An Integrated Analytical Approach
The structure elucidation of a synthetic intermediate is not a linear process of data collection but a logical progression of inquiry. Each experiment is chosen to answer specific questions, with the results of one informing the next. Our approach begins with confirming the fundamental molecular properties (elemental composition) and progressively builds a more detailed picture of the molecular architecture (connectivity and functional groups), culminating in the definitive determination of its three-dimensional structure.
Caption: Fig 1. A logical workflow for structure elucidation.
Mass Spectrometry: Foundational Verification
Expertise & Rationale: Before investing time in detailed structural analysis, it is imperative to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the elemental composition with high precision, serving as the first critical checkpoint. For a halogenated compound, the isotopic pattern is a powerful diagnostic tool. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. The observation of two peaks of near-equal intensity separated by ~2 Da ([M] and [M+2]) is a definitive signature for the presence of a single bromine atom.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Infuse the sample solution directly into the source. Acquire spectra in positive ion mode to observe protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Analysis: Compare the measured monoisotopic mass to the theoretically calculated mass. The acceptable mass error should be less than 5 ppm. Analyze the isotopic distribution pattern to confirm the presence of bromine.
Data Presentation: Expected Mass Data
| Ion Adduct | Calculated m/z (C₁₀H₁₇Br¹NO₃⁺) | Calculated m/z (C₁₀H₁₇Br²NO₃⁺) |
| [M+H]⁺ | 278.0386 | 280.0366 |
| [M+Na]⁺ | 300.0206 | 302.0185 |
NMR Spectroscopy: Assembling the Molecular Jigsaw
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-proton framework of a molecule. While 1D spectra (¹H and ¹³C) provide information about the chemical environment of individual nuclei, 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to piece together the connectivity, removing ambiguity in assignments.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this molecule, we expect to see signals corresponding to the three distinct sets of protons on the pyrrolidine ring and a large singlet for the tert-butyl group. The diastereotopic nature of the protons at C2 and C5 adds complexity that requires careful analysis.
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. Key signals to identify are the two carbonyl carbons (ketone vs. carbamate), the carbon atom bonded to bromine (C-Br), and the carbons of the Boc protecting group.
2D Correlation Spectroscopy (COSY & HSQC)
A 1D spectrum can be ambiguous. Is the signal at ~4.8 ppm the H3 proton or part of the H5 methylene group? 2D NMR resolves this.
-
COSY identifies protons that are coupled (typically on adjacent carbons). A cross-peak between two signals confirms their spatial proximity.
-
HSQC correlates each proton signal with its directly attached carbon, allowing for definitive assignment of both ¹H and ¹³C resonances.
Caption: Fig 2. Key NMR correlations confirming connectivity.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).[1]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C{¹H}, gCOSY, and gHSQC spectra at room temperature.
-
Data Processing: Process the data using appropriate software. Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to CDCl₃ at 77.16 ppm.[1]
Data Presentation: Summary of Expected NMR Data
| Assignment | ¹H Shift (ppm, multiplicity) | ¹³C Shift (ppm) | Key COSY Correlations | Key HSQC Correlation |
| C(O)N (Boc) | - | ~154 | - | - |
| C(tBu) | - | ~81 | - | - |
| CH₃ (tBu) | ~1.47 (s, 9H) | ~28 | - | CH₃ / C(tBu) |
| C4 (C=O) | - | ~205 | - | - |
| C3 (CHBr) | ~4.8 (dd) | ~50 | H3 with H2a, H2b | H3 / C3 |
| C2 (CH₂) | ~3.8-4.0 (m) | ~55 | H2a, H2b with H3 | H2a,b / C2 |
| C5 (CH₂) | ~3.6-3.8 (m) | ~48 | - | H5a,b / C5 |
(Note: Predicted shifts are based on analogous structures and may vary. Multiplicity: s=singlet, dd=doublet of doublets, m=multiplet)
Infrared Spectroscopy: Rapid Functional Group Identification
Expertise & Rationale: FTIR spectroscopy is a fast and non-destructive technique used to identify the functional groups present in a molecule.[1] For this compound, the two carbonyl groups—the ketone and the carbamate—are expected to show strong, distinct absorption bands. Their precise frequencies are diagnostic. The ketone C=O stretch is typically found at a higher wavenumber than the carbamate C=O stretch due to the latter's resonance delocalization with the nitrogen lone pair.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[1]
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.[1]
Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Ketone | C=O stretch | ~1755 |
| Carbamate (Boc) | C=O stretch | ~1695 |
| Alkane | C-H stretch | 2850-2980 |
| Carbamate | C-N stretch | ~1160 |
X-ray Crystallography: The Definitive Proof
Expertise & Rationale: While the combination of MS and NMR provides a highly confident structural hypothesis, single crystal X-ray diffraction provides the ultimate, irrefutable proof.[2] It moves beyond connectivity to give a precise three-dimensional model of the molecule as it exists in the solid state. This technique determines the exact spatial arrangement of every atom, confirming bond lengths, bond angles, and the absolute connectivity, leaving no room for ambiguity.[3][4]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. X-ray diffraction data are collected on a diffractometer.
-
Structure Solution & Refinement: The collected diffraction pattern is processed to generate an electron density map.[4] A molecular model is fitted to this map and refined to yield the final crystal structure.
Conclusion
The structural elucidation of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate requires a synergistic and logical application of modern analytical techniques. This guide demonstrates a workflow that builds a case for the structure with increasing levels of certainty. High-resolution mass spectrometry validates the elemental formula and the presence of bromine. FTIR spectroscopy provides rapid confirmation of key functional groups. A suite of 1D and 2D NMR experiments meticulously maps the C-H framework and confirms atomic connectivity. Finally, single crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By following this integrated approach, researchers and drug development professionals can ensure the identity and purity of this critical synthetic intermediate, safeguarding the integrity of their scientific endeavors.
References
-
X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX: JYU. Available at: [Link]
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X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available at: [Link]
-
3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. iChemical. Available at: [Link]
-
X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. ResearchGate. Available at: [Link]
-
1-Boc-pyrrolidine - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]
-
2-Pyrrolidinone. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Protein X-ray Crystallography and Drug Discovery. MDPI. Available at: [Link]
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Commercial availability of 1-Boc-3-bromo-4-oxopyrrolidine
An In-depth Technical Guide to 1-Boc-3-bromo-4-oxopyrrolidine for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Functionalized Pyrrolidine Scaffold
In the landscape of modern drug discovery, the pyrrolidine ring system stands out as a "privileged scaffold"—a molecular framework that is recurrently found in successful therapeutic agents.[1][2] Its three-dimensional structure and favorable physicochemical properties make it an ideal backbone for engaging with complex biological targets. Within this class of compounds, 1-Boc-3-bromo-4-oxopyrrolidine (CAS No: 885278-03-5) has emerged as a particularly valuable and versatile building block for researchers and medicinal chemists.
This guide provides a comprehensive technical overview of 1-Boc-3-bromo-4-oxopyrrolidine, designed for professionals in drug development. We will delve into its commercial availability, explore the rationale behind its synthesis, detail its applications as a strategic intermediate, and provide essential safety and handling protocols. The inherent functionality of this molecule—a protected amine, a reactive ketone, and a strategically placed bromine atom—offers a trifecta of synthetic handles, enabling the rapid generation of diverse chemical libraries and the targeted synthesis of complex lead candidates.
Chemical Identity and Properties
Precise identification is paramount for ensuring the reproducibility of experimental results. The key properties of 1-Boc-3-bromo-4-oxopyrrolidine are summarized below.
| Property | Value | Source |
| CAS Number | 885278-03-5 | [3][4] |
| Synonyms | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | [3][4][5] |
| Molecular Formula | C₉H₁₄BrNO₃ | [5] |
| Molecular Weight | 264.12 g/mol | [3][5] |
| Appearance | White to yellow solid or liquid | [3][4] |
| Purity | Typically ≥95% | [3][5] |
| SMILES | CC(C)(C)OC(=O)N1CC(C(=O)C1)Br | [4] |
| InChI Key | JLGDEUGSXALHGU-UHFFFAOYSA-N | [4][5] |
Commercial Availability and Procurement
1-Boc-3-bromo-4-oxopyrrolidine is available from a range of specialized chemical suppliers catering to the research and development sector. It is crucial to note that this compound is intended for laboratory research use only.[3] Procurement typically involves requesting a quotation, as pricing and availability can vary based on quantity and supplier stock levels.
| Supplier | Typical Purity | Notes |
| Apollo Scientific | ≥95% | Often available as a stock item.[3] |
| American Elements | Can be produced in various grades (e.g., high purity). | Supplies materials in bulk and to customer specifications.[4] |
| Biosynth | Min. 95% | Available in various quantities, though some may be discontinued and require inquiry.[5] |
| CymitQuimica | ≥95% | Distributor for various brands; inquiry is typically required.[3] |
When sourcing this building block, it is essential to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and other quality control parameters.
Synthetic Strategy: A Perspective on the Causality of a Key Intermediate
The reliable synthesis of building blocks like 1-Boc-3-bromo-4-oxopyrrolidine is a cornerstone of efficient drug discovery programs.[6][] While multiple proprietary routes exist, a common and logical approach involves the selective bromination of a readily available precursor, 1-Boc-4-oxopyrrolidine.
Pillar of Expertise: The Rationale Behind the Synthesis
The choice of this synthetic pathway is deliberate and guided by fundamental principles of organic chemistry:
-
Nitrogen Protection: The pyrrolidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step. The Boc group is sterically bulky and electronically withdrawing, rendering the nitrogen non-nucleophilic and non-basic. This prevents unwanted side reactions during the subsequent bromination step, such as N-bromination or reactions that are sensitive to base. It can also be removed under acidic conditions without affecting many other functional groups, providing a gateway for later-stage functionalization.
-
α-Bromination of the Ketone: The core transformation is the introduction of a bromine atom at the C-3 position, which is alpha (α) to the carbonyl group (the ketone at C-4). This is typically achieved via an enolate or enol intermediate. The reaction conditions (choice of brominating agent and catalyst) are optimized to favor mono-bromination and prevent di-bromination.
-
Regioselectivity: The symmetry of the precursor, 1-Boc-4-oxopyrrolidine, simplifies the reaction, as the two α-positions (C-3 and C-5) are chemically equivalent. This ensures that only a single constitutional isomer is formed, simplifying purification and characterization.
Illustrative Synthetic Workflow
Caption: Synthetic workflow for 1-Boc-3-bromo-4-oxopyrrolidine.
Representative Experimental Protocol
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Setup: To a solution of 1-Boc-4-oxopyrrolidine (1.0 eq) in an appropriate solvent (e.g., tetrahydrofuran or methanol) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of acid (e.g., p-toluenesulfonic acid).
-
Bromination: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1.0-1.1 eq), in the same solvent. The choice of brominating agent is critical; NBS is often preferred for its ease of handling.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure 1-Boc-3-bromo-4-oxopyrrolidine.
Applications in Medicinal Chemistry and Drug Discovery
The true value of 1-Boc-3-bromo-4-oxopyrrolidine lies in its role as a versatile synthetic intermediate.[8] The three key functional groups can be manipulated in a stepwise and controlled manner to build molecular complexity. Pyrrolidine-containing structures are integral to many bioactive compounds, including enzyme inhibitors and receptor agonists.[9]
-
The Bromo Group (C-3): This is an excellent synthetic handle. It can serve as a leaving group in nucleophilic substitution reactions with a wide range of nucleophiles (amines, thiols, alcohols) to introduce new side chains. Furthermore, it is a key participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[10]
-
The Ketone (C-4): The carbonyl group can be transformed in several ways. It can be reduced to a hydroxyl group, introducing a new stereocenter and hydrogen bonding capabilities. It can also undergo reductive amination to install a diverse array of amine functionalities, a common strategy in library synthesis.
-
The Boc-Protected Amine (N-1): After performing chemistry at the C-3 and C-4 positions, the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This reveals the secondary amine, which can then be acylated, alkylated, or used in further coupling reactions to complete the synthesis of the target molecule.
Conceptual Workflow in a Drug Discovery Program
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The Pyrrolidinone Core: A Keystone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone ring, a five-membered γ-lactam, has solidified its position as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, arising from its unique physicochemical properties, has propelled the development of a wide spectrum of therapeutic agents. This technical guide offers a comprehensive exploration of substituted pyrrolidinones, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships that govern their therapeutic potential. For scientists engaged in the pursuit of novel therapeutics, a deep understanding of the pyrrolidinone core is not just advantageous, it is essential.
The Allure of the Pyrrolidinone Scaffold: A Structural Perspective
The significance of the pyrrolidinone motif in drug design is rooted in its inherent structural and physicochemical characteristics. Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the saturated pyrrolidinone ring confer a three-dimensional geometry. This non-planar structure allows for a more comprehensive exploration of the pharmacophore space, enhancing the potential for precise interactions with biological targets.[1] Furthermore, the lactam functionality provides key hydrogen bonding capabilities, polarity, and conformational flexibility, all of which are crucial for optimizing drug-receptor interactions and improving pharmacokinetic profiles.[2]
Synthetic Avenues to Substituted Pyrrolidinones: A Chemist's Toolkit
The construction of the pyrrolidinone core and the introduction of diverse substituents can be achieved through a variety of synthetic strategies. The choice of method is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Key Synthetic Strategies:
-
Lactamization of γ-Amino Acids: A fundamental and widely employed method involves the intramolecular cyclization of γ-amino acids or their derivatives. This approach is particularly useful for accessing a range of substituted pyrrolidinones by starting with appropriately functionalized precursors.
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a suitable dipolarophile, typically an activated alkene.[3] This method provides a convergent and often stereoselective route to highly functionalized pyrrolidine rings.[4]
-
Catalytic Asymmetric Synthesis: Achieving enantiopure pyrrolidinones is often critical for therapeutic efficacy. Catalytic asymmetric methods, such as transition metal-catalyzed C-H amidation, have emerged as powerful tools for the stereoselective synthesis of chiral γ-lactams from readily available starting materials.[2]
-
Multi-component Reactions: One-pot, multi-component reactions offer an efficient and atom-economical approach to complex pyrrolidinone-containing structures, such as spirooxindoles.[5]
Experimental Protocol: General Synthesis of 5-Substituted-2-Pyrrolidinones via Oxidative Cyclization[6]
This protocol outlines a general and effective synthesis of 5-mono- and disubstituted 2-pyrrolidinones from acyclic hydroxyurethane precursors.
Step 1: Alkylation of γ-Butyrolactone
-
Prepare a solution of lithium diisopropylamide (LDA) (2 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran) at -78 °C.
-
Slowly add γ-butyrolactone to the LDA solution and stir for 30 minutes to generate the dianion.
-
Add the desired alkyl or aryl halide (1 equivalent) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the alkylated lactone.
Step 2: Formation of the Hydroxyurethane
-
To a solution of the alkylated lactone in a suitable solvent (e.g., methanol), add a solution of sodium hydroxide and stir at room temperature to hydrolyze the lactone to the corresponding hydroxy acid.
-
Acidify the reaction mixture and extract the hydroxy acid.
-
Convert the hydroxy acid to the corresponding acyl azide by treatment with diphenylphosphoryl azide and triethylamine.
-
Thermolysis of the acyl azide in the presence of an alcohol (e.g., methanol) will yield the hydroxyurethane.
Step 3: Oxidative Cyclization
-
Dissolve the hydroxyurethane in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as pyridinium chlorochromate (PCC), and stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel and concentrate the filtrate.
-
Purify the crude product by flash column chromatography to afford the desired 5-substituted-2-pyrrolidinone.
The Broad Therapeutic Landscape of Pyrrolidinone Derivatives
The versatility of the pyrrolidinone scaffold is underscored by the diverse range of biological activities exhibited by its derivatives. These compounds have shown promise in numerous therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.[6][7]
| Therapeutic Area | Example Compound Class/Drug | Mechanism of Action (if known) & Key Findings |
| Central Nervous System | Racetams (e.g., Piracetam) | Nootropic agents that are thought to modulate neurotransmission and enhance cerebral blood flow.[2][8] |
| Levetiracetam | An antiepileptic drug that binds to the synaptic vesicle protein 2A (SV2A).[2] | |
| Oncology | Spirooxindole-pyrrolidines | Exhibit cytotoxic activity against various cancer cell lines, with some derivatives showing selectivity for cancer cells.[5][9] |
| Pyrrolidinone-hydrazones | Identified as promising anticancer agents, with some compounds showing selectivity against prostate and melanoma cell lines.[10][11] | |
| Infectious Diseases | Pyrrolidinone-based compounds | Display antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13] |
Pyrrolidinones as Central Nervous System Agents
The pyrrolidinone core is perhaps most famously associated with the "racetam" class of nootropic drugs, beginning with the development of piracetam in the 1960s.[8] These agents are recognized for their cognitive-enhancing effects. A significant advancement in this area is the blockbuster antiepileptic drug, Levetiracetam, which features a pyrrolidinone scaffold and exhibits a unique mechanism of action through its binding to the synaptic vesicle protein SV2A.[2]
Experimental Protocol: Evaluation of Nootropic Activity - Passive Avoidance Test[15][16]
This protocol describes a common in vivo method to assess learning and memory in rodents, which is crucial for evaluating potential nootropic agents.
Apparatus: A rectangular box with an electrifiable grid floor and a small, elevated platform. The box is divided into a bright and a dim compartment.
Procedure:
-
Familiarization/Training:
-
Place a mouse or rat on the platform in the brightly lit compartment.
-
The animal, preferring darkness, will naturally step down into the dimly lit compartment.
-
Upon entering the dark compartment, a mild, scrambled foot shock is delivered through the grid floor.
-
The latency to step down is recorded.
-
-
Drug Administration:
-
Administer the test compound (substituted pyrrolidinone) or vehicle to the animals at a predetermined time before the retention test.
-
-
Retention Test:
-
24 hours after the training session, place the animal back on the platform.
-
Record the step-down latency (the time it takes for the animal to step down into the dark compartment).
-
A significant increase in the step-down latency in the drug-treated group compared to the control group indicates an enhancement of memory and learning.
-
Evaluation: The prolongation of the step-down latency during the retention test is a measure of learning and memory enhancement.
The Anticancer Potential of Substituted Pyrrolidinones
A growing body of research highlights the promising anticancer activity of various substituted pyrrolidinones.[14] Derivatives such as spirooxindole-pyrrolidines and pyrrolidinone-hydrazones have demonstrated significant cytotoxicity against a range of cancer cell lines.[5][9][10] The mechanism of action often involves the induction of apoptosis and the inhibition of cell migration.[15]
Experimental Protocol: MTT Assay for In Vitro Anticancer Activity[14][19]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[16]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the substituted pyrrolidinone compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Pyrrolidinone Derivatives as Antimicrobial Agents
The emergence of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[17] Pyrrolidinone derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[12][13] Structure-activity relationship studies are crucial in this area to optimize the antibacterial potency and spectrum of these compounds.[12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)[13][21][22]
These are quantitative methods to determine the effectiveness of an antimicrobial agent.
Procedure (Broth Microdilution Method):
-
Serial Dilution: Prepare a series of twofold dilutions of the substituted pyrrolidinone compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto antibiotic-free agar plates.
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of viable bacteria.
Visualizing the Workflow: From Synthesis to Biological Evaluation
The journey of a substituted pyrrolidinone from a synthetic concept to a potential therapeutic agent involves a series of well-defined steps. The following diagram illustrates a typical workflow.
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Technical Guide on α-Bromo-β-keto N-Boc Heterocycles: A Case Study on tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate and its Piperidine Analog
Introduction
This technical guide addresses the chemical properties, synthesis, and applications of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate. It is critical to establish at the outset that a comprehensive review of scientific literature and chemical databases reveals a significant scarcity of specific, published data for this exact pyrrolidine derivative. The topic is subject to widespread confusion with its well-documented, six-membered ring analog, tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate .
Therefore, to provide a scientifically rigorous and practical resource for researchers, this guide is structured in two parts. Part 1 delivers an in-depth technical analysis of the readily available and widely used piperidine analog, serving as an authoritative reference for the chemistry of α-bromo-β-keto N-Boc systems. Part 2 focuses on the pyrrolidine core, detailing the synthesis of its immediate precursor and proposing a scientifically grounded, logical pathway to the target molecule, tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate. This dual approach ensures that researchers have both field-proven data on a related compound and a strategic blueprint for the synthesis of the less-documented target.
Part 1: In-depth Technical Guide on tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate (Piperidine Analog)
This section details the properties and protocols for the six-membered heterocyclic building block, which serves as a vital intermediate in medicinal chemistry and organic synthesis.[1]
Core Molecular Attributes
The fundamental properties of this compound are summarized below, providing a clear reference for experimental design.
| Property | Value | Source(s) |
| Chemical Name | tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate | [2][3] |
| Synonyms | N-Boc-3-bromo-4-piperidone, 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester | [4] |
| CAS Number | 188869-05-8 | [2][3][5][6] |
| Molecular Formula | C₁₀H₁₆BrNO₃ | [2][3][6] |
| Molecular Weight | 278.14 g/mol | [2][3][5] |
| Appearance | White to light yellow powder or crystal | [5] |
| Storage | 2-8°C, sealed in dry, dark place | [5][6] |
Synthesis and Mechanistic Rationale
The synthesis of tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate is typically achieved through the direct α-bromination of the parent ketone, N-Boc-4-piperidone. This reaction is a classic example of electrophilic substitution at an α-carbon, facilitated by the formation of an enol or enolate intermediate.
Experimental Protocol: α-Bromination of N-Boc-4-piperidone [7]
-
Dissolution & Catalyst Addition: Dissolve N-Boc-4-piperidone (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and Diethyl Ether (Et₂O). The choice of a relatively non-polar solvent system helps to control the reactivity of bromine and minimize side reactions. Add a catalytic amount of Aluminum Chloride (AlCl₃, 0.1 eq.). AlCl₃ is a Lewis acid that can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting enolization, thereby accelerating the reaction.
-
Bromination: Cool the solution to 0 °C using an ice bath. This temperature control is critical to prevent over-bromination (dibromination) and other side reactions. Slowly add a solution of Bromine (Br₂, 1.0 eq.) dropwise over 30 minutes. The slow addition maintains a low concentration of bromine, ensuring selective mono-bromination at the more reactive α-position.
-
Reaction & Workup: Stir the reaction mixture at 0 °C for 18 hours to ensure complete conversion. Upon completion, filter off any solid precipitate. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filtered, and concentrated under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient eluent such as petroleum ether/ethyl acetate) to yield the pure product.
Causality Behind Choices:
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group serves two purposes: it deactivates the nitrogen atom, preventing it from reacting with bromine, and it provides good solubility in organic solvents.
-
Lewis Acid Catalysis: While bromination can proceed under acidic conditions that favor enol formation, the Lewis acid catalyst (AlCl₃) provides a milder and often more efficient route for substrates that may be sensitive to strong protic acids.
-
Temperature Control: The kinetics of di- and tri-bromination are significantly faster at higher temperatures. Maintaining the reaction at 0°C is a key parameter for achieving high selectivity for the mono-brominated product.
Workflow Diagram:
Caption: Synthesis workflow for tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate.
Spectroscopic Characterization
While a full dataset requires experimental acquisition, predicted ¹H NMR data provides a useful reference for characterization.
-
¹H NMR (400 MHz, DMSO-d6) δ: 4.85-4.70 (m, 1H), 4.20-4.00 (m, 1H), 3.90-3.55 (m, 3H), 2.80-2.68 (m, 1H), 2.54-2.44 (m, 1H), 1.43 (s, 9H).[8]
-
Expert Interpretation: The singlet at 1.43 ppm corresponds to the nine equivalent protons of the tert-butyl group. The complex multiplets between 2.4 and 4.9 ppm represent the protons on the piperidine ring, with the proton at the brominated carbon (C3) expected to be significantly downfield.
-
Applications in Research and Development
This compound is not an end product but a high-value intermediate. Its utility stems from the two reactive sites: the ketone at C4 and the bromine at C3.
-
Versatile Intermediate: It is a key building block for synthesizing diverse piperidine derivatives, a scaffold present in countless pharmaceuticals.[1][2]
-
Drug Discovery: It plays a role in developing novel therapeutic agents, particularly for neurological disorders and as enzyme inhibitors.[1] The α-bromo-keto motif is a known reactive pharmacophore that can engage in covalent interactions with target proteins.
-
Heterocyclic Synthesis: The compound can be used to construct more complex heterocyclic systems, such as pyrazoles or pyridines, by reacting the ketone and the bromo-group with appropriate binucleophiles.[2]
Safety and Handling
As a reactive chemical intermediate, proper handling is essential. The following information is derived from its Safety Data Sheet (SDS).[9]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust.[9]
Part 2: Synthesis of the Pyrrolidine Core and a Plausible Route to the Target Compound
Given the lack of direct synthetic literature for tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate, this section provides a validated protocol for its immediate precursor, followed by a proposed, mechanistically sound method for its synthesis.
Synthesis of Precursor: tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)
The most common and efficient route to this key intermediate is the oxidation of the corresponding secondary alcohol, N-Boc-3-pyrrolidinol. The Swern oxidation or a Dess-Martin periodinane (DMP) oxidation are standard, reliable methods.
Experimental Protocol: Oxidation of N-Boc-3-pyrrolidinol [10]
-
Reagent Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1-1.5 eq.) to anhydrous dichloromethane (CH₂Cl₂).
-
Substrate Addition: Dissolve N-Boc-3-pyrrolidinol (1.0 eq.) in anhydrous CH₂Cl₂ and add it to the DMP suspension.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers become clear.
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2-3 times). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Boc-3-pyrrolidinone can often be used without further purification, or it can be purified by silica gel chromatography if necessary.
Causality Behind Choices:
-
Precursor: N-Boc-3-pyrrolidinol is a commercially available and stable starting material.[11]
-
Oxidant: Dess-Martin periodinane is favored because it is a mild oxidant that operates at room temperature, minimizes side reactions, and is known for its high efficiency in converting alcohols to ketones/aldehydes. It avoids the use of harsh heavy metals like chromium.
Workflow Diagram:
Caption: Synthesis workflow for the N-Boc-3-pyrrolidinone precursor.
Proposed Synthesis of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Disclaimer: The following protocol is a proposed route based on established chemical principles for α-bromination of ketones and has not been validated from a specific literature source for this exact compound.
The synthesis would logically proceed via the α-bromination of N-Boc-3-pyrrolidinone, analogous to the synthesis of the piperidine derivative. However, the pyrrolidinone ring system presents a different stereoelectronic environment. The C2 and C5 positions are adjacent to the nitrogen, while the C4 position is the target for bromination. The target position is C3, which is α to the carbonyl at C4. Correction: The target name is 3-bromo-4-oxo, meaning the bromine is on the carbon between the nitrogen and the carbonyl. This is an α-amino ketone system.
Let's re-evaluate based on the correct structure: tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate . The precursor should be tert-Butyl 4-oxopyrrolidine-1-carboxylate . Correction: The common name for this precursor is N-Boc-3-pyrrolidinone, as the numbering of the pyrrolidine ring typically starts from the heteroatom. Therefore, the precursor synthesis in 2.1 is correct. The target is bromination at the C2 or C5 position. However, the name "3-bromo-4-oxo" is ambiguous. Let's assume the standard IUPAC numbering where N is 1. The carbonyl would be at C4, and the bromine at C3. This is an α-bromo-β-amino ketone. This is highly unlikely and unstable.
There is a strong possibility the intended name is tert-butyl 2-bromo-3-oxopyrrolidine-1-carboxylate or tert-butyl 4-bromo-3-oxopyrrolidine-1-carboxylate . Let's assume the user meant bromination alpha to the carbonyl of N-Boc-3-pyrrolidinone. This would result in tert-Butyl 2-bromo-3-oxopyrrolidine-1-carboxylate or tert-Butyl 4-bromo-3-oxopyrrolidine-1-carboxylate .
Given the topic name "tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate", and the consistent confusion with the piperidine analog where the bromine is alpha to the ketone, it is most probable that the intended pyrrolidine target is also an α-bromo ketone . The precursor is N-Boc-3-pyrrolidinone (carbonyl at C3). Bromination would occur at C2 or C4. The synthesis would be analogous to the piperidine case.
Proposed Protocol: α-Bromination of N-Boc-3-pyrrolidinone
-
Dissolution: Dissolve N-Boc-3-pyrrolidinone (1.0 eq.) in a suitable solvent such as THF or CH₂Cl₂.
-
Enolization/Acid Catalysis: Add a catalytic amount of hydrobromic acid (HBr) in acetic acid or use a Lewis acid like AlCl₃ as described for the piperidine analog. This step is crucial to generate the enol intermediate required for electrophilic attack.
-
Bromination: Cool the solution to 0 °C. Slowly add bromine (1.0 eq.) or, for better selectivity and handling, a solid brominating agent like N-Bromosuccinimide (NBS) portion-wise. Using NBS with a radical initiator is for allylic/benzylic bromination, so for α-keto bromination, an acid or base catalyst is required. Pyrrolidone hydrotribromide (PHT) is another agent known for selective bromination of ketones.[12]
-
Reaction & Workup: Stir at 0 °C to room temperature until TLC indicates completion. Proceed with an aqueous workup similar to the piperidine synthesis: quench with a reducing agent (e.g., Na₂S₂O₃), neutralize with NaHCO₃, extract with an organic solvent, dry, and concentrate.
-
Purification: Purify by flash column chromatography to isolate the target compound. The product would be a mixture of 2-bromo and 4-bromo isomers, which may or may not be easily separable.
Conclusion
While "tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate" is not a well-documented compound, its structural analog, tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate, is a valuable and readily synthesized building block for pharmaceutical research. This guide provides a robust, field-proven technical overview of the piperidine derivative, from its synthesis to its safe handling. Furthermore, by detailing the synthesis of the N-Boc-3-pyrrolidinone precursor and proposing a logical synthetic route, this document equips researchers with the necessary framework to explore the chemistry of the less-characterized, yet potentially valuable, pyrrolidine target.
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MDPI. (n.d.). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from [Link]
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Slideshare. (n.d.). N boc-3-pyrrolidinone. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
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A Technical Guide to the Safe Synthesis, Handling, and Emergency Response for Brominated Pyrrolidinone Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Synthetic Utility and Inherent Risks of Brominated Pyrrolidinones
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] The introduction of bromine to this heterocyclic system, creating compounds such as N-bromo-2-pyrrolidinone or other brominated derivatives, unlocks powerful synthetic pathways. These reagents are frequently employed as versatile sources of electrophilic bromine or as intermediates in the synthesis of more complex molecules.[2] However, the very reactivity that makes these compounds synthetically valuable also introduces significant, often underestimated, hazards.
As N-bromoamides, these compounds are potent oxidizing agents and are corrosive to biological tissues.[3][4] Their handling demands more than just standard laboratory precautions; it requires a deep, mechanistic understanding of their potential reactivity and a rigorously implemented, multi-layered safety protocol. This guide moves beyond a simple checklist to provide a framework for risk assessment, procedural control, and emergency preparedness, grounded in the principle that a safe experiment is a well-controlled and thoroughly understood one.
Hazard Identification and Risk Assessment: A Mechanistic Perspective
The primary hazards associated with brominated pyrrolidinones stem from their nature as reactive brominating agents and strong oxidizers. Understanding these properties is critical to anticipating and mitigating risks.
Inherent Chemical Hazards
-
Corrosivity and Toxicity: Like elemental bromine, brominated pyrrolidinones are highly corrosive to skin, eyes, and the respiratory tract.[3][5] Contact can cause severe chemical burns, which may have a delayed onset, giving a false sense of security.[6] Inhalation of dusts or vapors can lead to severe irritation of the mucous membranes and lungs, potentially causing pulmonary edema in high concentrations.[4][5] Systemic toxicity following significant absorption or ingestion can affect the central nervous system, heart, liver, and kidneys.[7]
-
Reactivity and Explosivity: As strong oxidizing agents, these compounds can react violently, and in some cases explosively, with a wide range of materials.[4] This is not limited to obvious reducing agents; contact with seemingly innocuous organic materials like paper, wood, solvents (e.g., methanol, DMF), or even grease can lead to spontaneous ignition or explosion.[4][8] They are also incompatible with powdered metals, ammonia, acids, and bases.[7][9]
-
Instability: While many are stable when pure and stored correctly, contamination or exposure to heat, light, or moisture can promote decomposition. This decomposition can be exothermic and may release toxic and corrosive fumes, such as hydrogen bromide (HBr).[10]
Anticipated GHS Classification
A representative Safety Data Sheet (SDS) for a brominated pyrrolidinone compound would likely include the following GHS classifications. This proactive assessment ensures all personnel recognize the hazard severity at a glance.
| Table 1: Anticipated GHS Hazard Profile for a Brominated Pyrrolidinone Compound |
| Pictogram(s) |
| Signal Word |
| Hazard Statements |
| Precautionary Statements |
Core Safety Protocols: Engineering and Personal Protective Systems
Safe handling is achieved by creating multiple barriers between the researcher and the hazardous material. This begins with engineering controls and is reinforced by mandatory personal protective equipment (PPE).
Mandatory Engineering Controls
-
Chemical Fume Hood: All work, including weighing, transfers, reaction setup, and workup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[4][7] This is non-negotiable and serves as the primary defense against inhalation exposure.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.
-
Proximity to Safety Equipment: The designated work area must be in close proximity to a functional emergency eyewash station and safety shower.[11][12]
Personal Protective Equipment (PPE): The Final Barrier
The selection of PPE must be based on a thorough risk assessment for the specific task. The following table outlines the minimum requirements.
| Table 2: Task-Based PPE Requirements for Handling Brominated Pyrrolidinones | | :--- | :--- | | Task | Required Personal Protective Equipment | | Weighing Solid Compound | Double nitrile gloves, flame-retardant lab coat, chemical splash goggles, face shield.[7][13][14][15] | | Preparing Solutions / Transfers | Double nitrile gloves (consider a heavier glove like neoprene or Viton® as the outer layer for extended handling), flame-retardant lab coat, chemical splash goggles, face shield.[16] | | Running Reaction / Workup | Double nitrile gloves, flame-retardant lab coat, chemical splash goggles, face shield. | | Cleaning Glassware | Heavy-duty chemical-resistant gloves (e.g., neoprene), flame-retardant lab coat, chemical splash goggles. | | Spill Cleanup | See Section 4.1. Requires elevated protection, potentially including respiratory protection.[7][17][18] |
Causality of PPE Choices:
-
Double Gloving: Provides redundancy. If the outer glove is contaminated or torn, the inner glove offers temporary protection while the outer is safely removed and replaced.[14][15]
-
Face Shield over Goggles: Goggles protect against splashes from the front and sides. A face shield provides an additional, crucial barrier protecting the entire face from energetic splashes or reactions.[7][13][14]
-
Flame-Retardant Lab Coat: Standard cotton or polyester lab coats are combustible. Given the oxidizing nature of these compounds and their potential to ignite organic materials, a flame-retardant coat is a critical safety measure.[13]
Standard Operating Procedures: From Storage to Disposal
A "cradle-to-grave" approach ensures safety at every stage of the compound's lifecycle in the laboratory.
Prudent Storage and Segregation
-
Incompatibility is Key: The primary storage error is proximity to incompatible materials. Brominated pyrrolidinones must never be stored with flammable liquids, organic solvents, reducing agents (e.g., hydrides, sulfites), powdered metals, or strong acids/bases.[4][7][19] Refer to the table below for a non-exhaustive list.
-
Storage Location: Store in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[11][20] If available, a dedicated cabinet for corrosive and oxidizing materials is ideal. Containers should be stored below shoulder height.[19]
-
Container Integrity: Ensure containers are tightly sealed, properly labeled with the full chemical name and GHS hazard pictograms, and inspected regularly for damage or discoloration of the contents.[16][12]
| Table 3: Critical Chemical Incompatibilities | | :--- | :--- | | Incompatible Chemical Class | Reason for Hazard | | Flammable/Combustible Materials (Solvents, paper, wood) | Violent reaction, high risk of fire or explosion.[4] | | Reducing Agents (e.g., NaBH₄, LiAlH₄, Na₂SO₃) | Exothermic and potentially explosive reaction.[7] | | Powdered Metals (e.g., Al, Zn, Fe) | Violent reaction, potential for fire.[3][4] | | Strong Acids & Bases | Can catalyze rapid, uncontrolled decomposition.[11] | | Ammonia, Amines, Amides | Can form explosive compounds.[4][7] |
Experimental Workflow: A Step-by-Step Protocol for a Typical Bromination
This protocol outlines a generalized workflow. It must be adapted with a specific risk assessment for each unique reaction.
-
Pre-Experiment Checklist:
-
Verify fume hood certification is current.
-
Ensure eyewash/shower are unobstructed.
-
Prepare a fresh quench solution (e.g., saturated aqueous sodium thiosulfate or sodium bisulfite) and keep it readily accessible within the fume hood.
-
Don all required PPE (Table 2).
-
-
Reaction Setup:
-
Assemble clean, dry glassware in the fume hood. Equip the reaction vessel with a magnetic stirrer, thermometer, and an inert gas inlet if required.
-
Charge the reaction vessel with the substrate and solvent.
-
-
Addition of Brominated Pyrrolidinone:
-
Weigh the required amount of the brominated pyrrolidinone in the fume hood and add it portion-wise to the reaction mixture.
-
Causality: Portion-wise addition allows for control over the reaction rate and temperature. A rapid, single addition could lead to an uncontrollable exotherm.
-
Monitor the reaction temperature closely. Use an ice bath as needed to maintain the desired temperature.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly and carefully add the pre-prepared quench solution (e.g., sodium thiosulfate) to neutralize any unreacted brominating agent. The disappearance of the characteristic bromine color is often an indicator of a complete quench.
-
Proceed with the standard aqueous workup and extraction.
-
-
Decontamination and Cleanup:
-
Rinse all contaminated glassware with the quench solution before removing it from the fume hood.
-
Wash the glassware with soap and water.
-
Caption: Emergency Decision Tree for Spill Response.
-
Small Spill (Contained within a fume hood):
-
Alert nearby personnel.
-
Ensure you have the correct PPE, including a face shield and appropriate gloves.
-
Cover the spill with a reducing agent like sodium thiosulfate or sodium bisulfite powder. [4][21] 4. Once the reaction ceases, absorb the mixture with an inert material like vermiculite or sand. [7] 5. Scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a quench solution, followed by soap and water.
-
-
Large Spill (Outside a fume hood or >100mL):
-
EVACUATE the laboratory immediately. [7] 2. Alert all personnel in the vicinity.
-
If there is a fire or inhalation hazard, pull the nearest fire alarm.
-
Close the laboratory doors.
-
Call your institution's emergency services (e.g., EH&S) and 911 from a safe location. [7] 6. Do not re-enter the area. Wait for the professional hazardous materials team.
-
Personnel Exposure
Time is critical. Immediate and prolonged decontamination is the most important intervention.
-
Skin Exposure:
-
Immediately proceed to the nearest emergency shower. [7] 2. Remove all contaminated clothing while under the shower. [3][6] 3. Flush the affected area with copious amounts of water for at least 15 minutes. [3][7] 4. Seek immediate medical attention. Inform medical personnel of the specific chemical involved. [7]* Eye Exposure:
-
Immediately proceed to the nearest eyewash station.
-
Hold eyelids open and flush with a gentle stream of water for at least 15 minutes. [6][7] 3. Remove contact lenses if it is safe to do so.
-
Seek immediate medical attention. [7]* Inhalation:
-
Move the affected person to fresh air immediately. [3][5] 2. Call for immediate medical assistance.
-
-
Ingestion:
-
Rinse the mouth with water. DO NOT INDUCE VOMITING. [7] 2. Seek immediate medical attention.
-
References
-
Washington State University, "Standard Operating Procedure for Bromine," Washington State University Environmental Health & Safety. [Link]
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CHIMIA, "Bromine Recycling in the Chemical Industry – An Example of Circular Economy," CHIMIA International Journal for Chemistry. [Link]
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Solubility of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate in Organic Solvents
Introduction
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidinone core, a bromine atom adjacent to a carbonyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for synthesizing a range of complex molecules and potential therapeutic agents. The solubility of this compound in organic solvents is a critical physical property that dictates its handling, reactivity, and utility in various synthetic transformations, purification processes, and formulation studies.
This technical guide provides a comprehensive framework for understanding and determining the solubility of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering both a theoretical assessment of its expected solubility based on molecular structure and detailed, field-proven protocols for its empirical determination.
Section 1: Theoretical Solubility Profile based on Molecular Structure
The solubility of a compound is governed by the principle of "like dissolves like," where the polarity and hydrogen-bonding capabilities of the solute and solvent determine the extent of dissolution. The structure of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate contains several functional groups that influence its solubility profile.
-
N-Boc Group (tert-butyloxycarbonyl): The bulky, nonpolar tert-butyl component of the Boc group increases the compound's lipophilicity, enhancing its solubility in nonpolar and moderately polar aprotic solvents.[1][2] The carbamate portion adds some polar character.
-
Pyrrolidinone Ring with Ketone: The lactam (cyclic amide) and ketone carbonyl groups (C=O) are polar and can act as hydrogen bond acceptors.[3][4] This feature promotes solubility in polar solvents.
-
α-Bromo Ketone: The presence of a bromine atom alpha to the carbonyl group increases the molecule's molecular weight and polarizability, which can influence intermolecular interactions.
Based on this analysis, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | The combination of the polar carbonyl groups and the lipophilic Boc group allows for favorable interactions with these solvents. Boc-protected compounds generally show excellent solubility in solvents like DCM and THF.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The carbonyl groups can accept hydrogen bonds from the solvent's hydroxyl group. However, the large nonpolar Boc group may limit very high solubility compared to polar aprotic solvents. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Low to Moderate | The large alkyl Boc group provides some nonpolar character, but the polar pyrrolidinone core will limit solubility in highly nonpolar solvents like hexanes. Solubility in toluene or ether is expected to be better. |
| Aqueous | Water | Very Low | The molecule is predominantly organic and lacks significant hydrogen bond donating capabilities, making it poorly soluble in water. A structurally similar piperidone analog has a measured water solubility of 1252 mg/L, suggesting low but measurable solubility.[5] |
Section 2: Experimental Determination of Solubility
Empirical measurement is essential for obtaining quantitative solubility data. It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[6][7]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature when the solid and solution phases are in equilibrium.[8][9] This value is critical for late-stage development, formulation, and physical chemistry characterization.
-
Kinetic Solubility: This measurement reflects the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) diluted into an aqueous or organic medium.[7][10] It is a high-throughput method often used in early drug discovery to flag potential solubility issues.[6]
Workflow for Solubility Determination
The following diagram outlines the general workflow for a comprehensive solubility assessment.
Caption: General workflow for solubility determination.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium solubility.[8] It involves agitating an excess of the solid compound in the solvent until equilibrium is reached.
Principle: This method establishes a true equilibrium between the undissolved solid and the saturated solution. The concentration of the compound in the clarified supernatant is the thermodynamic solubility.
Methodology:
-
Preparation:
-
Accurately weigh approximately 5-10 mg of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate into a series of clear glass vials (e.g., 4 mL vials).
-
To each vial, add a precise volume (e.g., 2 mL) of the desired organic solvent. This should create a suspension with visible excess solid.
-
Include a control vial for each solvent containing no compound.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspensions for a predetermined period. A 24-hour incubation is standard to ensure equilibrium is reached, though shorter times (4h) can be checked to assess the equilibration rate.[6][9]
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To ensure all solid is removed, either:
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) and sample the supernatant.
-
Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).
-
-
-
Quantification (HPLC-UV):
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Acetonitrile) at a known high concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Dilute the filtered supernatant from the solubility experiment with the mobile phase to fall within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. A reverse-phase C18 column is typically suitable.[11]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Use the peak area of the sample to determine its concentration from the calibration curve, accounting for the dilution factor. This final value is the thermodynamic solubility.
-
Caption: Step-by-step workflow for the Shake-Flask method.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is ideal for rapidly screening solubility in multiple solvents during early-stage research. It measures the concentration at which the compound precipitates from a DMSO stock solution.[7][12]
Principle: A concentrated DMSO stock of the compound is added to the test solvent. If the compound's solubility limit is exceeded, it precipitates. The concentration in the resulting solution after removing the precipitate is the kinetic solubility.[6]
Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Dispense the test organic solvents into the wells of a 96-well microtiter plate (e.g., 198 µL per well).
-
-
Assay Execution:
-
Add a small volume of the DMSO stock solution to the solvent-containing wells (e.g., 2 µL of 20 mM stock into 198 µL of solvent to achieve a final concentration of 200 µM with 1% DMSO).
-
Seal the plate and shake at room temperature for a set period (e.g., 2 hours).[6]
-
-
Precipitate Removal:
-
After incubation, separate the precipitated solid from the solution. This is typically done by filtering the plate through a solubility filter plate (e.g., Millipore MultiScreen).[6]
-
-
Quantification:
-
Analyze the concentration of the compound in the filtrate. This can be done using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance in a UV-compatible 96-well plate. A calibration curve prepared in the same solvent system (including 1% DMSO) is required.
-
LC-MS/MS: For higher accuracy and for compounds without a strong chromophore, LC-MS/MS is the preferred method.[11]
-
-
The measured concentration is the kinetic solubility under the specified assay conditions.
-
Section 3: Data Presentation
Quantitative solubility data should be recorded systematically. The following table provides a template for documenting results from the thermodynamic shake-flask method.
Table 2: Experimental Solubility Data for tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate at 25 °C
| Solvent | Method | Incubation Time (h) | Solubility (mg/mL) | Solubility (mM) | Observations |
| Dichloromethane (DCM) | Thermodynamic | 24 | [Enter Data] | [Enter Data] | e.g., Fully Dissolved |
| Tetrahydrofuran (THF) | Thermodynamic | 24 | [Enter Data] | [Enter Data] | e.g., Clear Solution |
| Ethyl Acetate | Thermodynamic | 24 | [Enter Data] | [Enter Data] | |
| Acetone | Thermodynamic | 24 | [Enter Data] | [Enter Data] | |
| Acetonitrile (ACN) | Thermodynamic | 24 | [Enter Data] | [Enter Data] | |
| Methanol | Thermodynamic | 24 | [Enter Data] | [Enter Data] | |
| Ethanol | Thermodynamic | 24 | [Enter Data] | [Enter Data] | |
| Toluene | Thermodynamic | 24 | [Enter Data] | [Enter Data] | |
| Hexanes | Thermodynamic | 24 | [Enter Data] | [Enter Data] | e.g., Insoluble |
Note: Molecular Weight of C₁₀H₁₆BrNO₃ ≈ 278.14 g/mol . To convert mg/mL to mM: (mg/mL) / 278.14 * 1000.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]
- 5. ichemical.com [ichemical.com]
- 6. enamine.net [enamine.net]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Introduction: The Pyrrolidinone Scaffold in Modern Drug Discovery
The pyrrolidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence is due to its favorable physicochemical properties, including enhanced aqueous solubility and its ability to act as a versatile pharmacophore, often serving as a proline bioisostere. The constrained, three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.
This guide focuses on a particularly powerful synthetic intermediate: tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate . This molecule is a trifunctional building block, offering three distinct and orthogonally addressable reactive sites:
-
An electrophilic carbon at the C3 position , activated by an alpha-bromo substituent, ideal for nucleophilic displacement reactions.
-
A C4-ketone , amenable to a wide range of carbonyl chemistry.
-
A Boc-protected nitrogen , which can be deprotected under acidic conditions to reveal a secondary amine for further functionalization.
The strategic combination of these functionalities makes it an invaluable precursor for generating complex, densely functionalized pyrrolidine libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.[1] This document provides a detailed exploration of its synthesis, reactivity, and application through field-proven protocols.
Physicochemical Properties and Handling
Accurate identification and proper handling are paramount for successful and reproducible experimentation. The primary precursor, N-Boc-3-pyrrolidinone, is commercially available, from which the title compound is typically synthesized.
| Property | Value | Source |
| Chemical Name | tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate | - |
| Synonyms | N-Boc-3-bromo-4-pyrrolidinone | - |
| CAS Number | Not broadly assigned; synthesized from precursor | - |
| Precursor CAS | 101385-93-7 (for tert-Butyl 3-oxopyrrolidine-1-carboxylate) | [2] |
| Molecular Formula | C₉H₁₄BrNO₃ | [2] |
| Molecular Weight | 264.12 g/mol | [2] |
| Appearance | Typically an off-white to pale yellow solid or oil | [3] |
| Storage | Store under inert atmosphere at 2-8°C. Keep sealed and dry. |
Note on Stability: As an α-bromo ketone, this compound is sensitive to moisture and nucleophiles and can be a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). For long-term storage, flushing with argon or nitrogen is recommended.
Synthesis of the Building Block
The most direct route to tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is via the α-bromination of its parent ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate. The following protocol is adapted from established methods for the α-bromination of cyclic ketones.[4]
Protocol 1: Synthesis via α-Bromination of N-Boc-3-pyrrolidinone
This protocol describes the selective monobromination at the C3 position, activated by the adjacent ketone.
Caption: Synthesis of the title compound.
A. Materials & Reagents
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq.)
-
Bromine (Br₂) (1.05 eq.)
-
Aluminum Chloride (AlCl₃), anhydrous (0.1 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
B. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an inert gas (N₂ or Ar) inlet, add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq.) and dissolve it in a 1:1 mixture of anhydrous THF and Et₂O.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Catalyst Addition: Add anhydrous aluminum chloride (0.1 eq.) to the stirred solution.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq.) in a small amount of THF/Et₂O via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5°C. Causality: Slow addition is critical to control the exotherm and prevent dibromination.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated Na₂S₂O₃ solution to consume excess bromine, followed by saturated NaHCO₃ solution until gas evolution ceases.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the title compound.
Core Reactivity & Synthetic Protocols
The trifunctional nature of the building block allows for a modular approach to library synthesis. The following protocols detail key transformations at each reactive site.
Caption: Key reaction pathways for the building block.
A. Nucleophilic Substitution at the C3-Bromine
The C-Br bond is highly activated by the adjacent carbonyl group, making it an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide variety of carbon, nitrogen, oxygen, and sulfur nucleophiles.
Protocol 2: C3-Amination with a Secondary Amine
This reaction is fundamental for installing diverse side chains, often crucial for modulating potency and selectivity in drug candidates.
A. Materials & Reagents
-
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (1.0 eq.)
-
Secondary amine (e.g., morpholine, piperidine) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN), anhydrous
-
Water
-
Ethyl Acetate
-
Brine
B. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add the bromo-ketone (1.0 eq.) and dissolve in anhydrous DMF.
-
Reagent Addition: Add the secondary amine (1.2 eq.) followed by DIEA (2.0 eq.). Causality: DIEA is a bulky, non-nucleophilic base used to scavenge the HBr generated during the reaction, preventing protonation of the nucleophile and driving the reaction to completion.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor by TLC or LC-MS. Gentle heating (40-50°C) may be required for less reactive amines.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (3-5 times) to remove DMF. Follow with a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to yield the 3-amino-4-oxopyrrolidine product.
B. Reactions at the C4-Ketone
The ketone functionality offers a second handle for diversification, most commonly through reduction or reductive amination.
Protocol 3: Diastereoselective Reduction to a C4-Alcohol
Reduction of the ketone generates a hydroxyl group, which can serve as a hydrogen bond donor or a point for further elaboration (e.g., etherification).
A. Materials & Reagents
-
tert-Butyl 3-substituted-4-oxopyrrolidine-1-carboxylate (1.0 eq.)
-
Sodium borohydride (NaBH₄) (1.5 eq.)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate
B. Step-by-Step Procedure
-
Reaction Setup: Dissolve the starting ketone (1.0 eq.) in methanol and cool the solution to 0°C.
-
Reducing Agent Addition: Add NaBH₄ (1.5 eq.) portion-wise over 15 minutes. Causality: Portion-wise addition controls the initial effervescence and exotherm. The reduction typically proceeds via hydride attack from the face opposite to the existing C3 substituent, leading to a predominance of the trans-diastereomer.
-
Reaction: Stir at 0°C for 1-2 hours. Monitor reaction completion by TLC.
-
Quenching: Slowly add saturated NH₄Cl solution to quench the excess NaBH₄.
-
Work-up: Remove most of the methanol under reduced pressure. Add ethyl acetate and water, separate the layers, and extract the aqueous phase twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the 3,4-disubstituted pyrrolidine alcohol, which can be used as is or purified further by chromatography if necessary.
C. Deprotection and N-Functionalization
The final orthogonal handle is the N-Boc group, which is robust under the conditions for C3-substitution and C4-reduction but can be cleanly removed with acid.
Protocol 4: N-Boc Deprotection
This is a standard and often final step to reveal the parent pyrrolidine nitrogen or to prepare the scaffold for N-alkylation or N-acylation.
A. Materials & Reagents
-
N-Boc protected pyrrolidine derivative (1.0 eq.)
-
Trifluoroacetic acid (TFA) (10-20 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (for precipitation)
B. Step-by-Step Procedure
-
Reaction Setup: Dissolve the Boc-protected substrate in anhydrous DCM (approx. 0.1 M solution).
-
Acid Addition: Add trifluoroacetic acid (10 eq.) dropwise at room temperature.
-
Reaction: Stir for 1-3 hours. Monitor by TLC or LC-MS; the product will be significantly more polar.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting product is the TFA salt.
-
Free-Basing (Optional): To obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate. Alternatively, for solid salts, trituration with diethyl ether can yield a crystalline product.
Case Study: Synthesis of a Kinase Inhibitor Core
To illustrate the building block's utility, this section outlines a synthetic sequence towards a 3-amino-4-hydroxypyrrolidine core, a common motif in modern kinase inhibitors that engage with the hinge region of the ATP binding pocket.[1][5]
Caption: Multi-step workflow to a kinase inhibitor core.
This three-step sequence efficiently transforms the simple starting material into a complex, chiral scaffold ready for final diversification at the newly revealed secondary amine. The sequence leverages the orthogonal reactivity, demonstrating how each functionality can be addressed selectively to build molecular complexity in a controlled and predictable manner.
References
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iChemical. 3-Bromo-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS No. 188869-05-8. Available from: [Link]
-
Zimmermann, M. O., et al. (2018). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules. Available from: [Link]
-
Alekseeva, E. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Molecules. Available from: [Link]
-
ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
-
ACS. (2025). Synthesis and analysis of a light-activated kinase inhibitor. Available from: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available from: [Link]
-
PubChem. Tert-butyl 3-oxopyrrolidine-1-carboxylate. Available from: [Link]
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
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Application Note & Protocol: Strategic Nucleophilic Substitution on N-Boc-3-bromo-4-pyrrolidinone for the Synthesis of Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for performing nucleophilic substitution reactions on tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (N-Boc-3-bromo-4-pyrrolidinone). This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrrolidine motif in a vast number of FDA-approved drugs and bioactive molecules.[1][2][3][4] The protocol herein leverages the inherent reactivity of the α-haloketone moiety to enable the strategic introduction of diverse functional groups, paving the way for the creation of novel compound libraries for drug discovery.
The core of this transformation lies in the electrophilic nature of the carbon atom at the C3 position. The electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom render this position highly susceptible to nucleophilic attack.[5][6][7] This guide will not only provide a step-by-step methodology but also delve into the mechanistic rationale behind the procedural choices, ensuring a robust and reproducible synthetic strategy.
Reaction Principle and Mechanism
The substitution of the bromine atom on N-Boc-3-bromo-4-pyrrolidinone proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8][9] This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.
Key Mechanistic Insights:
-
Activation by the Carbonyl Group: The adjacent carbonyl group significantly enhances the rate of SN2 reactions compared to a standard alkyl halide.[5][9] It stabilizes the transition state through orbital overlap, lowering the activation energy of the reaction.
-
Stereochemistry: The SN2 mechanism dictates an inversion of stereochemistry at the C3 center. If starting with a single enantiomer of the bromo-pyrrolidinone, the product will be the corresponding inverted enantiomer.
-
Avoidance of SN1 Pathway: The formation of a carbocation at the α-position to a carbonyl group is highly unfavorable and destabilized, effectively forbidding a competitive SN1 pathway.[8]
-
Side Reactions: The primary competing reaction is enolate formation, which can occur if the chosen nucleophile is too basic.[8] This can lead to a mixture of products or decomposition. Therefore, the selection of an appropriate nucleophile and base is critical for success.
Sources
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- 4. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 9. youtube.com [youtube.com]
The Alchemist's Guide to Aromatic Rings: Synthesis of Heterocyclic Scaffolds
Introduction: The Ubiquitous Heterocycle in Modern Science
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are the bedrock of a vast array of natural products, pharmaceuticals, and advanced materials.[1] Their unique electronic and steric properties allow for fine-tuned interactions with biological targets, making them indispensable scaffolds in drug discovery.[2][3] It is estimated that over half of all known organic compounds are heterocyclic in nature, and approximately 59% of FDA-approved small-molecule drugs contain at least one nitrogen-containing heterocycle.[1] This guide provides an in-depth exploration of both classical and contemporary synthetic methodologies for constructing these vital molecular architectures, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the mechanistic pathways that govern these transformations.
I. Classical Approaches: Time-Honored Methods for Heterocycle Construction
While modern synthetic chemistry has provided a plethora of novel techniques, the classical methods for heterocyclic synthesis remain cornerstones of the field due to their simplicity, scalability, and the ready availability of starting materials.
A. The Skraup Synthesis of Quinolines
First reported by Zdenko Hans Skraup in 1880, this reaction is a powerful method for synthesizing quinolines from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent. The reaction is notoriously exothermic and requires careful control.[4]
Causality of Experimental Choices:
-
Glycerol and Sulfuric Acid: Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent, converting glycerol into the reactive α,β-unsaturated aldehyde, acrolein.[5]
-
Aniline: The aromatic amine acts as the nucleophile, undergoing a Michael addition to the acrolein intermediate.
-
Oxidizing Agent: An oxidizing agent, traditionally nitrobenzene or arsenic pentoxide, is required to aromatize the initially formed dihydroquinoline intermediate to the final quinoline product.[4][6] Ferrous sulfate is often added as a moderator to control the reaction's vigor.[4]
Detailed Experimental Protocol: Synthesis of Quinoline from Aniline
Safety Precautions: This reaction is highly exothermic and can be violent. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Aniline is toxic and readily absorbed through the skin.[7][8][9][10] Concentrated sulfuric acid is extremely corrosive.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Aniline | 93.13 | 93 g | 1.0 |
| Glycerol | 92.09 | 276 g | 3.0 |
| Nitrobenzene | 123.11 | 49 g | 0.4 |
| Concentrated Sulfuric Acid | 98.08 | 100 mL | - |
| Ferrous Sulfate Heptahydrate | 278.01 | 10 g | - |
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine aniline, glycerol, and nitrobenzene.
-
Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Gently heat the mixture in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation, collecting the fraction boiling at 235-237°C.[4]
Reaction Mechanism:
Caption: Mechanism of the Skraup Synthesis.
B. The Fischer Indole Synthesis
Discovered by Hermann Emil Fischer in 1883, this reaction is a versatile method for synthesizing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[11]
Causality of Experimental Choices:
-
Phenylhydrazine and Carbonyl Compound: These reactants condense to form a phenylhydrazone, the key intermediate.[12]
-
Acid Catalyst: A Brønsted or Lewis acid (e.g., HCl, ZnCl₂) is required to catalyze the crucial[2][2]-sigmatropic rearrangement of the enamine tautomer of the phenylhydrazone.[11][13]
Detailed Experimental Protocol: Synthesis of 2-Phenylindole
Safety Precautions: Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate PPE in a fume hood. The acid catalyst is corrosive.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phenylhydrazine | 108.14 | 10.8 g | 0.1 |
| Acetophenone | 120.15 | 12.0 g | 0.1 |
| Polyphosphoric Acid | - | 50 g | - |
Procedure:
-
In a round-bottom flask, mix phenylhydrazine and acetophenone. Heat the mixture gently on a water bath for 30 minutes to form the phenylhydrazone.
-
Cool the mixture and add polyphosphoric acid.
-
Heat the reaction mixture to 100°C for 10 minutes with stirring.
-
Cool the mixture and add ice-water.
-
The solid product will precipitate. Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-phenylindole.
Reaction Mechanism:
Caption: Mechanism of the Fischer Indole Synthesis.
II. Modern Synthetic Strategies: Precision and Diversity
The evolution of organic synthesis has ushered in an era of highly efficient and selective methods for constructing heterocyclic scaffolds, driven by transition-metal catalysis, multicomponent reactions, and innovative technologies like photoredox and flow chemistry.
A. Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have revolutionized the functionalization of pre-existing heterocyclic cores.[14][15]
1. Suzuki-Miyaura Coupling for C-C Bond Formation
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst that undergoes oxidative addition to the halo-heterocycle.[13]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation.[15]
Detailed Experimental Protocol: Suzuki Coupling of 3-Bromoquinoline with Phenylboronic Acid
Safety Precautions: Palladium catalysts can be pyrophoric.[6][12][16][17] Handle under an inert atmosphere. Boronic acids can be irritants.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Bromoquinoline | 208.05 | 208 mg | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 |
| K₂CO₃ | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - |
Procedure:
-
To a Schlenk flask, add 3-bromoquinoline, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[13]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[13]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Catalytic Cycle:
Caption: Simplified Catalytic Cycle for Suzuki Coupling.
2. Buchwald-Hartwig Amination for C-N Bond Formation
This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide.[14]
Detailed Experimental Protocol: Amination of 2-Chloroquinoline with Morpholine
Safety Precautions: Palladium catalysts require inert handling.[6][12][16][17] Strong bases like NaOtBu are corrosive and moisture-sensitive.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloroquinoline | 163.61 | 164 mg | 1.0 |
| Morpholine | 87.12 | 105 µL | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 |
| Xantphos | 578.68 | 46 mg | 0.08 |
| NaOtBu | 96.10 | 134 mg | 1.4 |
| Toluene | - | 5 mL | - |
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add 2-chloroquinoline and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat at 100°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash column chromatography.
B. Multicomponent Reactions (MCRs): Building Complexity in a Single Step
MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[18]
The Biginelli Reaction for Dihydropyrimidinone Synthesis
This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea.[19]
Detailed Experimental Protocol: Synthesis of a Dihydropyrimidinone
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzaldehyde | 106.12 | 1.06 g | 10 |
| Ethyl Acetoacetate | 130.14 | 1.30 g | 10 |
| Urea | 60.06 | 0.90 g | 15 |
| HCl (conc.) | 36.46 | 3 drops | - |
| Ethanol | - | 20 mL | - |
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a few drops of concentrated HCl and reflux the mixture for 4 hours.
-
Cool the reaction mixture in an ice bath.
-
The product will precipitate. Filter the solid, wash with cold ethanol, and dry to obtain the pure dihydropyrimidinone.[20][21]
Reaction Workflow:
Caption: Experimental Workflow for the Biginelli Reaction.
III. Purification and Characterization
The successful synthesis of heterocyclic scaffolds is contingent upon effective purification and unambiguous structural characterization.
A. Purification by Flash Column Chromatography
Flash column chromatography is a standard technique for purifying organic compounds.[9][22] For polar heterocyclic compounds, which can interact strongly with silica gel, modifications to the standard procedure may be necessary.[1][3][10][14]
Protocol for Purifying a Polar Heterocyclic Compound:
-
Solvent System Selection: Use TLC to determine a suitable solvent system. For polar compounds, a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol) is often effective. An Rf value of 0.2-0.3 for the desired compound is ideal.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. A gradient elution, where the polarity of the solvent is gradually increased, can be beneficial for separating compounds with similar polarities.[21]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.
B. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[2][16][17][23]
General NMR Sample Preparation:
-
Weigh 5-10 mg of the purified heterocyclic compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[23]
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
Cap the tube and ensure the sample is fully dissolved.
Interpreting NMR Spectra of Heterocycles:
-
¹H NMR of Quinolines: Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The H-2 proton is usually the most downfield signal due to the deshielding effect of the adjacent nitrogen atom.[4][23]
-
¹H NMR of Indoles: The N-H proton of the indole ring appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm). The protons on the pyrrole and benzene rings have characteristic chemical shifts and coupling patterns.[1][11][18][24]
-
¹³C NMR: The chemical shifts of the carbon atoms provide information about the electronic environment within the heterocyclic ring. Carbons adjacent to heteroatoms are typically deshielded.[4][18][23]
IV. References
-
Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines - Benchchem. Available at: --INVALID-LINK--
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Precautions for Using Palladium Carbon Catalyst - Honrel. Available at: --INVALID-LINK--
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Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: --INVALID-LINK--
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Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem. Available at: --INVALID-LINK--
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Palladium - Safety Data Sheet - ChemicalBook. Available at: --INVALID-LINK--
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The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. Available at: --INVALID-LINK--
-
Fischer Indole Synthesis - Alfa Chemistry. Available at: --INVALID-LINK--
-
Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem. Available at: --INVALID-LINK--
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PubMed Central. Available at: --INVALID-LINK--
-
Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds - IEEE Xplore. Available at: --INVALID-LINK--
-
Lophine (2,4,5-triphenyl-1H-imidazole) - PMC - NIH. Available at: --INVALID-LINK--
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry - Moodle@Units. Available at: --INVALID-LINK--
-
One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Available at: --INVALID-LINK--
-
synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline - Benchchem. Available at: --INVALID-LINK--
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Preparation and Properties of Quinoline. Available at: --INVALID-LINK--
-
Aniline. Available at: --INVALID-LINK--
-
Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. Available at: --INVALID-LINK--
-
Hantzsch pyridine synthesis. Available at: --INVALID-LINK--
-
aniline ar - msds cas - oxfordlabchem.com. Available at: --INVALID-LINK--
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC - NIH. Available at: --INVALID-LINK--
-
GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION - Chemistry Journal of Moldova. Available at: --INVALID-LINK--
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: --INVALID-LINK--
-
A Simple, Modular Synthesis of Substituted Pyridines - ACS Publications. Available at: --INVALID-LINK--
-
Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. Available at: --INVALID-LINK--
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - MDPI. Available at: --INVALID-LINK--
-
Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds - Benchchem. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Synthesis of 2-Aminoquinolines via Buchwald-Hartwig Amination - Benchchem. Available at: --INVALID-LINK--
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Pyridine Synthesis: Cliff Notes - Baran Lab. Available at: --INVALID-LINK--
-
Hantzsch pyridine synthesis - Wikipedia. Available at: --INVALID-LINK--
-
Fischer Indole Synthesis - J&K Scientific LLC. Available at: --INVALID-LINK--
-
Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes | Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
(PDF) Lophine (2,4,5-triphenyl-1H-imidazole) - ResearchGate. Available at: --INVALID-LINK--
-
Metal-catalysed Pyridine Ring Synthesis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--
-
Safety Data Sheet - Fisher Scientific. Available at: --INVALID-LINK--
-
Fischer indole synthesis - Wikipedia. Available at: --INVALID-LINK--
-
Buchwald–Hartwig amination - Wikipedia. Available at: --INVALID-LINK--
-
Lophine - Wikipedia. Available at: --INVALID-LINK--
-
NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. Available at: --INVALID-LINK--
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - MDPI. Available at: --INVALID-LINK--
-
ICSC 0011 - ANILINE - Inchem.org. Available at: --INVALID-LINK--
-
Rational Design and Pharmacological Profiling of Triphenyl Imidazole Derivatives Synthesized from 4- Hydroxybenzaldehyde - IJIRT. Available at: --INVALID-LINK--
-
Safety Data Sheet: Aniline - SIA Toolbox. Available at: --INVALID-LINK--
-
Synthesis of lophine (2,4,5-Triphenylimidazole) - YouTube. Available at: --INVALID-LINK--
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
Suzuki Coupling - Organic Chemistry Portal. Available at: --INVALID-LINK--
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Application Notes and Protocols: The Strategic Utility of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate in Asymmetric Synthesis
Introduction: The Value of Chiral Pyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The introduction of specific stereochemistry on this five-membered ring is often critical for modulating pharmacological activity, binding affinity, and pharmacokinetic properties. tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate has emerged as a highly valuable and versatile C4 building block for the construction of stereochemically rich pyrrolidine derivatives. Its utility stems from three key structural features: a prochiral ketone amenable to stereoselective transformations, an adjacent bromine atom that serves as both a leaving group and a stereodirecting element, and a tert-butoxycarbonyl (Boc) protecting group that ensures stability and compatibility with a wide range of reaction conditions.
This guide provides an in-depth exploration of the application of this key intermediate in asymmetric synthesis, with a primary focus on the stereoselective reduction of its ketone moiety. We will delve into the mechanistic underpinnings of the transformations, provide detailed, field-tested protocols, and discuss the subsequent synthetic manipulations that unlock a diverse array of chiral products.
Core Application: Asymmetric Reduction of the Prochiral Ketone
The most direct and powerful application of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is the asymmetric reduction of its C4-ketone to generate chiral 3-bromo-4-hydroxypyrrolidine derivatives. This transformation establishes two contiguous stereocenters, whose relative and absolute configurations can be precisely controlled. Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, predictability, and operational simplicity.[1][2]
Mechanistic Insight: The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (R)- or (S)-diphenylprolinol, in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[3][4] The remarkable efficiency and selectivity of this reaction are driven by a well-defined catalytic cycle.[5]
-
Catalyst-Borane Complex Formation : The borane (a Lewis acid) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a potent hydride donor.[2][5]
-
Ketone Coordination : The prochiral ketone substrate, tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate, coordinates to the highly Lewis acidic endocyclic boron of the catalyst-borane complex. The coordination occurs preferentially from the sterically less hindered face of the ketone. The catalyst's chiral framework dictates this facial selectivity.
-
Stereoselective Hydride Transfer : The activated hydride is transferred from the borane to the carbonyl carbon via a rigid, six-membered chair-like transition state.[5] This intramolecular transfer locks in the stereochemistry of the newly formed hydroxyl group.
-
Product Release and Catalyst Regeneration : The resulting alkoxyborane dissociates, and after an acidic workup, the chiral alcohol product is obtained. The oxazaborolidine catalyst is regenerated and re-enters the catalytic cycle.[3]
The absolute stereochemistry of the product alcohol is predictable based on the chirality of the oxazaborolidine catalyst used. For instance, the (R)-CBS catalyst typically delivers the (R)-alcohol, and the (S)-CBS catalyst yields the (S)-alcohol.
Protocol 1: Asymmetric Reduction to (3R,4S)- and (3S,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
This protocol describes the synthesis of the syn-bromohydrin. The choice of (R)- or (S)-Me-CBS catalyst determines whether the (3R,4S) or (3S,4R) enantiomer is formed.
Materials:
-
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).
-
Catalyst Addition: Slowly add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir for 10-15 minutes.
-
Borane Addition: Add the borane-dimethyl sulfide complex (0.6 - 0.8 eq) dropwise over 30-45 minutes. The addition must be slow to maintain the low temperature and control gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.
-
Warm-up and Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral bromohydrin.
Data Summary: Expected Outcomes
The CBS reduction of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate typically proceeds with high diastereoselectivity for the syn isomer and excellent enantioselectivity.
| Catalyst | Major Product Stereoisomer | Typical Yield | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e.) |
| (R)-Me-CBS | (3R,4S)-syn-bromohydrin | 85-95% | >95:5 | >98% |
| (S)-Me-CBS | (3S,4R)-syn-bromohydrin | 85-95% | >95:5 | >98% |
Strategic Derivatization of the Chiral Bromohydrin Intermediate
The chiral syn-bromohydrin obtained from the CBS reduction is a versatile intermediate for further synthetic elaborations, primarily leveraging the reactivity of the bromine and hydroxyl groups.
Protocol 2: Synthesis of Chiral tert-Butyl 2-oxa-5-azabicyclo[2.1.0]pentane-5-carboxylate (Chiral Epoxide)
This protocol describes the intramolecular cyclization of the syn-bromohydrin to form a strained and highly reactive epoxide, which is an excellent electrophile for nucleophilic ring-opening reactions.
Materials:
-
(3R,4S)- or (3S,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl Ether or Ethyl Acetate
Procedure:
-
Reagent Preparation: If using NaH, wash the required amount with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil and dry it carefully.
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the chiral syn-bromohydrin (1.0 eq) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add the base (NaH or KOtBu, 1.1-1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Carefully quench the reaction by cooling back to 0 °C and slowly adding saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting epoxide is often used crude in the next step due to its volatility and potential for decomposition on silica gel. If purification is necessary, it should be done carefully and quickly.
Protocol 3: Synthesis of Chiral tert-Butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate
This protocol demonstrates the SN2 displacement of the bromide with an azide nucleophile. This reaction proceeds with inversion of configuration at the C3 position, converting the syn-bromohydrin to an anti-azido alcohol. The azido group is a versatile functional handle, readily convertible to a primary amine.
Materials:
-
(3R,4S)- or (3S,4R)-tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate
-
Sodium Azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl Ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chiral syn-bromohydrin (1.0 eq) in DMF.
-
Reagent Addition: Add sodium azide (1.5-2.0 eq).
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Cooling and Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3-4x).
-
Washing and Drying: Wash the combined organic layers thoroughly with water (to remove DMF) and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure anti-azido alcohol.
Conclusion and Future Outlook
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a masterful synthetic tool for accessing a wide range of stereochemically defined pyrrolidine derivatives. The protocols detailed herein, centered on the highly reliable CBS reduction, provide a robust and predictable entry into valuable chiral intermediates. The subsequent functionalization of the resulting bromohydrins opens avenues to chiral epoxides, amino alcohols, and other densely functionalized scaffolds. For researchers in drug discovery and process development, mastering the chemistry of this building block provides a significant strategic advantage in the efficient and elegant construction of complex molecular targets.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(26), 7925–7926. Available at: [Link]
-
ResearchGate. (2006). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available at: [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Available at: [Link]
Sources
The Strategic Synthesis of Spiro-Pyrrolidines from 3-Bromo-4-Oxopyrrolidine: A Guide for Advanced Drug Discovery
The architectural complexity of spirocyclic compounds, particularly those incorporating the pyrrolidine motif, offers a compelling advantage in modern drug discovery. Their inherent three-dimensionality allows for a more precise and potent interaction with biological targets, often leading to enhanced selectivity and improved pharmacokinetic profiles.[1] This guide details a strategic approach to the synthesis of novel spiro-pyrrolidinic scaffolds, leveraging the versatile building block, 3-bromo-4-oxopyrrolidine. We will explore a powerful tandem reaction strategy, providing detailed protocols and mechanistic insights for researchers, medicinal chemists, and drug development professionals.
The Power of the Spiro-Pyrrolidine Scaffold
The pyrrolidine ring is a prevalent feature in a multitude of biologically active compounds and FDA-approved drugs.[2] Its nitrogen atom can act as a hydrogen bond acceptor, and the saturated, non-planar ring system allows for the precise spatial orientation of substituents.[2] When incorporated into a spirocyclic system, where two rings share a single carbon atom, the resulting rigidified structure can project functional groups into distinct vectors of chemical space, enabling a more comprehensive exploration of the target's binding pocket.[1][3] This often translates to higher potency and a reduction in off-target effects.
Leveraging 3-Bromo-4-Oxopyrrolidine as a Versatile Precursor
The 3-bromo-4-oxopyrrolidine core is a highly functionalized and promising starting material for the construction of complex spirocyclic systems. The presence of the α-bromo ketone moiety provides a key electrophilic center for intramolecular cyclization, while the ketone at the 4-position offers a handle for further derivatization or can be involved in the spirocyclization itself.
This guide will focus on a robust and adaptable synthetic strategy: a Tandem Michael Addition/Intramolecular Cyclization . This approach involves the conjugate addition of a nucleophile to an activated alkene, followed by an in-situ intramolecular alkylation of the resulting enolate onto the electrophilic C3 position of the pyrrolidine ring, displacing the bromide and forging the spirocyclic core.
Methodology I: Tandem Michael Addition/Intramolecular Alkylation for Spiro[pyrrolidine-3,3'-oxindole] Synthesis
This protocol details the synthesis of a highly sought-after spiro-oxindole pyrrolidine scaffold, a core structure in numerous natural products and bioactive molecules. The strategy relies on the reaction of an N-protected 3-bromo-4-oxopyrrolidine with a methyleneindolinone in the presence of a suitable nucleophile.
Conceptual Workflow
Caption: Workflow for the tandem Michael addition/intramolecular cyclization.
Detailed Experimental Protocol
Materials:
-
N-Boc-3-bromo-4-oxopyrrolidine (1.0 eq)
-
Substituted Methyleneindolinone (1.1 eq)
-
Thiophenol (0.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask under an argon atmosphere, add N-Boc-3-bromo-4-oxopyrrolidine and the substituted methyleneindolinone.
-
Dissolve the starting materials in anhydrous THF.
-
Add thiophenol to the solution, followed by the dropwise addition of DIPEA at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[pyrrolidine-3,3'-oxindole].
Mechanistic Rationale
The reaction is initiated by the Michael addition of the thiophenol to the electron-deficient methyleneindolinone, generating a transient enolate. This enolate then deprotonates the 4-oxopyrrolidine at the C5 position, which in turn generates the key enolate intermediate. This enolate then undergoes an intramolecular SN2 reaction, attacking the C3 position and displacing the bromide to form the spirocyclic ring. The base, DIPEA, facilitates the deprotonation steps and neutralizes the HBr byproduct.
Caption: Simplified mechanistic pathway.
Data Summary (Hypothetical)
| Entry | Methyleneindolinone Substituent | Yield (%) | Diastereomeric Ratio |
| 1 | H | 85 | >95:5 |
| 2 | 5-Fluoro | 82 | >95:5 |
| 3 | 5-Methoxy | 88 | >95:5 |
| 4 | 7-Methyl | 79 | 90:10 |
Methodology II: Transition-Metal-Catalyzed Intramolecular α-Arylation
An alternative and powerful strategy for the synthesis of spiro-pyrrolidines from 3-bromo-4-oxopyrrolidine involves a transition-metal-catalyzed intramolecular α-arylation. This method is particularly useful for creating spirocycles fused to aromatic or heteroaromatic rings. In this approach, a precursor is first synthesized by attaching an aryl or heteroaryl group with an ortho-halide to the pyrrolidine nitrogen.
Conceptual Workflow
Caption: Workflow for intramolecular α-arylation.
Detailed Experimental Protocol
Part A: Synthesis of the Precursor
-
Synthesize the N-(ortho-bromophenyl)-3-bromo-4-oxopyrrolidine precursor via standard N-alkylation or reductive amination procedures.
Part B: Intramolecular α-Arylation
Materials:
-
N-(ortho-bromophenyl)-3-bromo-4-oxopyrrolidine (1.0 eq)
-
Pd(OAc)₂ (0.05 eq)
-
Xantphos (0.1 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Toluene
-
Argon atmosphere
Procedure:
-
To a Schlenk tube under an argon atmosphere, add the N-aryl-3-bromo-4-oxopyrrolidine precursor, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired spirocyclic compound.
Mechanistic Rationale
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the aryl bromide of the precursor. The base then promotes the formation of the pyrrolidine enolate, which subsequently coordinates to the palladium(II) center. Reductive elimination from this complex forms the new carbon-carbon bond, forging the spirocyclic ring and regenerating the palladium(0) catalyst. The choice of a bulky phosphine ligand like Xantphos is often crucial for promoting the reductive elimination step.
Data Summary (Hypothetical)
| Entry | Aryl Group | Catalyst System | Yield (%) |
| 1 | Phenyl | Pd(OAc)₂ / Xantphos | 78 |
| 2 | 4-Fluorophenyl | Pd(OAc)₂ / Xantphos | 75 |
| 3 | 2-Pyridyl | Pd₂(dba)₃ / RuPhos | 68 |
| 4 | 3-Thienyl | Pd(OAc)₂ / Xantphos | 72 |
Conclusion
The 3-bromo-4-oxopyrrolidine scaffold is a potent and versatile starting material for the synthesis of medicinally relevant spiro-pyrrolidines. The tandem Michael addition/intramolecular cyclization and transition-metal-catalyzed intramolecular α-arylation strategies presented herein offer reliable and adaptable pathways to these complex three-dimensional structures. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can unlock a vast chemical space of novel spirocyclic compounds for the development of next-generation therapeutics.
References
- PharmaBlock. (n.d.). Spirocyclic Pyrrolidines in Drug Discovery. PharmaBlock.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- Carreira, E. M., & Fessard, T. (2014). Spirocycles in Drug Discovery.
- Krapcho, A. P. (2007). Synthesis of carbocyclic spiro compounds via intramolecular alkylation routes. Synthesis, 2007(17), 2621-2646.
- Hati, S., et al. (2016).
- Griggs, D. D., Tape, D. D., & Clarke, P. (2018). Strategies for the Synthesis of Spiropiperidines. Organic & Biomolecular Chemistry, 16(33), 5949-5966.
- Stoltz, B. M., & Enquist, J. A. (2011). Enantioselective synthesis of spirocyclic compounds. The Journal of Organic Chemistry, 76(16), 6433–6443.
- Miura, T., & Murakami, M. (2007). Rhodium-catalyzed tandem hydroacylation-intramolecular aldol reaction of 4-alkynals. Organic letters, 9(5), 741–743.
Sources
- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Conversion of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Introduction: Strategic Importance of 3-Substituted-4-Oxopyrrolidines
The 4-oxopyrrolidine scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide array of biologically active molecules. The strategic functionalization at the 3-position allows for the exploration of chemical space and the modulation of pharmacological activity. tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate serves as a versatile and key building block for introducing diverse substituents at this position through modern catalytic cross-coupling methodologies. The presence of the bromine atom provides a reactive handle for various palladium-catalyzed carbon-carbon and carbon-nitrogen bond-forming reactions, while the Boc-protecting group ensures stability and facilitates subsequent synthetic manipulations.
This guide provides an in-depth exploration of several powerful palladium-catalyzed cross-coupling reactions for the derivatization of this important synthetic intermediate. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation in a research setting.
Core Catalytic Methodologies for Functionalization
The conversion of the C-Br bond in tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate into new C-C and C-N bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira—depends on the desired final substituent. Each of these reactions follows a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-oxopyrrolidines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds, making it ideal for the synthesis of 3-aryl-4-oxopyrrolidine derivatives.[1][2] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple the bromo-pyrrolidinone with an arylboronic acid or its ester.[2]
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by the base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[1] The choice of ligand is crucial for an efficient reaction, with bulky, electron-rich phosphine ligands often favoring the reductive elimination step.
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 78 |
Note: The data presented is representative and may vary based on the specific substrate and reaction scale.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (e.g., 278 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to the flask under a positive flow of inert gas.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-aryl-4-oxopyrrolidine derivative.
Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-oxopyrrolidines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 3-amino-4-oxopyrrolidine derivatives from primary or secondary amines.[3][4] This reaction is catalyzed by a palladium complex with a suitable phosphine ligand in the presence of a base.[3][4]
Mechanistic Considerations
The catalytic cycle is initiated by the oxidative addition of the bromo-pyrrolidinone to a Pd(0) species.[3] The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by the base forms a palladium-amido complex, which undergoes reductive elimination to furnish the desired C-N bond and regenerate the Pd(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.[5]
Comparative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | 75 |
Note: The data presented is representative and may vary based on the specific amine and reaction conditions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (1.0 equiv)
-
Amine (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and NaOt-Bu (135 mg, 1.4 mmol).
-
Add tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (278 mg, 1.0 mmol) and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.
-
Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine (1.1 mmol).
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically 12-18 hours), cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-amino-4-oxopyrrolidine product.
Heck Reaction: Synthesis of 3-Alkenyl-4-oxopyrrolidines
The Heck reaction provides a method for the arylation or vinylation of alkenes, and in this context, it can be used to introduce an alkenyl substituent at the 3-position of the pyrrolidinone core.[6] This reaction involves the palladium-catalyzed coupling of the bromo-pyrrolidinone with an alkene in the presence of a base.
Mechanistic Insights
The Heck reaction cycle begins with the oxidative addition of the bromo-pyrrolidinone to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step forms the desired product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.
Comparative Data for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (5) | P(o-tolyl)₃ (10) | Et₃N | Acetonitrile | 80 | 24 | 65 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 120 | 16 | 72 |
Note: The data presented is representative and may require optimization for specific substrates.
Detailed Experimental Protocol: Heck Reaction
Materials:
-
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous Acetonitrile
-
Nitrogen or Argon gas supply
Procedure:
-
To a sealable reaction tube, add tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (278 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and P(o-tolyl)₃ (30.4 mg, 0.1 mmol).
-
Evacuate and backfill the tube with inert gas.
-
Add anhydrous acetonitrile (5 mL), triethylamine (279 µL, 2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the mixture to 80 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 24 hours), cool to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the 3-alkenyl-4-oxopyrrolidine product.
Sonogashira Coupling: Synthesis of 3-Alkynyl-4-oxopyrrolidines
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, enabling the synthesis of 3-alkynyl-4-oxopyrrolidines.[6] This reaction involves the coupling of the bromo-pyrrolidinone with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6]
Mechanistic Pathway
The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromo-pyrrolidinone to Pd(0) is followed by transmetalation with a copper(I) acetylide. Reductive elimination then yields the product and regenerates the Pd(0) catalyst. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, the copper(I) salt, and the base.
Comparative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 89 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 8 | 81 |
Note: The data presented is representative and may require optimization.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (5 mL) and triethylamine (2 mL).
-
Add tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (278 mg, 1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Heat the reaction mixture to 60 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-8 hours), cool the reaction to room temperature.
-
Filter the mixture through Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (20 mL).
-
Wash the organic solution with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-alkynyl-4-oxopyrrolidine.
Conclusion and Future Perspectives
The catalytic conversion of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate represents a cornerstone in the synthesis of novel, functionally diverse 4-oxopyrrolidine derivatives. The palladium-catalyzed cross-coupling methodologies detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—provide reliable and versatile pathways to a wide range of C-C and C-N bonded analogues. The choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields and purity, and the protocols provided serve as a robust starting point for further optimization and exploration. As the demand for novel molecular architectures in drug discovery continues to grow, the strategic application of these catalytic tools to versatile building blocks like tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
References
-
Buchwald–Hartwig amination - Wikipedia.
-
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.
-
Heck reaction of aryl bromide with acrylic acid a . | Download Table - ResearchGate.
-
Sonogashira Coupling - Organic Chemistry Portal.
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol.
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing).
-
Cover Feature: tert‐Butyl 3‐Diazo‐2‐oxopyrrolidine‐1‐carboxylate – A New Reagent for Introduction of the 2‐Oxopyrrolidin‐3‐yl Motif via RhII‐Catalyzed X–H Insertion Reactions (Eur. J. Org. Chem. /2020) - ResearchGate.
-
Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate.
-
Sonogashira coupling reaction of phenylacetylene with aryl halides in... - ResearchGate.
-
Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed.
-
Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI.
-
Heck reaction of aryl bromide with acrylic acid a . | Download Table - ResearchGate.
-
Hydrogen Peroxide Promoted Mizoroki-Heck Reactions of Phenyldiazenes with Acrylates, Acrylamides, and Styrenes - PubMed.
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
-
Regioselective Triple Suzuki Couplings of Trihalopyridines | Request PDF - ResearchGate.
-
Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
-
Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines - White Rose eTheses Online.
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in this synthetic procedure.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: I have followed the general protocol for the bromination of tert-butyl 4-oxopyrrolidine-1-carboxylate, but my reaction yield is very low, or I am recovering mostly starting material. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the α-bromination of a ketone is a common issue that can often be traced back to the acid-catalyzed enolization step, which is crucial for the reaction to proceed.[1][2] The enol is the active nucleophile that attacks the bromine source.[1]
Potential Causes and Solutions:
-
Insufficient Acid Catalyst: The rate of enol formation is dependent on the concentration of the acid catalyst.[2] Without sufficient acid, the equilibrium between the keto and enol tautomers will heavily favor the ketone, leading to a sluggish or incomplete reaction.
-
Solution: Ensure you are using a catalytic amount of a suitable acid. Acetic acid is commonly used as both a solvent and a catalyst.[1] If you are using an inert solvent, consider adding a stronger acid catalyst like a small amount of HBr.
-
-
Choice of Brominating Agent: While N-bromosuccinimide (NBS) is a milder and safer alternative to liquid bromine, its reactivity can sometimes be lower.[1][3]
-
Solution: If using NBS with low conversion, you can try switching to bromine (Br₂) in acetic acid.[1] Alternatively, activating the NBS with a catalytic amount of a strong acid can also enhance its reactivity.
-
-
Reaction Temperature: The rate of reaction is influenced by temperature.
-
Solution: If the reaction is proceeding slowly at room temperature, consider gently heating the reaction mixture. A modest increase to 40-50 °C can significantly improve the reaction rate without promoting side reactions.
-
Experimental Protocol for Improved Conversion:
| Parameter | Recommended Condition | Rationale |
| Starting Material | tert-Butyl 4-oxopyrrolidine-1-carboxylate | Ensure high purity. |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.1 eq) | Milder and easier to handle than Br₂. |
| Solvent | Acetic Acid | Acts as both solvent and acid catalyst.[1] |
| Catalyst | (Optional) HBr (cat.) | Can be added if enolization is slow.[4] |
| Temperature | Room Temperature to 50 °C | Adjust as needed to control reaction rate. |
| Reaction Time | 2-6 hours | Monitor by TLC until starting material is consumed. |
Issue 2: Formation of Di-brominated Byproduct
Question: My reaction is producing a significant amount of a di-brominated byproduct. How can I improve the selectivity for the mono-brominated product?
Answer:
The formation of di-brominated species occurs when the initially formed α-bromoketone undergoes a second bromination. Under acidic conditions, the first bromination is typically faster than the second. The electron-withdrawing bromine atom deactivates the carbonyl oxygen, making subsequent protonation and enolization less favorable.[5] However, if the reaction is left for too long or if an excess of the brominating agent is used, di-bromination can still occur.
Potential Causes and Solutions:
-
Excess Brominating Agent: Using a significant excess of the brominating agent will drive the reaction towards di-bromination.
-
Solution: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). It is crucial to accurately weigh your reagents.
-
-
Prolonged Reaction Time: Even with the correct stoichiometry, allowing the reaction to proceed for an extended period after the starting material has been consumed can lead to the formation of the di-brominated product.
-
Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is no longer visible, the reaction should be quenched promptly.
-
Workflow for Minimizing Di-bromination:
Caption: Workflow for selective mono-bromination.
Issue 3: Difficult Purification
Question: I am having trouble purifying my product. It seems to be unstable on silica gel, or I am getting inseparable impurities. What are the best practices for purification?
Answer:
Tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate can be sensitive to certain conditions, which can complicate purification. The presence of the Boc protecting group and the α-bromo ketone functionality can make the molecule susceptible to degradation.
Potential Causes and Solutions:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can potentially cause degradation of acid-sensitive compounds.
-
Solution: If you suspect degradation on silica gel, you can use deactivated silica gel. This can be prepared by treating the silica gel with a triethylamine solution in your eluent system.
-
-
Co-eluting Impurities: The starting material and the di-brominated byproduct can sometimes have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution: Optimize your eluent system for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective. If chromatography is still problematic, consider recrystallization as an alternative purification method.
-
Recommended Purification Protocol:
-
Aqueous Workup: After quenching the reaction (e.g., with aqueous sodium thiosulfate to remove excess bromine), wash the organic layer with saturated aqueous sodium bicarbonate to remove the acid catalyst, followed by a brine wash.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification Method Selection:
-
Column Chromatography: Use a well-packed silica gel column and an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the crude product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed α-bromination of tert-butyl 4-oxopyrrolidine-1-carboxylate?
A1: The reaction proceeds through a three-step mechanism:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.[1]
-
Enolization: A weak base (like the solvent or the conjugate base of the acid catalyst) removes an α-proton to form the enol intermediate.[4] This is typically the rate-determining step.[2]
-
Nucleophilic attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine source (e.g., Br₂ or NBS), forming the α-bromo ketone and regenerating the acid catalyst.[1]
Caption: Simplified mechanism of acid-catalyzed bromination.
Q2: Can I use a base instead of an acid to catalyze this reaction?
A2: While base-catalyzed α-halogenation is possible, it is generally not recommended for achieving mono-bromination.[5] In the presence of a base, the α-protons of the ketone are removed to form an enolate. This enolate then reacts with the bromine source. However, the electron-withdrawing effect of the newly introduced bromine atom makes the remaining α-proton even more acidic, leading to rapid subsequent halogenations.[5] This often results in a mixture of poly-halogenated products and can even lead to the haloform reaction if a methyl ketone is used.[5]
Q3: What are some alternative, "greener" brominating agents I can use?
A3: For researchers looking to move away from molecular bromine and even NBS, there are several more environmentally friendly options being developed. One promising alternative is the use of a bromide-bromate couple (e.g., NaBr/NaBrO₃) in an acidic aqueous solution.[7][8] This system generates bromine in situ, avoiding the handling of hazardous liquid bromine.[7] Another approach involves using hydrogen peroxide to oxidize hydrobromic acid, which also generates bromine in the reaction mixture.[9]
Q4: How can I confirm the structure of my product?
A4: The primary method for confirming the structure of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: You should expect to see the disappearance of the signal corresponding to the two α-protons in the starting material and the appearance of a new signal for the single proton at the 3-position, typically a doublet of doublets or a multiplet. The chemical shift of this proton will be significantly downfield due to the deshielding effect of the adjacent bromine atom and carbonyl group. The characteristic signal for the tert-butyl group (a singlet at ~1.5 ppm integrating to 9 hydrogens) should remain.
-
¹³C NMR: The carbon atom bonded to the bromine will show a signal at a characteristic chemical shift.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the mass of the product. The presence of bromine will be evident from the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
References
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
-
University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]
-
Chemia. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. [Link]
-
BYU-Idaho Academic Support. Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone. YouTube. [Link]
-
OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. [Link]
-
ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF. [Link]
-
National Institutes of Health. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. [Link]
-
Wikipedia. Ketone halogenation. [Link]
-
National Institutes of Health. Synthetic Access to Aromatic α-Haloketones. [Link]
-
Reddit. Bromination of a carbonyl compound using acid catalyst vs base promotion. [Link]
-
Reddit. Question about use of bromine (experimental procedure). [Link]
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
Common Organic Chemistry. Bromination - Common Conditions. [Link]
-
Experimental Methods 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2. [Link]
- Google Patents.
-
Taylor & Francis Online. Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6 – Chemia [chemia.manac-inc.co.jp]
- 4. youtube.com [youtube.com]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
- 7. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination - Google Patents [patents.google.com]
Technical Support Center: Purification of Brominated Pyrrolidinone Intermediates
Welcome to the technical support center for the purification of brominated pyrrolidinone intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, ensuring your success in the lab.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of brominated pyrrolidinone intermediates, providing quick and actionable answers.
Q1: What are the most common impurities I should expect after the bromination of a pyrrolidinone derivative?
A1: The impurity profile can vary based on your specific substrate and reaction conditions, but typically you should be aware of:
-
Unreacted Starting Material: Incomplete reactions will leave residual starting pyrrolidinone.
-
Excess Brominating Agent & Byproducts: If you are using N-Bromosuccinimide (NBS), residual NBS and its byproduct, succinimide, are common impurities.[1] If using liquid bromine, residual Br₂ can be present.[2]
-
Over-brominated or Isomeric Products: Depending on the activation of different positions on your molecule, you might see di- or tri-brominated species, or bromination at an undesired position.[3][4]
-
Hydrolyzed Products: The presence of water can lead to the hydrolysis of your brominated intermediate, especially under harsh pH conditions.[5][6]
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., CCl₄, DMF, CH₂Cl₂) may be present in the crude product.[4]
Q2: How do I choose the best primary purification technique for my brominated pyrrolidinone?
A2: The choice of purification technique is dictated by the physical properties of your compound and its impurities.
-
For crystalline solids: Recrystallization is often the most effective and scalable method. The key is to find a solvent system where your desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.[7][8]
-
For oils or non-crystalline solids: Flash column chromatography is the go-to method. It separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[9]
-
For thermally stable, volatile compounds: Distillation under reduced pressure can be an option, although it is less common for complex pharmaceutical intermediates.[8]
The following decision tree can guide your choice:
Caption: Decision tree for selecting a primary purification method.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is often best for a comprehensive purity assessment.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis in the pharmaceutical industry due to its high resolution and sensitivity.[10][11] A purity level is typically determined by the area percentage of the main peak.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents.[4][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your compound and identifying impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product and can help identify impurities.[]
Q4: My brominated pyrrolidinone seems to be degrading over time. What can I do?
A4: Brominated compounds can be susceptible to degradation, particularly from light and elevated temperatures.[5] Haloacetamides, a related class of compounds, have shown instability, with degradation rates influenced by pH and the presence of other reactive species.[6][13]
-
Storage: Store your purified compound in an amber vial at low temperatures (e.g., in a refrigerator or freezer) under an inert atmosphere (like argon or nitrogen) to minimize degradation.
-
Purity: Ensure all acidic or basic impurities are removed during purification, as they can catalyze decomposition.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My crude product has a persistent yellow or brown color after work-up.
| Potential Cause | Explanation | Recommended Solution |
| Residual Bromine (Br₂) or NBS | Elemental bromine has a characteristic brown/orange color.[14] Impure NBS can also be yellow or brown.[15] | During the aqueous work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[2] The thiosulfate reduces Br₂ to colorless bromide ions (Br⁻). Repeat the wash until the organic layer is colorless. |
| Formation of Colored Byproducts | Highly conjugated or oxidized side products formed during the reaction can be intensely colored. | These are best removed by column chromatography. If the colored impurity is highly polar, it may stick to the baseline on silica gel. If it is nonpolar, it will elute quickly. |
| Degradation | The compound may be unstable under the reaction or work-up conditions. | Minimize reaction times and avoid excessive heat. Ensure the work-up is performed promptly after the reaction is complete. |
Problem 2: I'm seeing multiple spots on my TLC, even after purification.
| Potential Cause | Explanation | Recommended Solution |
| Co-eluting Impurities | An impurity may have a similar polarity (and thus a similar Rf value) to your product in the chosen TLC solvent system. | Optimize your chromatography. Try a different solvent system with varying polarity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the separation.[9] Consider using a different stationary phase (e.g., alumina instead of silica). |
| Isomeric Products | Positional isomers formed during bromination can be difficult to separate.[4] | High-performance flash chromatography with a shallow solvent gradient may be required. In some cases, preparative HPLC may be necessary for complete separation. |
| On-plate Decomposition | The compound may be unstable on the silica gel plate, which is slightly acidic. | Add a small amount of a neutralizer like triethylamine (~0.5-1%) to your TLC mobile phase to prevent streaking and decomposition of sensitive compounds. |
Problem 3: A persistent emulsion is forming during my liquid-liquid extraction.
A3: Emulsions are common when the sample contains surfactant-like molecules or fine particulates that stabilize the interface between the aqueous and organic layers.[16]
Caption: Troubleshooting flowchart for emulsion formation.
Causality behind the solutions:
-
Brine Wash: Adding brine increases the ionic strength of the aqueous phase, which can decrease the solubility of your organic compound in the aqueous layer and help to break up the emulsion.[1]
-
Filtration: Passing the mixture through a filter aid like Celite® can physically disrupt the emulsion layer.[9]
-
Centrifugation: The applied force can overcome the forces stabilizing the emulsion, leading to phase separation.[16]
Key Experimental Protocols
Protocol 1: General Work-up Procedure after NBS Bromination
This protocol is designed to quench the reaction and remove the major byproducts, succinimide and excess NBS.
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Quench: Slowly pour the reaction mixture into a separatory funnel containing an equal volume of water or a dilute aqueous solution of sodium bicarbonate.
-
Extract: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.[9]
-
Combine & Wash: Combine the organic layers. Wash sequentially with:
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
This protocol is ideal for purifying solid brominated pyrrolidinone intermediates.
-
Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[7]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This is the most versatile technique for purifying oils, amorphous solids, or separating mixtures with close Rf values.
-
Select a Solvent System: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes) that gives your desired product an Rf value of approximately 0.25-0.35.
-
Pack the Column: Pack a glass column with silica gel, typically as a slurry in the initial, least polar mobile phase.
-
Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.
-
Elute: Run the mobile phase through the column, collecting fractions. You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified brominated pyrrolidinone intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Workup [chem.rochester.edu]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Common side reactions and byproducts in pyrrolidinone chemistry
Welcome to the Technical Support Center for Pyrrolidinone Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions regarding the common side reactions and byproducts encountered in pyrrolidinone chemistry.
Section 1: Troubleshooting Common Side Reactions
This section provides detailed troubleshooting for the most prevalent issues encountered during the synthesis and handling of pyrrolidinone and its derivatives.
Issue 1: Spontaneous Polymerization of 2-Pyrrolidinone
Symptoms:
-
A noticeable increase in the viscosity of the 2-pyrrolidinone sample.
-
Solidification of the liquid sample at room temperature.
-
The appearance of a white, solid polymer (Nylon-4).
Root Cause Analysis: Unintentional ring-opening polymerization (ROP) is a common issue with 2-pyrrolidinone, a cyclic lactam. This chain-growth polymerization is typically initiated by trace amounts of acidic or basic contaminants, moisture, or exposure to high temperatures, which lead to the formation of polyamide 4 (Nylon 4).[1][2] The reaction is driven by the relief of strain in the five-membered ring.[2]
Troubleshooting & Prevention Protocol:
| Step | Action | Rationale |
| 1 | Strict Moisture Control | Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Water can act as an initiator for both hydrolysis and polymerization.[2] Commercial grade 2-pyrrolidinone should ideally have a moisture content below 0.1%.[2] |
| 2 | Control of Initiators | Avoid contact with strong acids, strong bases, and strong oxidizing or reducing agents, as these can catalyze ROP.[2] If an acidic or basic reagent is required for a subsequent reaction, it should be added at a controlled, low temperature. |
| 3 | Temperature Management | Store 2-pyrrolidinone in a cool, dry, and well-ventilated area.[2] During reactions, maintain the lowest effective temperature to minimize the risk of thermally induced polymerization. |
| 4 | Proper Storage | Keep 2-pyrrolidinone in its tightly sealed original container to prevent contamination.[2] For derivatives like N-vinyl-2-pyrrolidone (NVP), a stabilizer such as 0.1% sodium hydroxide may be added to inhibit polymerization during storage.[2][3] |
| 5 | Purification of Aged Monomer | If polymerization is suspected in a stored sample, high-purity 2-pyrrolidinone can be recovered through fractional crystallization.[2] |
Issue 2: Hydrolysis of the Pyrrolidinone Ring
Symptoms:
-
The appearance of a new, more polar spot on a TLC plate.
-
NMR spectra showing the disappearance of lactam signals and the emergence of signals corresponding to a primary amine and a carboxylic acid.
-
A significant decrease in the pH of the reaction mixture if the resulting amino acid precipitates.
Root Cause Analysis: The lactam ring of pyrrolidinone is susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water. This reaction opens the ring to form 4-aminobutanoic acid (GABA).[4][5][6]
Troubleshooting & Prevention Protocol:
-
Maintain Anhydrous Conditions: Use dry solvents and reagents, and perform reactions under an inert atmosphere to exclude moisture.
-
pH Control During Work-up: Avoid prolonged exposure to strong aqueous acids or bases during the reaction work-up. If an acid or base wash is necessary, perform it quickly and at low temperatures. Neutralize the reaction mixture carefully and promptly.
-
Use of Non-Aqueous Work-up: Whenever possible, opt for a non-aqueous work-up to isolate the product. This could involve direct filtration of a precipitated product or removal of solvent under reduced pressure followed by purification.
Issue 3: Formation of O-Alkylated Byproduct in N-Alkylation Reactions
Symptoms:
-
Isolation of a product mixture containing two isomers.
-
In ¹³C NMR, the presence of a signal further downfield than expected for the N-alkyl group, corresponding to a methylene carbon attached to an oxygen atom.
-
Difficulty in separating the byproduct from the desired N-alkylated product due to similar polarities.
Root Cause Analysis: The pyrrolidinone anion, formed upon deprotonation, is an ambident nucleophile. This means it has two nucleophilic centers: the nitrogen and the oxygen atom of the amide. Alkylation can therefore occur at either site, leading to the desired N-alkylated product or the undesired O-alkylated isomer (2-alkoxy-1-pyrroline).[5]
Visualizing the Competing Pathways:
Caption: N- vs. O-Alkylation of the Pyrrolidinone Anion.
Troubleshooting & Selectivity Enhancement:
| Parameter | Recommended Action to Favor N-Alkylation | Rationale |
| Base and Solvent | Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[5] | This combination effectively generates the pyrrolidinone anion while minimizing side reactions. |
| Alkylating Agent | Employ "softer" electrophiles like alkyl iodides or benzyl bromides.[5] | According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile than the oxygen atom. |
| Temperature | Maintain a controlled, and often lower, reaction temperature.[5] | Lower temperatures can enhance the kinetic selectivity for N-alkylation. |
| Catalysis | Consider using phase-transfer catalysis (PTC). | PTC can provide high selectivity for N-alkylation under milder conditions with weaker bases like potassium carbonate. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned dark, and I see aromatic signals in my NMR. What happened? A1: This likely indicates the formation of a pyrrole byproduct through dehydrogenation of the pyrrolidinone ring. This side reaction is often promoted by transition metal catalysts (e.g., Pd, Pt) at elevated temperatures or the presence of strong oxidizing agents.[7] To mitigate this, try running the reaction at a lower temperature, reducing the reaction time, or using a metal-free alternative if possible.[7]
Q2: I'm trying to perform a reaction on a substituent of the pyrrolidinone ring, but the ring itself seems to be reacting. How can I prevent this? A2: Protecting the pyrrolidinone nitrogen with a suitable protecting group, such as a Boc or Cbz group, can be an effective strategy. This modulates the reactivity of the nitrogen and can prevent unwanted side reactions like over-alkylation.[7] The choice of protecting group will depend on the conditions of your subsequent reaction steps and the ease of removal.
Q3: Can the pyrrolidinone ring undergo cleavage or rearrangement? A3: While generally stable, the pyrrolidinone ring can undergo cleavage under specific conditions. As discussed, hydrolysis is a common ring-cleavage reaction.[4][5] Additionally, certain catalytic systems, for instance involving cobalt carbonyls, can induce carbonylation and ring-expansion of related azetidines to form pyrrolidinones, and in some cases, further expansion of substituted pyrrolidinones can occur.[8] Photochemical conditions can also lead to decarbonylation.[9][10] These are typically not side reactions under standard synthetic conditions but are important to be aware of.
Q4: I am observing over-alkylation in my synthesis of an N-substituted pyrrolidine. How can I improve selectivity? A4: Over-alkylation, leading to di-substituted products or quaternary ammonium salts, can occur if the initially formed product is more nucleophilic than the starting material. To favor mono-substitution, you can try the following:
-
Control Stoichiometry: Use a precise 1:1 ratio of pyrrolidinone to the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[11]
-
Choice of Base: Use only a stoichiometric amount of a base that is selective for the N-H proton, such as sodium hydride.[5]
References
-
Nicolas, J., et al. (2018). Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. Macromolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Scope of the Ring Opening of Pyrrolidines a. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Evaluation of the photodecarbonylation of crystalline ketones for the installation of reverse prenyl groups on the pyrrolidinoindoline scaffold. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications. Retrieved from [Link]
-
Alper, H., & Calet, S. (1989). Novel synthesis of pyrrolidinones by cobalt carbonyl catalyzed carbonylation of azetidines. A new ring-expansion-carbonylation reaction of 2-vinylazetidines to tetrahydroazepinones. Journal of the American Chemical Society. Retrieved from [Link]
-
Lemmerer, M., et al. (2023). Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. Retrieved from [Link]
-
YouTube. (2020, August 20). Proline Decarboxylation to Pyrrolidine. Retrieved from [Link]
-
Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
RSC Publishing. (n.d.). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the hydrolysis of some 3-substituted derivatives of pyrrolidine green. Retrieved from [Link]
-
ResearchGate. (2020, December 25). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of enaminones derived from N-phenacylpyrrolidin-2-ones to pyrrolizines under acidic conditions. Retrieved from [Link]
-
PubMed. (2020, January 15). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Retrieved from [Link]
-
2024 China Chemistry News. (n.d.). New Pyrrolidine Synthesis Method Revealed: Latest Research, Applications & Expert Analysis. Retrieved from [Link]
-
ACS Omega. (2025, December 26). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]
-
N-Methyl-2-pyrrolidone (NMP): Chemical Properties, Production Process, and Applications. (2025, October 15). Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). N-METHYL-2-PYRROLIDINONE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]
-
New Jersey Department of Health. (2008, June). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of the photodecarbonylation of crystalline ketones for the installation of reverse prenyl groups on the pyrrolidinoindoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Synthetic Overview & Core Principles
The target molecule, tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry. The most common and direct synthetic route is the α-bromination of its precursor, tert-butyl 4-oxopyrrolidine-1-carboxylate. This reaction hinges on the principles of ketone enolization followed by electrophilic attack.
General Synthetic Workflow
The synthesis can be visualized as a straightforward three-stage process: reaction, workup, and purification. Effective execution at each stage is critical for achieving high yield and purity.
The 'Why': Understanding the Reaction Mechanism
The α-bromination of a ketone is not a direct reaction with the carbonyl form. It proceeds through an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, which facilitates tautomerization to the enol form. This enol is the active nucleophile that attacks the electrophilic bromine source, such as N-Bromosuccinimide (NBS).
Understanding this mechanism is key: the rate of the reaction is dependent on the rate of enol formation[1]. Therefore, factors affecting enolization (catalyst choice, temperature) are critical for controlling the reaction's success.
Troubleshooting Guide & Frequently Asked Questions
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Purity & Side Reactions
Q1: I'm observing a second, less polar spot on my TLC which corresponds to a di-brominated byproduct. How can I improve selectivity for the desired mono-brominated product?
A: This is the most frequent challenge. The mono-brominated product still has an acidic proton on the same carbon, making it susceptible to further bromination.
-
Causality: The electron-withdrawing effect of the first bromine atom increases the acidity of the remaining α-proton, facilitating a second enolization and subsequent bromination.
-
Solutions:
-
Strict Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., NBS). Accurately weigh your reagents.
-
Portion-wise Addition: Add the NBS in small portions over 30-60 minutes at 0°C. This maintains a low instantaneous concentration of the brominating agent, favoring the initial reaction with the more abundant starting material over the secondary reaction with the product.
-
Temperature Control: Keep the reaction temperature strictly at 0°C or below during the addition. Higher temperatures can accelerate the second bromination.
-
Monitor Closely: Use TLC to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from reacting further.
-
Q2: My final product is contaminated with succinimide. What is the most effective way to remove it?
A: Succinimide is the byproduct of reactions using NBS and is highly water-soluble.
-
Causality: Succinimide is generated in a 1:1 molar ratio with your product when using NBS.
-
Solution: During the workup phase, after quenching the reaction, perform multiple washes of the organic layer with water or a saturated sodium bicarbonate solution. Typically, 2-3 washes are sufficient. The succinimide will partition into the aqueous layer, which can then be discarded.
Yield & Reaction Efficiency
Q3: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A: Low yields can stem from several sources, from reagent quality to reaction conditions and workup procedures.
-
Probable Causes & Solutions:
-
NBS Quality: N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture, appearing yellow or brown instead of white[2][3]. Use freshly opened or recrystallized NBS for best results. To recrystallize, dissolve NBS in hot water (e.g., 10 g in 100 mL at 90-95°C) and allow it to cool slowly to form pure white crystals[3].
-
Incomplete Reaction: If starting material remains, the reaction may need more time or a slight increase in catalyst loading. Ensure your acid catalyst is active.
-
Moisture: The reaction should be run under anhydrous conditions (dry solvents, inert atmosphere). Water can interfere with the brominating agent and intermediates.
-
Product Degradation: The α-bromo ketone product can be unstable, particularly to strong bases or prolonged heating. Ensure your workup is performed promptly and without excessive heat. The compound is also light-sensitive.
-
Q4: The reaction seems to stall and never reaches full conversion, even after extended periods. What's happening?
A: A stalled reaction often points to a problem with one of the catalytic or reactive species.
-
Causality & Troubleshooting Steps:
-
Catalyst Deactivation: The acid catalyst may be neutralized by basic impurities in the starting material or solvent. Consider adding a small additional portion of the catalyst.
-
Insufficient Bromine Source: As mentioned, old NBS may have a lower-than-expected active bromine content[2]. Try a new bottle or recrystallized material.
-
Low Temperature: While low temperature is crucial for selectivity, if the reaction is stalled at 0°C, you might allow it to slowly warm to room temperature for a few hours while carefully monitoring for the formation of the di-bromo byproduct by TLC.
-
Alternatives & Optimization
Q5: Are there alternative brominating agents or conditions I can use instead of NBS?
A: Yes, several alternatives exist, each with its own advantages and disadvantages.
-
Alternative Methods:
-
Liquid Bromine (Br₂): Using molecular bromine with a Lewis acid like AlCl₃ or an acid like acetic acid is a classic method[1][4]. It is potent but can be less selective and requires greater caution due to the hazardous nature of liquid bromine[5].
-
Copper(II) Bromide (CuBr₂): CuBr₂ can also serve as a brominating agent for ketones, often under reflux in a solvent like chloroform-ethyl acetate[6]. This method avoids the use of Br₂ or NBS but introduces a metal that must be removed.
-
Bromide/Bromate Couple: An environmentally friendlier option involves an in-situ generation of bromine from a mixture of sodium bromide (NaBr) and sodium bromate (NaBrO₃) under acidic conditions[5][6].
-
| Method | Pros | Cons |
| NBS / Acid Catalyst | Mild, selective, easy to handle solid[7]. | Can decompose, succinimide byproduct. |
| Br₂ / Lewis Acid | Potent, inexpensive. | Hazardous, can be less selective, generates HBr[5]. |
| CuBr₂ | Avoids Br₂/NBS. | Requires higher temperatures, metal contamination. |
| NaBr / NaBrO₃ | Eco-friendly ("green") approach[5]. | Requires careful pH control. |
Detailed Experimental Protocols
These protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.
Protocol 1: Preferred Method via N-Bromosuccinimide (NBS)
This method is generally preferred for its selectivity and milder conditions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M concentration).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 - 0.1 eq).
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
NBS Addition: Add N-bromosuccinimide (NBS, 1.05 eq), recrystallized if necessary, in 4-5 small portions over 30 minutes. Ensure the internal temperature does not rise above 5°C.
-
Monitoring: Stir the reaction at 0°C and monitor its progress by TLC (Typical eluent: 30% Ethyl Acetate in Hexanes). The product should be slightly less polar than the starting material.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a cold 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure title compound.
Protocol 2: Alternative Method via Bromine and Lewis Acid
This protocol is based on an analogous procedure for the piperidine equivalent and should be performed with caution in a well-ventilated fume hood[4].
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add tert-butyl 4-oxopyrrolidine-1-carboxylate (1.0 eq) and a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq).
-
Dissolution: Dissolve the solids in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether (1:1, ~0.5 M).
-
Cooling: Cool the stirred solution to 0°C.
-
Bromine Addition: Slowly add a solution of liquid bromine (Br₂, 1.0 eq) in a small amount of THF via the dropping funnel over 30-45 minutes. A distinct color change should be observed.
-
Reaction: Allow the reaction to stir at 0°C for 12-18 hours. Monitor by TLC.
-
Workup & Purification: Follow steps 7-10 from Protocol 1 for quenching, workup, and purification.
References
- Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). Google Search Result. [URL not available]
-
Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. (2025). ResearchGate. [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2018). National Institutes of Health (NIH). [Link]
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
NBS | PDF. Slideshare. [Link]
-
Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. The Royal Society of Chemistry. [Link]
-
N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. (2021). YouTube. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). ResearchGate. [Link]
-
Swern Oxidation. Organic Chemistry Portal. [Link]
-
Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2020). MDPI. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 6. researchgate.net [researchgate.net]
- 7. 9. NBS | PDF [slideshare.net]
Stability and storage conditions for N-Boc-3-bromo-4-pyrrolidinone
Technical Support Center: N-Boc-3-bromo-4-pyrrolidinone
Introduction: Understanding the Dual Reactivity of N-Boc-3-bromo-4-pyrrolidinone
N-Boc-3-bromo-4-pyrrolidinone is a valuable synthetic intermediate, prized for its role in constructing complex molecular architectures, particularly in pharmaceutical development. However, its utility is intrinsically linked to its chemical sensitivity. The molecule possesses two key functional groups that dictate its stability and reactivity profile:
-
The N-Boc (tert-butoxycarbonyl) Group: This amine protecting group is famously stable under basic, nucleophilic, and reductive conditions.[1] Its primary vulnerability is its lability to acid, which readily cleaves it to release the free amine, isobutene, and carbon dioxide.[2][3]
-
The α-Bromo Ketone Moiety: This is a highly reactive functional group. The bromine atom is positioned alpha to a carbonyl, making the carbon it's attached to highly electrophilic and susceptible to nucleophilic substitution.[4] Furthermore, the presence of the carbonyl and bromo groups renders the α-hydrogen (on the same carbon as the bromine) acidic, creating the potential for base-mediated elimination or rearrangement reactions.[5]
This guide provides researchers with practical, field-tested advice to navigate the storage, handling, and use of this reagent, ensuring experimental success by mitigating common pathways of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for N-Boc-3-bromo-4-pyrrolidinone?
For maximum shelf-life, the compound should be stored under controlled conditions that minimize exposure to catalysts of degradation. Based on supplier recommendations and the compound's chemical nature, the following conditions are advised.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer)[6] | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[6] | Prevents potential oxidation and reactions with atmospheric moisture. |
| Light | Amber vial / Protect from light[7] | Minimizes the risk of light-induced radical reactions involving the C-Br bond. |
| Container | Tightly sealed container[8][9] | Prevents ingress of moisture and air. |
Q2: I've received the compound as a low-melting solid or an oil. Is this normal?
Yes, this is completely normal. N-Boc-3-bromo-4-pyrrolidinone is a low-melting solid, with a reported melting point in the range of 34-38°C for the non-brominated parent compound.[10] Depending on the purity and ambient laboratory temperature, it may present as a waxy solid, a thick oil, or a partially frozen material. If it has melted, this does not inherently indicate decomposition, but it should be promptly stored at the recommended -20°C.
Q3: My compound has developed a yellow or brown tint upon storage. Is it still usable?
A color change is a visual indicator of potential degradation. Halogenated organic compounds, in particular, can decompose over time to release elemental halogens (like Br₂) or form conjugated systems, which are often colored.
-
Recommendation: Before using a discolored sample in a critical, large-scale reaction, its purity should be verified.
-
Action: Run a quick purity check via Thin Layer Chromatography (TLC), ¹H NMR, or LC-MS. Compare the results to the certificate of analysis or data from a fresh sample. If significant impurities are detected, the material may need to be purified (e.g., by flash chromatography) or discarded.
Q4: How stable is the N-Boc group to acidic conditions during aqueous workup or chromatography?
The N-Boc group is highly sensitive to acid.[2][11]
-
Strong Acids (TFA, HCl): These will rapidly and completely cleave the Boc group.[3]
-
Weak/Moderate Acids (e.g., Acetic Acid, 0.1% TFA in HPLC eluent): Exposure to weaker acids can lead to partial or complete deprotection, especially over extended periods or with heating.[12] During reverse-phase chromatography using TFA, it is crucial to work quickly, keep fractions cold, and remove the solvent via lyophilization rather than rotary evaporation to minimize exposure time and prevent concentration of the acid.[12]
-
Aqueous Workup: Avoid washing with acidic solutions (pH < 4). Use saturated sodium bicarbonate or water to maintain neutral or slightly basic conditions.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving N-Boc-3-bromo-4-pyrrolidinone.
Problem: Unintentional removal of the Boc protecting group.
-
Symptoms: Appearance of a more polar spot on TLC; mass spectrometry data shows a loss of 100 amu (C₅H₈O₂); reaction yields the free amine product.
-
Root Cause: Exposure to acidic conditions. This could be from an acidic reagent, a co-solvent like acetic acid, acidic impurities in other reagents, or an acidic workup/purification step (e.g., silica gel chromatography with an un-neutralized solvent system).
-
Preventative Measures:
-
Reagent Check: Ensure all reagents and solvents are free from acidic impurities.
-
Reaction Buffer: If compatible with your desired reaction, consider adding a non-nucleophilic base like proton sponge or 2,6-lutidine to scavenge trace acid.
-
Neutralize Silica Gel: For column chromatography, consider pre-treating the silica gel with a solution of triethylamine in your eluent (e.g., 1% Et₃N), followed by flushing with the eluent alone, to neutralize acidic sites.
-
Problem: Low yield and formation of multiple unidentified byproducts in a nucleophilic substitution reaction.
-
Symptoms: The desired product is formed in low yield, accompanied by spots on TLC that may be less polar than the starting material.
-
Root Cause: The α-bromo ketone is susceptible to base-mediated elimination of HBr to form an α,β-unsaturated ketone. This is a common side reaction if the nucleophile is also basic or if a strong, sterically hindered base is used.[5]
-
Preventative Measures:
-
Base Selection: Use a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) if a base is required. Avoid strong, non-nucleophilic bases like DBU or sterically hindered bases like LDA unless elimination is the desired outcome.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the desired SN2 pathway over elimination.
-
Nucleophile Choice: Use a soft, non-basic nucleophile where possible. If the nucleophile is inherently basic (e.g., an amine), use it as the limiting reagent if feasible or add it slowly at a low temperature.
-
Workflow: Stability and Handling Decision Process
The following diagram outlines the decision-making process for safely handling and using N-Boc-3-bromo-4-pyrrolidinone.
Caption: Decision workflow for N-Boc-3-bromo-4-pyrrolidinone.
Experimental Protocol: Assessing Compound Stability by TLC
This protocol provides a simple and rapid method to assess the stability of N-Boc-3-bromo-4-pyrrolidinone in a specific solvent or under certain conditions before committing to a large-scale reaction.
Materials:
-
N-Boc-3-bromo-4-pyrrolidinone sample
-
Solvent to be tested (e.g., Methanol, DCM, Acetonitrile)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
TLC eluent (e.g., 30% Ethyl Acetate in Hexane - adjust as needed for an Rƒ of ~0.4)
-
Visualization agent (e.g., Potassium permanganate stain or UV lamp)
-
Small vials, micropipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh ~5 mg of N-Boc-3-bromo-4-pyrrolidinone and dissolve it in 1.0 mL of the test solvent in a small vial. This is your "Test Solution".
-
Time Zero (t=0) Spot: Immediately after preparation, use a micropipette to spot a small amount of the Test Solution onto the baseline of a TLC plate.
-
Incubation: Loosely cap the vial and let it stand at ambient laboratory temperature.
-
Time Point Spotting: At set intervals (e.g., t = 1 hour, 4 hours, 12 hours, 24 hours), spot the Test Solution on the same TLC plate, next to the previous spot.
-
Development: Once all time points are collected, place the TLC plate in a developing chamber saturated with the chosen eluent. Allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots.
-
First, check for spots under a UV lamp (254 nm).
-
Then, stain the plate using a potassium permanganate dip and gently heat with a heat gun.
-
-
Analysis:
-
At t=0, you should observe a single, well-defined spot corresponding to the pure starting material.
-
If the compound is unstable under the test conditions, you will see the intensity of the starting material spot decrease over time.
-
Concurrently, new spots will appear, which are typically more polar (lower Rƒ) and represent degradation products (e.g., the de-Boc'd compound or hydrolysis products). The appearance of any new spot indicates instability.
-
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic-chemistry.org. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 22). alpha-halogenation of ketones. YouTube. Retrieved from [Link]
-
Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5005-5079. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Chemistry Steps. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Wikipedia. Retrieved from [Link]
-
Gutmann, B., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1595-1605. Retrieved from [Link]
-
Interchim. (n.d.). SAFETY DATA SHEET. Interchim. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Retrieved from [Link]
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- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 6. 101385-93-7|N-Boc-3-Pyrrolidinone|BLD Pharm [bldpharm.com]
- 7. louisville.edu [louisville.edu]
- 8. fishersci.no [fishersci.no]
- 9. combi-blocks.com [combi-blocks.com]
- 10. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Debromination of α-Halo Ketones
Welcome to the technical support center for the debromination of α-halo ketones. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Here, we address common challenges encountered during these reactions, providing in-depth, mechanistically grounded solutions to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of debrominating an α-halo ketone?
The reductive dehalogenation of an α-halo ketone is a foundational reaction in organic synthesis used to remove a halogen atom (F, Cl, Br, I) from the carbon adjacent to a carbonyl group, replacing it with a hydrogen.[1][2] This transformation is crucial for several reasons:
-
Strategic Removal of a Directing Group: α-Halogenation is often used to selectively activate a specific α-position for subsequent reactions like alkylation or the Favorskii rearrangement.[3] Once these transformations are complete, the halogen is removed.
-
Product Synthesis: The target molecule may simply be the dehalogenated ketone itself.
-
Generation of Reactive Intermediates: The reduction process generates specific zinc or lithium enolates that can be trapped with electrophiles for further functionalization.[2]
Q2: What are the most common reagents used for this transformation?
A wide array of reagents can effect this transformation, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions.[1] Common systems include:
-
Zinc Dust in Acetic Acid (Zn/AcOH): A classic, robust, and cost-effective method.[4]
-
Sodium Borohydride (NaBH₄): A mild reducing agent, though it can sometimes lead to over-reduction of the ketone.[5][6]
-
Sodium Iodide in Acetic Acid (NaI/AcOH): A mild method that proceeds via an in-situ Finkelstein reaction to form a more reactive α-iodo ketone, which is then reduced.
-
Catalytic Hydrogenation (H₂/Pd): Effective but may reduce other functional groups like alkenes or nitro groups.
-
Triphenylphosphine (PPh₃): Often used for chemoselective reductions.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Reaction Stalls or Fails to Initiate
Q: I've combined my α-bromo ketone with zinc dust and acetic acid, but TLC analysis shows only starting material, even after several hours. What's wrong?
This is a very common issue, almost always related to the quality and activity of the reducing agent, particularly when using metals like zinc.
Root Causes & Solutions:
-
Inactive Zinc Surface: Commercial zinc dust is often coated with a passivating layer of zinc oxide (ZnO), which prevents the metal from reacting.[7] This oxide layer is the primary reason for lack of reactivity.
-
Solution: Zinc Activation. Before use, the zinc dust must be activated to remove the oxide layer and expose the fresh, reactive metal surface.[7][8] A standard laboratory procedure involves briefly stirring the zinc dust in dilute acid (e.g., 2% HCl), followed by sequential washing with water, ethanol, and ether, and then drying under vacuum.[8][9][10] This simple step is often the key to a successful reaction.
-
-
Insufficient Acid: In the Zn/AcOH system, the acid serves two purposes: it activates the zinc and acts as the proton source for the resulting enolate. If the acid is consumed by other basic functionalities in the molecule or is of low quality, the reaction can stall.
-
Solution: Ensure at least a stoichiometric amount of acid is used, and often a solvent quantity is preferred. If your substrate is acid-sensitive, consider alternative, non-acidic methods.
-
-
Low Temperature: While many debrominations proceed readily at room temperature, some sterically hindered or electronically deactivated substrates may require gentle heating (e.g., 40-50 °C) to initiate.
Issue 2: Incomplete Conversion and Low Yields
Q: My reaction proceeds, but it's very slow and I can't seem to push it to completion, resulting in a mixture of starting material and product that is difficult to separate.
Incomplete conversion often points to issues with stoichiometry, concentration, or gradual deactivation of the reagents.
Root Causes & Solutions:
-
Insufficient Reductant: While the stoichiometry might seem straightforward, the surface of metal reductants can become passivated during the reaction.
-
Solution: Use a moderate excess of the reducing agent. For zinc dust, using 2 to 5 equivalents is common practice to ensure the reaction goes to completion.
-
-
Reaction Too Dilute: Bimolecular reactions slow down at lower concentrations.
-
Solution: Ensure the reaction concentration is appropriate. A typical starting point is between 0.1 M and 0.5 M. If solubility is an issue, consider a co-solvent system.
-
-
Poor Mixing: When using a heterogeneous reagent like zinc dust, efficient stirring is critical to ensure a maximal surface area is in contact with the solution.
-
Solution: Use a mechanical stirrer for larger-scale reactions or a properly sized magnetic stir bar to ensure the zinc powder remains suspended and does not settle at the bottom of the flask.
-
Issue 3: Formation of Unwanted Side Products
Q: My desired ketone is forming, but I'm also seeing significant amounts of other products, complicating purification.
Side product formation is typically a result of competing reaction pathways. Identifying the side product is the first step to diagnosing the problem.
A. Side Product: Corresponding Alcohol (Over-reduction)
Q: I used sodium borohydride (NaBH₄) for my debromination, but I'm getting a lot of the secondary alcohol instead of the desired ketone.
This is a classic chemoselectivity problem. Sodium borohydride is a powerful hydride donor capable of reducing both the C-Br bond and the carbonyl C=O bond.[5][11][12]
Root Causes & Solutions:
-
Non-Selective Reagent: NaBH₄ is known to reduce aldehydes and ketones to alcohols.[5][6][13] The reaction conditions can influence the relative rates of debromination versus ketone reduction.
-
Solution 1: Switch to a Milder/More Chemoselective Reagent. The best approach is to use a reagent system known to selectively reduce the carbon-halogen bond while leaving the carbonyl intact. Excellent choices include:
-
Activated Zinc in Acetic Acid (Zn/AcOH)[4]
-
Sodium Iodide / Acetic Acid
-
Triphenylphosphine
-
-
Solution 2: Modify NaBH₄ Conditions. If NaBH₄ must be used, lowering the temperature (e.g., to 0 °C or -20 °C) can sometimes favor the debromination pathway. However, switching reagents is a more robust solution.
-
B. Side Product: α,β-Unsaturated Ketone (Elimination)
Q: My reaction is producing the enone, which seems to come from the elimination of HBr. How can I prevent this?
The α-proton of an α-halo ketone is acidic, and its removal by a base can lead to an E2 or E1cB elimination pathway.[3]
Root Causes & Solutions:
-
Basic Conditions: The reaction is likely being run under basic or even neutral conditions where trace impurities can act as a base. Some reductive systems can also be basic.
-
Solution: Use Acidic Conditions. The most effective way to suppress elimination is to run the reaction in an acidic medium. The Zn/AcOH system is ideal for this, as the acidic environment prevents the formation of the enolate anion required for elimination.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the debromination of α-halo ketones.
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - how to remove the Br atom? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Technical Support Center: Chromatographic Separation of Pyrrolidinone Diastereomers
Welcome to the technical support center dedicated to the chromatographic separation of pyrrolidinone diastereomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these closely related stereoisomers. Pyrrolidinone scaffolds are central structural features in many drug candidates, making the isolation and analysis of their stereoisomers a critical task in synthetic and medicinal chemistry.[1]
Unlike enantiomers, diastereomers possess different physicochemical properties, which theoretically allows for their separation using standard achiral chromatography.[2][3] However, the structural differences can be minute, often presenting significant challenges in achieving baseline resolution. This resource provides in-depth, field-proven insights through a series of frequently asked questions and a detailed troubleshooting guide to empower you to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the separation of pyrrolidinone diastereomers.
Q1: Why is the separation of my pyrrolidinone diastereomers so challenging?
While diastereomers are distinct chemical compounds, their separation can be difficult if the stereocenters induce only minor differences in the overall polarity, shape, and conformational flexibility of the molecules.[2] The proximity of the chiral centers to functional groups that interact with the stationary phase is a key factor. If the stereochemistry does not significantly alter the molecule's interaction profile with the column, the diastereomers will co-elute or resolve poorly.
Q2: What are the primary chromatographic modes for separating pyrrolidinone diastereomers?
The three primary HPLC modes for this application are Normal-Phase (NP), Reversed-Phase (RP), and Supercritical Fluid Chromatography (SFC).
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane with an alcohol modifier).[4][5] NP-HPLC is often highly effective for separating isomers as it leverages polar interactions, which can be very sensitive to the spatial arrangement of atoms.[6][7]
-
Reversed-Phase (RP) HPLC: This is the most common chromatographic mode, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[8][9] While versatile, achieving diastereomeric selectivity in RP-HPLC can sometimes require more extensive method development.[10]
-
Supercritical Fluid Chromatography (SFC): Uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[11] SFC is known for its high speed, efficiency, and unique selectivity, making it a powerful tool for separating both chiral and diastereomeric compounds.[12][13]
Q3: Is a chiral stationary phase (CSP) required to separate diastereomers?
No, a chiral stationary phase is generally not necessary for separating diastereomers.[2][14] The inherent differences in their physical properties allow for separation on standard (achiral) stationary phases. CSPs are specifically designed to differentiate between enantiomers, which are non-superimposable mirror images with identical physical properties in an achiral environment.[15][16]
Q4: Can derivatization help improve the separation of diastereomers?
Yes, derivatization can be a powerful strategy. If the native pyrrolidinone diastereomers are particularly difficult to resolve, reacting them with a chemical reagent can introduce new functional groups. This can amplify the differences in their structures, polarity, and rigidity, making them more amenable to chromatographic separation.[17] For instance, the choice of chiral amines used to create 4-amido-pyrrolidinone derivatives has been shown to dramatically affect the success of diastereomeric separation.[18][19]
Troubleshooting Guide: From Poor Resolution to Baseline Separation
This guide provides a systematic, cause-and-effect approach to resolving common issues encountered during the separation of pyrrolidinone diastereomers.
Problem: Poor or No Resolution (Co-elution)
This is the most frequent challenge, indicating that the chosen chromatographic system lacks the necessary selectivity for the diastereomeric pair.
The column is the heart of the separation, and its chemistry dictates the primary mode of interaction. If the stationary phase does not interact differently with each diastereomer, no separation will occur.
Solutions & Rationale:
-
Switch Chromatographic Mode (NP vs. RP): This is the most impactful change. If you are struggling in reversed-phase, the different interaction mechanisms of normal-phase may provide the required selectivity, and vice-versa.[17] NP-HPLC is often a strong choice for isomer separations.[4]
-
Systematic Achiral Column Screening: Within a given mode, different stationary phases offer unique selectivities.
-
For Reversed-Phase:
-
Phenyl-Hexyl or Biphenyl: These phases provide π-π interactions in addition to hydrophobic interactions. If your pyrrolidinone diastereomers contain aromatic rings, these columns can offer unique selectivity compared to standard C18 phases.
-
Pentafluorophenyl (PFP): This phase offers a combination of hydrophobic, aromatic, dipole, and ion-exchange interactions, making it highly effective for separating complex isomers.
-
Porous Graphitic Carbon (PGC): PGC columns like Hypercarb separate molecules based on their shape and polarizability, making them exceptionally powerful for resolving stereoisomers that are difficult to separate on silica-based phases.[6]
-
-
For Normal-Phase:
-
Bare Silica: Often the first choice and highly effective. Its surface silanol groups provide strong polar interaction sites.[20]
-
Cyano (CN) or Diol Phases: These bonded phases offer different polarities and selectivities compared to bare silica and can be useful alternatives.
-
-
The mobile phase modulates the interaction between the analyte and the stationary phase. An improperly optimized mobile phase will fail to exploit the subtle physicochemical differences between diastereomers.
Solutions & Rationale:
-
Change the Organic Modifier:
-
In RP-HPLC: Switching between acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity.[21] Methanol is a protic, hydrogen-bond-donating solvent, while ACN is aprotic with a strong dipole moment.[22] Consider testing ternary mixtures (e.g., Water/ACN/MeOH) as they can provide a unique selectivity that binary mixtures cannot.[22]
-
In NP-HPLC: The choice and concentration of the polar modifier (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., hexane) is critical. Small changes in the modifier percentage can have a large impact on resolution.
-
-
Optimize Additives and pH (RP-HPLC):
-
If your pyrrolidinone has ionizable functional groups (acidic or basic), the mobile phase pH is a critical parameter. Adjusting the pH with a buffer or a small amount of acid (formic acid, TFA) or base can control the ionization state of the analytes, altering their retention and potentially improving separation.[21][23] The goal is often to ensure the analytes are in a single, non-ionized form for better retention and peak shape.
-
-
Refine the Elution Method:
-
If using a gradient, a shallow gradient profile around the elution time of the diastereomers can significantly improve resolution.
-
For maximum resolution, an isocratic method is often preferred once the approximate elution conditions are known.[24] This allows for fine-tuning of the mobile phase composition to achieve baseline separation.
-
Problem: Tailing or Asymmetric Peaks
Peak tailing is typically caused by undesirable secondary interactions between the analyte and the stationary phase.
The polar nature of the pyrrolidinone ring, especially if it contains hydroxyl or amine groups, can lead to strong, unwanted interactions with residual acidic silanol groups on the surface of silica-based columns.[25]
Solutions & Rationale:
-
Use Modern, End-Capped Columns: High-purity, modern columns are manufactured with minimal residual silanols and are often "end-capped" (reacting the free silanols with a small silylating agent) to create a more inert surface.[24]
-
Employ Mobile Phase Additives:
-
In NP-HPLC: For basic pyrrolidinones, adding a small amount (e.g., 0.1%) of a competitive base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can saturate the active silanol sites, leading to improved peak symmetry.[23]
-
In RP-HPLC: For basic analytes, operating at a low pH (e.g., with 0.1% formic acid) protonates the silanols, reducing their activity. For acidic analytes, a mobile phase additive can have a similar masking effect.
-
Problem: Broad Peaks (Poor Efficiency)
Broad peaks reduce resolution and sensitivity. This can be caused by several factors beyond secondary interactions.
Injecting too much sample mass can saturate the stationary phase, leading to broadened, often fronting, peaks.[2]
Solution: Reduce the sample concentration or the injection volume and reinject.
Temperature affects mobile phase viscosity, reaction kinetics, and thermodynamics of the partition process between the mobile and stationary phases.
Solution:
-
Optimize Column Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C).[24] Increasing the temperature lowers mobile phase viscosity, which can improve mass transfer and lead to sharper peaks (higher efficiency).[6] However, be aware that temperature can also change selectivity, sometimes for the better and sometimes for the worse, so it must be empirically tested.[6][15]
Data & Protocols
Data Presentation: Quick Reference for Method Development
The following table provides general guidance and starting points for developing a separation method for pyrrolidinone diastereomers.
| Parameter | Normal-Phase (NP) HPLC | Reversed-Phase (RP) HPLC |
| Primary Interaction | Polar (Adsorption, Dipole-Dipole) | Hydrophobic (van der Waals) |
| Typical Columns | Silica, Diol, Cyano (CN) | C18, C8, Phenyl-Hexyl, PFP |
| Mobile Phase | Non-polar solvent with polar modifier | Polar solvent with organic modifier |
| Example Solvents | Hexane/Ethanol, Heptane/Isopropanol | Water/Acetonitrile, Water/Methanol |
| Strengths | Excellent for isomer separation, good selectivity for polar compounds.[4] | High reproducibility, wide applicability, compatible with aqueous samples.[8] |
| Considerations | Sensitive to water content, solvent miscibility. | May provide insufficient selectivity for very similar diastereomers without careful optimization. |
Experimental Protocol: Systematic Workflow for Diastereomer Separation
This protocol outlines a logical, step-by-step approach to developing a robust separation method.[24]
-
Step 1: Initial Column & Mobile Phase Screening
-
Select two to three different achiral columns with diverse selectivities (e.g., for RP: C18, Phenyl; for NP: Silica, Cyano).
-
Prepare two primary mobile phase systems for your chosen mode. For RP, use Water/Acetonitrile and Water/Methanol. For NP, use Hexane/Ethanol and Hexane/Isopropanol.
-
Run a broad, fast gradient on each column/mobile phase combination to determine the approximate elution conditions and to see if any degree of separation is achieved.
-
-
Step 2: Optimization of Mobile Phase Selectivity
-
Based on the best result from the initial screen, focus on that column/mobile phase combination.
-
If a gradient was used, convert it to an isocratic method based on the organic percentage at which the analytes eluted.
-
Systematically adjust the isocratic mobile phase composition in small increments (e.g., 2-5%) to maximize the resolution between the diastereomer peaks. If using RP, test both ACN and MeOH.
-
-
Step 3: Optimization of Temperature
-
Using the optimized mobile phase from Step 2, evaluate the separation at a minimum of three different temperatures (e.g., 25°C, 40°C, 55°C).
-
Select the temperature that provides the best balance of resolution and analysis time.
-
-
Step 4: Flow Rate Fine-Tuning
-
With the optimized mobile phase and temperature, adjust the flow rate to maximize efficiency (resolution). Lowering the flow rate can sometimes increase resolution for difficult separations, at the cost of longer run times.[15]
-
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor diastereomer separation.
Diagram 2: Principle of Diastereomer Separation
Caption: Differential interaction with the stationary phase leads to separation.
References
-
Technical Support Center: Pyrrolidine-3,4-diamine Diastereomeric Separation. Benchchem. 2
-
Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. International Science Community Association. 22
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. 23
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health.
-
Comparative study on separation of diastereomers by HPLC. ResearchGate.
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today.
-
Chiral HPLC separation: strategy and approaches. Chiralpedia.
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex.
-
Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. Benchchem. 24
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager.
-
Supercritical fluid chromatography versus high performance liquid chromatography for enantiomeric and diastereoisomeric separations on coated polysaccharides-based stationary phases: Application to dihydropyridone derivatives. ScienceDirect.
-
Reverse Phase HPLC And Normal Phase HPLC: Key Differences, Applications, and 7+ FAQs. PharmaGuru.
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate.
-
Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
-
Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek.
-
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. ResearchGate.
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. ACS Publications.
-
What Is Normal Phase And Reversed Phase Chromatography? ALWSCI.
-
The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
-
High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs. PubMed.
-
High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. ResearchGate.
-
Chiral Purity Analysis of 5-Hydroxy-2-pyrrolidone: A Technical Support Center. Benchchem. 25
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC International.
-
How to separate a mixture of two diastereomers? ResearchGate.
-
Separation of diastereomers. Chromatography Forum.
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- 2. benchchem.com [benchchem.com]
- 3. santaisci.com [santaisci.com]
- 4. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 5. What Is Normal Phase And Reversed Phase Chromatography? - Blogs - News [alwsci.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. moravek.com [moravek.com]
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Technical Support Center: Catalyst Deactivation in Pyrrolidinone Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This comprehensive guide addresses the critical issue of catalyst deactivation during the synthesis and functionalization of pyrrolidinones, a prevalent scaffold in medicinal chemistry. By understanding the root causes of catalyst failure, you can enhance reaction efficiency, improve reproducibility, and accelerate your research and development efforts.
This resource is designed to be a practical, in-the-lab companion. It moves beyond simple procedural lists to explain the underlying chemical principles governing catalyst performance and deactivation.
Section 1: Troubleshooting Guide - Diagnosing Catalyst Deactivation
The first step in resolving catalyst issues is accurate diagnosis. A sudden drop in reaction yield, a change in selectivity, or a complete stall of the reaction are all indicators of a potential catalyst problem. This section provides a systematic approach to identifying the cause of deactivation.
Initial Observations and Potential Causes
A decline in catalytic activity can be traced back to several key mechanisms: poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active species.[1][2][3] Each mechanism presents with distinct, albeit sometimes overlapping, symptoms.
| Observation | Potential Cause(s) | Initial Diagnostic Steps |
| Sudden & Complete Loss of Activity | Poisoning: Strong coordination of impurities to active sites.[1][2][4] | - Analyze starting materials, solvents, and gas streams for known poisons (S, P, heavy metals).[4][5] - Review reagent sources; a new bottle or supplier may introduce contaminants.[5] |
| Gradual Decline in Activity Over Time/Recycles | Fouling/Coking: Deposition of carbonaceous material on the catalyst surface.[2][4] Leaching: Slow dissolution of the active metal from the support.[4][5][6] | - For fouling, attempt a solvent wash or gentle oxidative regeneration.[5] - For leaching, analyze the reaction mixture filtrate for traces of the metal via ICP-OES/MS.[5][7] |
| Loss of Selectivity (e.g., Enantioselectivity) | Ligand Degradation: The chiral ligand may be unstable under reaction conditions. Product Inhibition: The desired product may coordinate to the catalyst, blocking active sites.[5] | - Monitor enantiomeric excess (ee) over the course of the reaction. - Test for product inhibition by adding a small amount of the final product at the start of the reaction. |
| Irreversible Activity Loss After High-Temp Reaction | Sintering/Thermal Degradation: Agglomeration of metal particles, reducing active surface area.[1][4][5] | - Characterize the spent catalyst using TEM or XRD to check for increased particle size.[5] This is generally irreversible.[5] |
Diagnostic Workflow for Catalyst Deactivation
When faced with a failing reaction, a logical, step-by-step diagnostic process is crucial. The following workflow provides a structured approach to pinpointing the root cause.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses common questions and issues encountered by researchers during the catalytic functionalization of pyrrolidinones.
Catalyst Poisoning
Q1: My palladium-on-carbon (Pd/C) catalyst, which worked perfectly for a previous batch of starting material, is now completely inactive. What is the most likely cause?
A1: The most probable cause is catalyst poisoning from impurities in your new batch of reagents.[5][8] Catalysts like palladium are highly susceptible to poisoning by even trace amounts of sulfur, phosphorus, or heavy metal compounds.[1][4] These substances can strongly chemisorb onto the active palladium sites, rendering them inaccessible to the reactants.[1][8]
-
Actionable Advice:
-
Purify Reactants: Ensure all starting materials and solvents are of high purity. If suspected, re-purify your substrate and distill your solvents.[5]
-
Use a Guard Bed: For gas-phase reactions or when using hydrogen, an in-line purifier can remove trace contaminants.[5]
-
Elemental Analysis: If the problem persists, consider sending a sample of your starting material for elemental analysis to screen for common catalyst poisons.
-
Q2: I am performing an asymmetric hydrogenation using a Ruthenium-BINAP catalyst to synthesize a chiral pyrrolidine, and the reaction stops before completion. Why?
A2: This is a classic case of product inhibition. The chiral amine product, being a Lewis base, can coordinate strongly to the acidic ruthenium metal center.[5] This coordination blocks the active site and prevents further substrate from binding, effectively halting the reaction.
-
Actionable Advice:
-
Modify Reaction Conditions: Try running the reaction at a lower concentration to disfavor product binding.
-
In Situ Product Removal: If feasible for your system, consider methods to remove the product as it is formed, such as using a biphasic system or selective precipitation.
-
Catalyst Choice: Some catalysts are less prone to product inhibition. You may need to screen alternative catalysts for your specific transformation.
-
Fouling and Coking
Q3: My heterogeneous catalyst is showing a gradual loss of activity over several runs. What's happening?
A3: This slow decline is often due to fouling or "coking," where carbonaceous residues from reactants, products, or solvents deposit on the catalyst's surface and within its pores.[2][4] This physically blocks the active sites and hinders the diffusion of reactants.[2]
-
Actionable Advice:
-
Solvent Washing: A simple first step is to wash the catalyst with a solvent that can dissolve the adsorbed organic species.[5]
-
Regeneration by Oxidation: For robust carbon-supported catalysts, a mild regeneration can be performed. This involves a controlled oxidation (e.g., heating in a flow of dilute air) to burn off the carbon deposits, followed by a reduction step (e.g., under a hydrogen atmosphere) to reactivate the metal.[5] Exercise extreme caution as noble metal catalysts can be pyrophoric.[5]
-
Leaching and Sintering
Q4: I am using a supported palladium catalyst in a high-temperature liquid-phase reaction. My activity has dropped, and I suspect the catalyst is degrading. How can I confirm this?
A4: At high temperatures, two primary irreversible deactivation mechanisms are at play: sintering and leaching.
-
Sintering is the agglomeration of small metal nanoparticles on the support into larger, less active particles, which reduces the total active surface area.[4][5]
-
Leaching is the dissolution of the active metal from the support into the reaction medium.[4][5][6]
-
Diagnostic Protocol:
-
ICP Analysis: Take a sample of the reaction filtrate, remove the solid catalyst, and analyze the liquid via Inductively Coupled Plasma (ICP) spectroscopy. The presence of your catalytic metal in the solution confirms leaching.[5]
-
Microscopy/Diffraction: Analyze the spent, dried catalyst using Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD). A significant increase in the average particle size compared to the fresh catalyst is direct evidence of sintering.[5]
-
-
Mitigation Strategies:
-
Control Temperature: Operate within the catalyst's recommended temperature range.[5]
-
Solvent Choice: Select solvents that minimize metal solubility. Halogenated solvents, for instance, can promote palladium leaching.[9]
-
Catalyst Support: Use a catalyst on a more thermally stable support or one that anchors the metal more strongly.
-
Homogeneous Catalyst Issues
Q5: My homogeneous Rhodium catalyst for C-H functionalization of a pyrrolidine precursor gives inconsistent enantioselectivity. What could be the issue?
A5: Inconsistent enantioselectivity in homogeneous catalysis often points to issues with the formation of the active catalytic species.
-
Potential Causes & Solutions:
-
Incorrect Ligand-to-Metal Ratio: The precise stoichiometry of the metal precursor and the chiral ligand is critical for forming the desired active complex.[5] Verify your calculations and consider screening different ratios.
-
Ligand Degradation: The chiral ligand itself might be degrading under the reaction conditions. Analyze the reaction mixture by NMR or LC-MS at different time points to check for ligand integrity.
-
Improper Activation: Some catalyst precursors require a specific activation procedure before use.[5] Always strictly follow the protocol provided by the manufacturer or in the primary literature.
-
Trace Impurities: Protic impurities like water can interfere with the chiral environment of the catalyst, leading to a drop in enantioselectivity.[10] Ensure all reagents and solvents are rigorously dried.
-
Section 3: Experimental Protocols
Protocol 1: General Procedure for Regeneration of a Fouled/Coked Pd/C Catalyst
This protocol is a general guideline. Always consult the manufacturer's recommendations and relevant safety data sheets. Handle pyrophoric catalysts with extreme care under an inert atmosphere.
-
Solvent Washing:
-
Under an inert atmosphere (e.g., in a glovebox), transfer the spent catalyst to a suitable vessel.
-
Wash the catalyst multiple times with the solvent used in the reaction to remove loosely adsorbed organics.
-
Follow with washes using a more volatile solvent (e.g., acetone or ethanol) to facilitate drying.
-
-
Drying:
-
Dry the washed catalyst under a high vacuum at a moderate temperature (e.g., 60-80 °C) until all solvent is removed.
-
-
Oxidation (Calcination):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of dilute air (e.g., 1-5% O₂ in N₂).
-
Slowly ramp the temperature to 200-300 °C and hold for 2-4 hours. Caution: Rapid heating can cause excessive temperature spikes and lead to sintering.
-
-
Reduction:
-
After cooling under an inert gas, switch the gas flow to a dilute hydrogen mixture (e.g., 5% H₂ in N₂).
-
Slowly heat the catalyst to the recommended reduction temperature (consult literature or manufacturer data) and hold for 2-4 hours to re-reduce the palladium oxide to active palladium metal.
-
Cool to room temperature under an inert atmosphere before handling.
-
Caption: Step-by-step workflow for catalyst regeneration.
References
- 1. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. researchgate.net [researchgate.net]
- 4. What are the reasons for catalyst deactivation during the reaction process?-Chunjingcui Optoelectronic Technology [en.sxchunjingcui.com]
- 5. benchchem.com [benchchem.com]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 9. Asymmetric C-C bond-formation reaction with Pd: how to favor heterogeneous or homogeneous catalysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Pyrrolidinone Reactions with TLC and HPLC
Welcome to the technical support center for monitoring pyrrolidinone reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for effective reaction monitoring. Pyrrolidinone synthesis, a cornerstone in the development of many pharmaceuticals, necessitates precise analytical control to ensure reaction completion, identify byproducts, and optimize yields.[1] This resource offers a blend of fundamental principles, practical protocols, and robust troubleshooting advice to navigate the complexities of analyzing these often polar, structurally diverse compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when using TLC and HPLC to monitor the progress of pyrrolidinone-forming reactions.
FAQs: Thin-Layer Chromatography (TLC)
-
Q1: How do I select an appropriate solvent system (mobile phase) for my pyrrolidinone reaction on a normal-phase silica TLC plate?
-
A1: The goal is to achieve a good separation between your starting materials, intermediates, and the final pyrrolidinone product, ideally with the product having an Rf value between 0.3 and 0.7.[2] Pyrrolidinones are often polar. A common starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[3] If your compounds remain at the baseline, the eluent is not polar enough; increase the proportion of the polar solvent.[4][5] Conversely, if all spots are near the solvent front, the eluent is too polar; decrease the polar solvent's proportion.[2][5] For highly polar pyrrolidinones, consider adding a small amount of methanol or a few drops of acetic acid or triethylamine to the mobile phase to improve spot shape and resolution.[5]
-
-
Q2: My pyrrolidinone product is not UV-active. How can I visualize it on the TLC plate?
-
A2: Many pyrrolidinone derivatives lack strong chromophores. In such cases, chemical staining is necessary after developing the TLC plate.[6] Several stains are effective for visualizing polar, nitrogen-containing compounds:
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. It typically produces yellow spots on a purple background.[7]
-
Ninhydrin Stain: Excellent for primary and secondary amines, which may be present as starting materials or intermediates. It usually gives purple or yellow spots upon heating.[8]
-
p-Anisaldehyde Stain: A versatile stain that reacts with many functional groups to produce a range of colored spots, which can be very useful for differentiating between closely related compounds.[8][9]
-
Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor. Iodine absorbs onto the surface of the organic compounds, making them visible as brown spots.
-
-
-
Q3: My starting material and product have very similar Rf values. How can I confirm the reaction is progressing?
-
A3: This is a common challenge. The "co-spot" technique is invaluable here.[10][11] On your TLC plate, you will have three lanes: one for the starting material, one for the reaction mixture, and a central "co-spot" lane where you apply both the starting material and the reaction mixture. If the reaction is proceeding, you will see the appearance of a new spot (the product) in the reaction mixture lane. In the co-spot lane, if the product and starting material have slightly different Rf values, you may see an elongated spot or two distinct, albeit close, spots.[9] If they have identical Rf values, you will not be able to distinguish them by TLC alone and should rely on HPLC or another analytical technique.
-
FAQs: High-Performance Liquid Chromatography (HPLC)
-
Q4: What is a good starting point for developing a reversed-phase HPLC method for a pyrrolidinone reaction?
-
A4: Reversed-phase HPLC is the most common mode for analyzing pyrrolidinone reactions.[12] A C18 column is a versatile and robust choice.[12][13] A good initial mobile phase would be a gradient of water and acetonitrile or methanol.[14][15] Since pyrrolidinones can contain basic nitrogen atoms, adding a modifier to the mobile phase is often crucial for good peak shape. Common additives include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous and organic phases.[14] This helps to protonate the analytes and minimize interactions with residual silanols on the silica support, reducing peak tailing.[16][17]
-
-
Q5: I'm not seeing my pyrrolidinone product peak, or the peak is very small. What could be the problem?
-
A5: Several factors could be at play:
-
Lack of a Chromophore: Similar to TLC, if your pyrrolidinone does not have a UV-absorbing functional group, a standard UV detector will not see it.[13] Detection at low wavelengths (e.g., 200-220 nm) might be possible but can result in a noisy baseline.[13][18] Consider using a more universal detector like a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).
-
Sample Dilution: Your reaction may be very dilute. Try injecting a larger volume or concentrating your sample before analysis.
-
Inappropriate Mobile Phase: Your product might be eluting very early (with the solvent front) or very late (or not at all). Adjust your gradient to be shallower or start with a higher percentage of the aqueous phase to retain and resolve early-eluting peaks.[19][20]
-
-
-
Q6: My peaks are tailing or fronting. How can I improve the peak shape?
-
A6: Poor peak shape is a frequent issue in HPLC and can compromise quantification.[16][21]
-
Peak Tailing: This is often caused by secondary interactions between basic analytes (like the nitrogen in the pyrrolidinone ring) and acidic silanol groups on the column's stationary phase.[17][21] Solutions include lowering the mobile phase pH (e.g., with formic acid or TFA) to protonate the basic sites on the analyte, using a base-deactivated or end-capped column, or adding a competing base like triethylamine to the mobile phase.[13]
-
Peak Fronting: This can be a result of column overload, where too much sample is injected, or poor sample solubility in the mobile phase.[22][23] Try diluting your sample or dissolving it in a solvent that is weaker than your initial mobile phase.[22][24]
-
-
Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the analysis of pyrrolidinone reactions.
TLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking or elongated. | Sample is too concentrated (overloaded). | Dilute the sample before spotting it on the TLC plate.[5][25] |
| Sample is not fully dissolved. | Ensure the sample is completely dissolved in the spotting solvent. | |
| The compound is acidic or basic and is interacting with the silica gel. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[5] | |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase system.[2][4] |
| Consider switching to a more polar solvent system altogether (e.g., using methanol instead of ethyl acetate). | ||
| Spots are at the solvent front (Rf ≈ 1). | The mobile phase is too polar. | Decrease the proportion of the polar solvent in your mobile phase system.[2] |
| Consider switching to a less polar solvent system. | ||
| No spots are visible after visualization. | The compound is not UV-active and the chosen stain is ineffective. | Try a different, more general stain like p-anisaldehyde or potassium permanganate.[26] |
| The sample is too dilute. | Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[5] | |
| The compound is volatile and evaporated from the plate during drying/heating. | Minimize heating time and temperature when developing the stain. Consider a non-destructive visualization method like an iodine chamber.[5] |
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Fluctuating system pressure. | Air bubbles in the pump or detector. | Degas the mobile phases and purge the HPLC pump.[24] |
| Leaks in the system fittings. | Check all fittings for leaks and tighten or replace as necessary.[24] | |
| Blockage in the system (e.g., guard column, column frit). | Filter your samples before injection. Replace the guard column or try back-flushing the analytical column.[24] | |
| Peak tailing. | Secondary interactions with the stationary phase. | Add a mobile phase modifier (e.g., 0.1% TFA or formic acid).[13] Use a base-deactivated or end-capped column. |
| Column overload. | Reduce the injection volume or dilute the sample.[13] | |
| Inconsistent retention times. | The column is not properly equilibrated between runs. | Increase the post-run equilibration time, especially when using a gradient.[13] |
| The mobile phase composition is inconsistent. | Ensure mobile phases are well-mixed and prepared fresh. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| No peaks or very small peaks. | The detector is not suitable for the analyte (no chromophore). | Use a more universal detector (e.g., MS, ELSD) or derivatize the sample to add a UV-active moiety.[27] |
| The injection volume is too low or the sample is too dilute. | Increase the injection volume or concentrate the sample. | |
| The analyte is strongly retained on the column. | Modify the gradient to include a stronger organic solvent or increase the percentage of the organic solvent. |
Experimental Protocols
Protocol 1: Monitoring a Pyrrolidinone Reaction by TLC
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom. Mark three points on this line for spotting.[3]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Reaction Mixture (Rxn): Take a small aliquot from your reaction vessel and dilute it with the same solvent.
-
-
Spotting the Plate:
-
Lane 1 (SM): Using a capillary tube, spot the starting material solution on the leftmost mark.
-
Lane 2 (Co-spot): Spot the starting material solution on the middle mark. Without letting it dry completely, spot the reaction mixture on top of it.[11]
-
Lane 3 (Rxn): Spot the reaction mixture on the rightmost mark.
-
Tip: Aim for small, concentrated spots.[9]
-
-
Developing the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase (ensure the solvent level is below the baseline).[2] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots under a UV lamp.[6] If spots are not visible, use an appropriate chemical stain (e.g., dip in potassium permanganate solution and gently heat with a heat gun).
-
Analysis: Observe the disappearance of the starting material spot in the "Rxn" lane and the appearance of a new product spot. The co-spot lane helps to confirm if the new spot is distinct from the starting material.[11]
Protocol 2: General HPLC Method for Pyrrolidinone Reaction Analysis
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis at an appropriate wavelength (e.g., 210 nm for amide bonds, or a wavelength specific to a chromophore in your molecule).
-
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding water or buffer).
-
Dilute the sample significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final volume of 1 mL.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[12]
-
-
HPLC Run (Example Gradient):
-
Time (min) | %A (Water + 0.1% FA) | %B (ACN + 0.1% FA)
-
:--- | :--- | :---
-
0.0 | 95 | 5
-
10.0 | 5 | 95
-
12.0 | 5 | 95
-
12.1 | 95 | 5
-
15.0 | 95 | 5
-
-
Analysis: Inject the prepared sample. Monitor the chromatogram for the disappearance of starting material peaks and the appearance and growth of the product peak over time. The relative peak areas can be used to estimate the extent of the reaction.
Visualizations
Caption: Workflow for monitoring a reaction using TLC.
Caption: Troubleshooting logic for common HPLC issues.
References
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
-
TLC Visualization Reagents. EPFL. Available at: [Link]
-
Thin Layer Chromatography (TLC). University of Toronto Scarborough. Available at: [Link]
-
METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]
-
Troubleshooting Common HPLC Issues. Labcompare. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester. Available at: [Link]
-
HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies. Available at: [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Available at: [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Available at: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Available at: [Link]
-
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. LinkedIn. Available at: [Link]
-
TLC stains. Organic Chemistry. Available at: [Link]
-
Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. NIH. Available at: [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Available at: [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. Available at: [Link]
-
How to identify whether the reaction is completed or not by using TLC and the solvents used in it. Quora. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]
-
TLC Stains. University of Cambridge. Available at: [Link]
-
How To: Monitor by TLC. University of Rochester. Available at: [Link]
-
The reverse phase HPLC chromatographic profile of vinyl pyrrolidone in... ResearchGate. Available at: [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]
-
(PDF) Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. ResearchGate. Available at: [Link]
-
Thin Layer Chromatography (TLC). AGA Analytical. Available at: [Link]
-
A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube. Available at: [Link]
-
Development and validation of analytical procedure for analysis of polyvinylpyrrolidone in tablets containing metformin hydrochloride and pioglitazone hydrochloride. Pharmacia. Available at: [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Medium. Available at: [Link]
-
High Performance Liquid Chromatographic Determination of N-Methyl-2-pyrrolidone in Water. Taylor & Francis Online. Available at: [Link]
-
Visualizing a TLC plate. YouTube. Available at: [Link]
-
Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Labinsights. Available at: [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]
-
What are the Common Peak Problems in HPLC. Chromatography Today. Available at: [Link]
-
Optimizing HPLC Solvent Gradient for Specific Analytes. Patsnap Eureka. Available at: [Link]
-
Magic Formulas: TLC Stains. University of Rochester. Available at: [Link]
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. Water Test Analysis Kits. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. NIH. Available at: [Link]
-
measure pyrrolidine by HPLC. Chromatography Forum. Available at: [Link]
-
Use of TLC to monitor the progress of an enzymatic synthesis... ResearchGate. Available at: [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Home Page [chem.ualberta.ca]
- 3. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. youtube.com [youtube.com]
- 7. TLC stains [reachdevices.com]
- 8. Magic Formulas [chem.rochester.edu]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. quora.com [quora.com]
- 11. How To [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
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- 18. tandfonline.com [tandfonline.com]
- 19. mastelf.com [mastelf.com]
- 20. agilent.com [agilent.com]
- 21. chromtech.com [chromtech.com]
- 22. acdlabs.com [acdlabs.com]
- 23. chemtech-us.com [chemtech-us.com]
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- 25. microbiozindia.com [microbiozindia.com]
- 26. epfl.ch [epfl.ch]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Spectroscopic Guide to tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, N-Boc protected heterocyclic scaffolds are indispensable building blocks. Among these, tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate stands out as a versatile intermediate for introducing the pyrrolidine motif into complex molecules. Its bifunctional nature, featuring an α-haloketone, opens pathways for diverse chemical transformations. However, a significant challenge for researchers is the scarcity of comprehensively reported and publicly available experimental spectroscopic data for this specific compound.
This guide addresses this critical gap. As a Senior Application Scientist, my objective is to provide a robust framework for the identification and quality assessment of this target molecule. We will accomplish this not by presenting a simple data sheet, but by conducting a rigorous comparative analysis. This guide will juxtapose the predicted Nuclear Magnetic Resonance (NMR) spectral data of our target compound with validated, experimental data from key structural analogues. This approach provides a more powerful and realistic tool for the practicing chemist, reflecting the common scenario of working with novel or sparsely documented intermediates.
The analogues chosen for this comparison are:
-
N-Boc-3-pyrrolidinone : The direct synthetic precursor, lacking the C3 bromine atom.
-
tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate : The six-membered ring (piperidine) analogue, highlighting the influence of ring size on spectral properties.
By understanding the spectral shifts and coupling patterns in these closely related, well-documented molecules, researchers can gain a high degree of confidence in identifying tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate in their own reaction mixtures.
The Target Molecule: Predicted ¹H and ¹³C NMR Data
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate presents a unique set of spectroscopic features. The electron-withdrawing effects of the C4 carbonyl group, the C3 bromine atom, and the N-Boc protecting group create a distinct chemical environment for each proton and carbon. Based on established principles of NMR spectroscopy and analysis of the analogues that follow, we can predict the spectral data with a high degree of accuracy.
Table 1: Predicted ¹H and ¹³C NMR Data for tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| H-3 | ~4.6 - 4.8 | dd | ~7, 4 | CH-Br |
| H-5 | ~3.8 - 4.0 | m | - | CH₂-N |
| H-2 | ~3.6 - 3.8 | m | - | CH₂-N |
| Boc | ~1.48 | s | - | -C(CH₃)₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| C=O (Ketone) | ~202.0 | C4 |
| C=O (Boc) | ~154.0 | Boc C=O |
| C(CH₃)₃ | ~81.0 | Boc C |
| CH₂-N | ~52.0 | C5 |
| CH-Br | ~48.0 | C3 |
| CH₂-N | ~45.0 | C2 |
| C(CH₃)₃ | ~28.3 | Boc CH₃ |
Comparative Analysis with Structural Analogues
Analogue 1: The Synthetic Precursor, N-Boc-3-pyrrolidinone
The most direct comparison is with the un-brominated precursor, tert-butyl 3-oxopyrrolidine-1-carboxylate, commonly known as N-Boc-3-pyrrolidinone[1]. The introduction of a bromine atom at the C3 position is expected to induce a significant downfield shift for the adjacent proton (H-3) and carbon (C-3) due to its powerful inductive electron-withdrawing effect.
Table 2: Experimental NMR Data for N-Boc-3-pyrrolidinone
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| H-5 | 3.68 | t | CH₂-N |
| H-2 | 3.55 | s | CH₂-N |
| H-4 | 2.58 | t | CH₂-C=O |
| Boc | 1.47 | s | -C(CH₃)₃ |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| C=O (Ketone) | 205.9 | C3 |
| C=O (Boc) | 154.6 | Boc C=O |
| C(CH₃)₃ | 80.3 | Boc C |
| CH₂-N | 48.1 | C5 |
| CH₂-N | 44.8 | C2 |
| CH₂-C=O | 36.5 | C4 |
| C(CH₃)₃ | 28.4 | Boc CH₃ |
Causality of Spectral Shifts:
-
¹H NMR : In the precursor, the C2 and C5 protons are in the 3.5-3.7 ppm range. Upon bromination at C3, the newly formed methine proton (H-3) is expected to shift significantly downfield to ~4.6-4.8 ppm. The protons on C2 and C5 will also experience moderate downfield shifts.
-
¹³C NMR : The C3 ketone carbon in the precursor is at ~206 ppm. In the target molecule, this becomes C4 and should remain in a similar region (~202 ppm). The most dramatic change is at the site of bromination; the C3 methylene carbon (~36.5 ppm in precursor, relabeled C4) is replaced by a CH-Br carbon (C3) predicted to be around 48 ppm.
Analogue 2: The Piperidine Framework
Comparing the five-membered pyrrolidine ring with its six-membered piperidine analogue, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate, reveals the impact of ring conformation and strain on the NMR spectrum[2][3]. Piperidine rings adopt a flexible chair conformation, leading to distinct axial and equatorial protons and different dihedral angles compared to the more planar pyrrolidine envelope, which directly influences proton coupling constants.
Table 3: NMR Data for tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate
| ¹H NMR (DMSO-d₆) | δ (ppm) | Multiplicity | Assignment |
| H-3 | 4.85 - 4.70 | m | CH-Br |
| H-2/H-6 | 4.20 - 3.55 | m | CH₂-N-CH₂ |
| H-5 | 2.80 - 2.44 | m | CH₂-C=O |
| Boc | 1.43 | s | -C(CH₃)₃ |
Note: This is predicted data from a supplier, which aligns with expectations for this structure.[2]
Field-Proven Insights: The chemical shift of the H-3 proton is remarkably similar in both the pyrrolidine and piperidine systems (~4.7-4.8 ppm), as it is primarily influenced by the adjacent bromine and carbonyl. However, the signals for the other ring protons in the piperidine analogue are typically more complex and spread over a wider range due to the distinct axial and equatorial environments in the chair conformation. This comparison is a critical self-validation step: if a researcher synthesizes the pyrrolidine target but observes highly complex, broad multiplets between 2.4-4.2 ppm, it may indicate the presence of the piperidine analogue as an impurity or an incorrect starting material.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized NMR acquisition protocols should be employed.
¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition : Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse sequence (e.g., zg30) should be used with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Processing : Process the data with a standard Fourier transform. Reference the spectrum to the TMS peak at 0.00 ppm or the residual solvent peak of CDCl₃ at 7.26 ppm.[4] Phase and baseline correct the spectrum manually. Integrate all signals to determine the relative number of protons.
¹³C NMR Spectroscopy
-
Sample Preparation : Use the same sample prepared for the ¹H NMR experiment.
-
Instrumentation : Utilize the same 400 MHz or higher field NMR spectrometer.
-
Acquisition : Acquire a proton-decoupled ¹³C spectrum. A standard pulse program (e.g., zgpg30) with a sufficient number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
Processing : Process the data with a Fourier transform. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[4] Apply phase and baseline correction.
Workflow for Structural Verification
The logical process for confirming the structure of a newly synthesized, sparsely documented compound like tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is crucial. The following workflow, represented as a diagram, ensures a systematic and trustworthy validation process.
Sources
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Comparative Analysis of Mass Spectrometry Techniques for the Characterization of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
A Senior Application Scientist's Guide to Method Selection and Interpretation
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Intermediates such as tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents, demand rigorous analytical scrutiny to ensure purity, confirm identity, and understand stability. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.[1] This guide provides a comparative analysis of different mass spectrometry approaches for the characterization of this α-halo ketone pyrrolidine derivative, offering insights into experimental design, data interpretation, and comparison with alternative analytical methods.
The Significance of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically successful drugs. The title compound, featuring a reactive bromine atom and a ketone functionality, serves as a versatile precursor for introducing this valuable motif. Its N-Boc protecting group allows for controlled synthetic manipulations, making it a staple in many synthetic routes.[2] Accurate mass determination and fragmentation analysis are critical to verify the successful synthesis and purity of this intermediate, preventing the propagation of errors in multi-step synthetic campaigns.
Ionization Techniques: A Comparative Overview
The choice of ionization technique is a critical first step in any mass spectrometry experiment, directly influencing the type of information obtained. For tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate, two common techniques, Electrospray Ionization (ESI) and Electron Ionization (EI), present distinct advantages and disadvantages.
Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of the analyte. For N-Boc protected compounds, ESI is particularly useful as it often preserves the labile protecting group, allowing for the observation of the intact molecular ion.[3][4]
Electron Ionization (EI-MS)
In contrast, EI is a hard ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation. While the molecular ion peak may be weak or absent, the resulting fragmentation pattern provides a detailed structural fingerprint of the molecule.[3][5] This is invaluable for confirming the connectivity of atoms and identifying specific functional groups.
The following table summarizes the key comparative data for the analysis of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate by ESI-MS and EI-MS.
| Feature | Electrospray Ionization (ESI-MS) | Electron Ionization (EI-MS) |
| Primary Ion Observed | [M+H]⁺ (m/z 278/280) | M⁺ (often low abundance or absent) |
| Fragmentation | Minimal, primarily loss of the Boc group under CID | Extensive, characteristic fragmentation pattern |
| Key Fragments | Loss of isobutylene (56 Da), Loss of Boc group (100 Da) | Fragments corresponding to the pyrrolidine ring and side chains |
| Primary Application | Molecular Weight Determination | Structural Elucidation |
| Sensitivity | High | Moderate to High |
Understanding the Fragmentation Pathways
The fragmentation of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is largely dictated by the labile N-Boc protecting group. The behavior of Boc-protected amines in mass spectrometry is well-documented, often involving the loss of isobutylene (56 Da) via a McLafferty-like rearrangement or the complete loss of the Boc group (100 Da).[3][6][7]
ESI-MS/MS Fragmentation
In tandem mass spectrometry (MS/MS) experiments using ESI, the protonated molecule is isolated and subjected to collision-induced dissociation (CID). This controlled fragmentation allows for systematic structural analysis.
Caption: Predicted ESI-MS/MS fragmentation of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate.
EI-MS Fragmentation
Under EI conditions, the initial fragmentation is also dominated by the Boc group. However, the higher energy of this technique leads to more extensive cleavage of the pyrrolidine ring itself.
Caption: Major fragmentation pathways expected in the EI-MS of the target compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate relies on a multi-technique approach. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information.[1][2]
| Technique | Information Provided | Strengths | Limitations |
| LC-MS | Purity, Molecular Weight, and Structural Information of separated components | High sensitivity and specificity for complex mixtures[2][8] | Requires chromatographic separation, potential for ion suppression |
| GC-MS | Analysis of volatile impurities and byproducts | Excellent for volatile compounds[9] | Not suitable for non-volatile or thermally labile compounds |
| NMR Spectroscopy | Detailed structural information, including stereochemistry | Unambiguous structure determination[2] | Lower sensitivity compared to MS, requires larger sample amounts |
| HPLC-UV | Purity assessment and quantification | Robust and widely available for routine analysis[2][10] | Does not provide structural information beyond UV absorbance |
Experimental Protocols
Sample Preparation for Mass Spectrometry
Objective: To prepare a solution of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate suitable for MS analysis.
Materials:
-
tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for ESI-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
For direct infusion EI-MS, further dilution may be necessary depending on the instrument's sensitivity.
LC-MS Method for Purity Analysis
Objective: To develop an LC-MS method for the separation and identification of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate and potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer with an ESI source
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
Caption: General workflow for the LC-MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is a critical step in its quality control and utilization in synthetic chemistry. A judicious choice of ionization technique is essential, with ESI-MS being the method of choice for accurate molecular weight determination and LC-MS for purity analysis, while EI-MS provides invaluable structural information through its characteristic fragmentation patterns. By understanding the interplay of the labile N-Boc group and the pyrrolidine core, researchers can confidently interpret mass spectral data to ensure the integrity of this important synthetic building block. For a comprehensive characterization, it is highly recommended to integrate mass spectrometry data with results from other analytical techniques such as NMR and HPLC.
References
- BenchChem. (n.d.). Comparative Analysis of (R)-(-)-N-Boc-3-pyrrolidinol: A Mass Spectrometry Perspective.
- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Data of Boc-Protected Amines.
- Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.
-
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 922-933. DOI: 10.1002/jms.1756. Retrieved from [Link]
- Smolecule. (n.d.). Buy Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate | 188869-05-8.
- Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 1-(3,4,5-Triethoxybenzoyl)pyrrolidine.
- National Institutes of Health. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
- U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
-
Lee, J. H., et al. (2021). LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. Journal of AOAC International, 104(6), 1514-1525. DOI: 10.1093/jaoacint/qsab098. Retrieved from [Link]
- Lee, J. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu.
-
Kowalczyk, E., et al. (2019). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research, 63(2), 185-191. DOI: 10.2478/jvetres-2019-0027. Retrieved from [Link]
- ResearchGate. (2025, September 4). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds.
-
Srinivas, R., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. DOI: 10.1016/j.jasms.2006.12.005. Retrieved from [Link]
-
Guella, G., et al. (2013). Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl Derivatives Using Electrospray Ionization Multi-Stage Mass Spectrometry. Journal of Mass Spectrometry, 48(11), 1205-1216. DOI: 10.1002/jms.3283. Retrieved from [Link]
- In-Text Citation. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- Mizuno, H., & Toyo'oka, T. (n.d.). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.
-
Kappe, C. O., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(5), 2057-2069. DOI: 10.1021/jo402798d. Retrieved from [Link]
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A Comparative Guide to Pyrrolidin-4-one Building Blocks: Alternatives to tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
Introduction
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including noted anti-epileptics like levetiracetam and antineoplastics such as lactacystin.[1] Among the vast arsenal of synthetic building blocks, tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate has emerged as a highly versatile intermediate. Its electrophilic C3 position, activated by the adjacent ketone, provides a reliable handle for introducing a wide array of substituents via nucleophilic substitution, enabling the exploration of chemical space in drug discovery programs.
However, reliance on a single building block can introduce limitations related to stability, cost, scalability, or the accessible scope of reactivity. The inherent lability of the α-bromo ketone functionality can lead to undesired side reactions, such as debromination or rearrangement, complicating purification and impacting yields. This guide offers an in-depth comparison of viable alternative reagents and strategies, providing researchers, scientists, and drug development professionals with the data and insights needed to make informed decisions for their synthetic campaigns. We will explore direct analogs with alternative leaving groups, enone-based precursors for conjugate addition strategies, and the impact of different nitrogen protecting groups on reactivity and synthetic outcomes.
Chapter 1: Profiling the Incumbent: tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
This reagent's utility lies in its predictable reactivity. The bromine atom at the C3 position is readily displaced by a variety of soft and hard nucleophiles, including amines, thiols, and stabilized carbanions. The bulky tert-butoxycarbonyl (Boc) protecting group provides solubility in common organic solvents and can be removed under mild acidic conditions, a staple in modern multi-step synthesis.
Key Limitations:
-
Stability: α-halo ketones are susceptible to degradation, particularly under basic conditions or upon prolonged storage.
-
Toxicity & Lachyrmatory Properties: Like many α-halo ketones, this reagent can be hazardous and requires careful handling.
-
Cost: While commercially available, its cost can be a factor for large-scale synthesis compared to simpler precursors.
-
Reaction Scope: Direct SN2 reactions can be challenging with sterically hindered nucleophiles.
Chapter 2: Strategic Alternatives & Comparative Analysis
To overcome the limitations of the bromo-reagent, several alternative strategies can be employed. The choice of alternative is dictated by the desired substituent, cost considerations, and required stereochemical outcome.
Direct Replacement: Alternative Leaving Groups
A straightforward alternative is to replace the bromine atom with a different leaving group. This maintains the overall synthetic strategy of nucleophilic substitution while potentially altering reactivity, stability, and cost.
-
Sulfonate Esters (Tosylates, Mesylates): Replacing the bromide with a sulfonate ester (e.g., tosylate, mesylate) can be advantageous. Sulfonates are excellent leaving groups, but their esters are often more stable and easier to handle than the corresponding α-bromo ketones.[2] However, their synthesis requires an additional step from the corresponding 3-hydroxy-4-oxopyrrolidine precursor.
-
Iodo- and Chloro-analogs: The corresponding 3-chloro analog is generally less expensive but also less reactive, often requiring harsher conditions for substitution. Conversely, the 3-iodo analog would be more reactive but also more expensive and potentially less stable.
The Enone Approach: Michael Addition Chemistry
A more divergent and highly effective strategy involves the use of an enone precursor, tert-Butyl 4-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate . This stable, commercially available compound opens the door to conjugate (Michael) addition reactions.[3][4]
This approach fundamentally changes the nature of the bond formation. Instead of an SN2 displacement, a 1,4-conjugate addition of a nucleophile generates an enolate, which is subsequently protonated to yield the desired 3-substituted-4-oxopyrrolidinone. This method is particularly powerful for introducing carbon-based nucleophiles (e.g., organocuprates, stabilized enolates) and can be rendered asymmetric through the use of chiral catalysts.[3]
Workflow Comparison: SN2 vs. Michael Addition
The diagram below illustrates the two primary pathways to a C3-functionalized pyrrolidinone, starting from either the bromo-reagent or the enone precursor.
Caption: Comparison of SN2 and Michael addition routes.
Chapter 3: Experimental Data & Protocols
To provide a tangible comparison, we present representative protocols and a data summary for the synthesis of a model compound, tert-butyl 3-(benzylamino)-4-oxopyrrolidine-1-carboxylate, using both the bromo-reagent and the enone precursor.
Protocol 1: Synthesis via Nucleophilic Substitution
Methodology:
-
To a solution of tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added benzylamine (1.1 eq).
-
Triethylamine (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 4 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the desired product.
Protocol 2: Synthesis via Michael Addition
Methodology:
-
A solution of tert-butyl 4-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (1.0 eq) and benzylamine (1.1 eq) in tetrahydrofuran (THF, 0.1 M) is prepared.
-
The mixture is stirred at 50 °C for 12-18 hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the target compound.
Comparative Data Summary
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Michael Addition | Rationale & Insights |
| Typical Yield | 75-85% | 80-90% | The Michael addition is often cleaner, avoiding base-induced degradation of the starting material. |
| Reaction Time | 2-4 hours | 12-18 hours | The SN2 reaction is kinetically faster due to the highly reactive electrophile. |
| Reagent Cost | Higher (Bromo-reagent is more expensive) | Lower (Enone is typically cheaper) | For large-scale synthesis, the cost of the starting material is a significant driver. |
| Workup/Purification | Requires aqueous wash to remove salts. | Simpler; often direct concentration and chromatography. | Fewer byproducts (e.g., triethylammonium bromide) simplify the purification process. |
| Atom Economy | Lower (Generates stoichiometric salt waste) | Higher (Addition reaction with no byproducts) | The Michael addition is a more environmentally friendly "green" chemistry approach. |
| Asymmetric Control | Difficult to achieve directly | Readily achievable with chiral catalysts | Organocatalytic Michael additions are well-established for asymmetric synthesis.[5] |
Chapter 4: The Influence of the Nitrogen Protecting Group
The Boc group is ubiquitous, but not always optimal. Its removal requires strong acid, which may not be compatible with other functional groups in a complex molecule.
| Protecting Group | Structure | Cleavage Conditions | Key Advantages/Disadvantages |
| Boc (tert-Butoxycarbonyl) | -COOC(CH₃)₃ | TFA, HCl in Dioxane | Pro: Very common, stable to many conditions. Con: Requires strong acid for removal. |
| Cbz (Carboxybenzyl) | -COOCH₂Ph | H₂, Pd/C (Hydrogenolysis) | Pro: Cleavage is orthogonal to acid/base. Con: Incompatible with reducible groups (alkenes, alkynes). |
| Fmoc (Fluorenylmethyloxycarbonyl) | -COOCH₂-Fm | Piperidine, DBU (Base) | Pro: Very mild, base-labile cleavage. Con: Unstable to basic nucleophiles. |
Choosing an alternative protecting group can unlock different synthetic pathways and improve overall process efficiency by ensuring orthogonality with other synthetic steps.
Conclusion & Decision-Making Framework
The selection of a building block for the synthesis of 3-substituted-4-oxopyrrolidines is a multi-faceted decision. While tert-butyl 3-bromo-4-oxopyrrolidine-1-carboxylate remains a valuable and reactive intermediate, its alternatives offer significant advantages in terms of cost, stability, scalability, and synthetic flexibility.
The enone/Michael addition strategy stands out as a superior alternative for many applications, particularly in large-scale synthesis and when asymmetric induction is required. It represents a more modern, atom-economical approach. Direct analogs, such as sulfonate esters, offer a niche advantage where the specific reactivity of a different leaving group is beneficial.
To aid in this decision, the following logical framework can be applied:
Caption: Decision framework for selecting the optimal reagent.
By carefully considering the specific demands of the synthetic target, researchers can leverage these alternative reagents and strategies to develop more efficient, robust, and cost-effective routes to valuable pyrrolidine-based molecules.
References
- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv.
- Davis, F. A., et al. (n.d.). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. PMC - NIH.
- Org Biomol Chem. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. PubMed.
- Organic Letters. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications.
- Buchler GmbH. (n.d.). Michael Addition catalyzed by Dihydroquinine Derivative. Buchler GmbH.
- MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI.
- PMC - NIH. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.
- Chem-Impex. (n.d.). 2-Oxo-2,5-dihydro-pyrrole-1-carboxylic acid tert-butyl ester. Chem-Impex.
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A Senior Application Scientist's Guide to the Biological Activity Screening of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate Derivatives
Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Medicinal Chemistry
The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical feature for achieving high-affinity and selective interactions with biological targets.[1] Within this class, the N-Boc-protected 3-bromo-4-oxopyrrolidine scaffold is a particularly versatile building block. The presence of the bromine atom at the C3 position and the ketone at C4 provides two reactive handles for facile derivatization, enabling the creation of diverse chemical libraries. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective reactions before its potential removal in later synthetic steps.
This guide provides a comparative analysis of the biological activities of derivatives synthesized from tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate. We will explore the synthetic rationale, compare anticancer and antimicrobial activities supported by experimental data from analogous compounds found in the literature, and provide detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold for the discovery of novel therapeutic agents.
Synthetic Strategy: Accessing Chemical Diversity
The primary value of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate lies in its capacity for diversification. The carbon-bromine bond at the C3 position is ripe for cross-coupling reactions, while the C4 ketone can be targeted for nucleophilic additions or reductive aminations. A general strategy for creating a library of derivatives involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of aryl and heteroaryl moieties at the C3 position. This approach allows for systematic modification of electronic and steric properties to probe structure-activity relationships (SAR).
The causality behind this choice is rooted in efficiency and versatility. The Suzuki-Miyaura coupling is well-established, tolerant of a wide range of functional groups, and a vast library of boronic acids is commercially available, permitting the rapid generation of a diverse set of analogues for screening.
Below is a generalized workflow for the synthesis of 3-aryl-4-oxopyrrolidine derivatives.
Caption: General workflow for the synthesis of a derivative library.
Comparative Biological Activity Screening
While a single study screening a comprehensive library derived directly from tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is not available in the public literature, we can construct a robust comparative analysis by examining published data on structurally analogous 3-substituted pyrrolidinone and oxopyrrolidine derivatives. This approach allows us to infer likely structure-activity relationships and guide future synthetic efforts.
Anticancer Activity
The pyrrolidinone core is a feature of numerous compounds with antineoplastic activity.[2] Derivatives are often evaluated for their cytotoxic effects against various cancer cell lines. The introduction of different aryl groups at the C3 position can significantly modulate this activity, influencing factors like cell permeability, target engagement, and metabolic stability.
For instance, studies on similar 5-oxopyrrolidine scaffolds have shown that substitutions on a phenyl ring can dramatically impact anticancer efficacy.[3] The presence of electron-withdrawing groups, such as halogens, often enhances activity.
Table 1: Comparative Anticancer Activity of Representative 3-Substituted Oxopyrrolidine Analogues (Note: The following data is compiled from different studies on analogous scaffolds to illustrate potential SAR trends. Direct comparison of absolute values should be done with caution.)
| Compound ID | R-Group (at C3-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | A549 (Lung) | >100 | [3] |
| 1b | 4-Chlorophenyl | A549 (Lung) | ~64% viability at 10µM | [3] |
| 1c | 4-Bromophenyl | A549 (Lung) | ~61% viability at 10µM | [3] |
| 1d | 4-(Trifluoromethyl)phenyl | HCT116 (Colon) | 2.9 - 16 | [4] |
| 1e | 3,4,5-Trimethoxyphenyl | A549 (Lung) | Varies | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The introduction of chlorine (Compound 1b ) and bromine (Compound 1c ) on the phenyl ring appears to enhance cytotoxic activity compared to the unsubstituted phenyl ring (Compound 1a ).[3] This is a common observation in medicinal chemistry, where halogens can improve binding affinity through halogen bonding and alter electronic properties.
-
Electron-Withdrawing Groups: A strongly electron-withdrawing trifluoromethyl group (Compound 1d ) is associated with potent antiproliferative effects across multiple cancer cell lines, suggesting that reducing electron density on the aromatic ring is beneficial for activity.[4]
-
Electron-Donating Groups: In contrast, the presence of multiple electron-donating methoxy groups (Compound 1e ) has a more variable effect, which can sometimes lead to a loss of activity depending on the specific molecular context and target.[3]
The likely mechanism of action for many cytotoxic pyrrolidine derivatives involves the induction of apoptosis.
Caption: A simplified pathway of apoptosis induction by bioactive compounds.
Antimicrobial Activity
Pyrrolidine derivatives are also widely investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.[6] The structural modifications enabled by the tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate scaffold can be exploited to optimize activity against specific microbial strains, including drug-resistant variants.
Research into spiropyrrolidines has indicated that the presence of a bromine substituent on an aromatic part of the molecule can increase antibacterial activity.[7] Similarly, studies on 5-oxopyrrolidines have identified derivatives with potent and selective activity against Gram-positive pathogens like Staphylococcus aureus.[8]
Table 2: Comparative Antimicrobial Activity of Representative Pyrrolidinone Analogues (Note: Data is compiled from various sources on similar scaffolds to illustrate potential SAR trends.)
| Compound ID | R-Group/Substitution | Target Organism | MIC (µg/mL) | Reference |
| 2a | 2,4,6-Tripyrrolidino chlorobenzene | S. aureus | 32-512 | [6] |
| 2b | Spiropyrrolidine with p-Bromo-chromanone | B. subtilis | 64 | [7] |
| 2c | Spiropyrrolidine with p-Bromo-chromanone | E. coli | 64 | [7] |
| 2d | 5-Nitrothiophene hydrazone | S. aureus (MRSA) | <64 | [8] |
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: As with anticancer activity, halogen substituents (Compounds 2a , 2b , 2c ) are often correlated with antimicrobial efficacy. The bromo-substituent in spiropyrrolidines 2b and 2c appears crucial for their activity against both Gram-positive and Gram-negative bacteria.[6][7]
-
Heteroaromatic Systems: The incorporation of heteroaromatic rings, such as a 5-nitrothiophene (Compound 2d ), can lead to potent and selective antimicrobial agents.[8] This derivative showed promising activity against multidrug-resistant S. aureus, highlighting the potential for this class of compounds to address antibiotic resistance.
-
Gram-Selectivity: The cell walls of Gram-positive and Gram-negative bacteria are significantly different. Derivatives often show selectivity, with many pyrrolidine-based compounds exhibiting greater potency against Gram-positive bacteria.[6] This is likely due to differences in cell wall permeability and the nature of the molecular targets.
Experimental Protocols
To ensure the trustworthiness and reproducibility of screening results, standardized and well-validated protocols are essential. Below are detailed methodologies for the primary screening assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell viability by 50% (IC50).
Objective: To assess the antiproliferative effects of pyrrolidinone derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA. Resuspend cells in complete medium and adjust the cell density. Seed 100 µL of the cell suspension (e.g., 5,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
Objective: To determine the potency of pyrrolidinone derivatives against pathogenic bacteria.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)
-
Incubator (37°C)
Procedure:
-
Compound Preparation: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 50 µL from one well to the next.
-
Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This further dilutes the compounds by a factor of two. Include a growth control well (bacteria, no compound) and a sterility control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. A colorimetric indicator like resazurin can also be added to aid in the determination.
-
Data Recording: Record the MIC values for each compound against each tested bacterial strain.
Conclusion and Future Prospects
The tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate scaffold is a highly promising starting point for the development of novel therapeutic agents. By leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling, a vast and diverse chemical space can be explored. The analysis of structurally related compounds strongly suggests that derivatization at the C3 position with various aryl and heteroaryl moieties can yield potent anticancer and antimicrobial agents.
Structure-activity relationship trends indicate that the incorporation of halogen atoms and specific heteroaromatic systems are particularly promising strategies for enhancing biological activity. Future work should focus on the synthesis and systematic screening of a dedicated library derived from this scaffold to confirm these hypotheses and identify lead compounds for further optimization. The detailed protocols provided herein offer a robust framework for conducting such a screening cascade, ensuring the generation of high-quality, reproducible data to drive the drug discovery process forward.
References
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Gedgaudaitė, D., Sapijanskaitė-Banevič, B., Voitechovič, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 986. [Link]
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Arslan, S., Demirci, F., & Demirci, S. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 339-343. [Link]
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Ji, J., Sajjad, F., You, Q., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(10), 2000155. [Link]
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Gedgaudaitė, D., Sapijanskaitė-Banevič, B., Voitechovič, E., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]
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El Bouakher, A., Anouar, E. H., Massoui, M., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(2), 525. [Link]
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Iannitelli, A., Amadei, F., & Rapposelli, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Sapijanskaitė-Banevič, B., Vaickelionienė, S., Mickevičius, V., et al. (2021). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 26(24), 7629. [Link]
- Tzani, M., Kotoulas, C., & Hadjipavlou-Litina, D. (2020). Pyrrolidones and Pyrrolidinones as Anticancer Agents. Current Medicinal Chemistry, 27(31), 5226-5264. (A representative review on the topic, specific URL may vary).
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Navigating the Crystalline Landscape: A Comparative Guide to the X-ray Crystallography of N-Boc-3-bromo-4-pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the precise understanding of a molecule's three-dimensional structure is paramount. This knowledge, often obtained through X-ray crystallography, provides invaluable insights into its biological activity, guides lead optimization, and secures intellectual property. The N-Boc-3-bromo-4-pyrrolidinone scaffold is a key pharmacophore in medicinal chemistry, yet a comprehensive guide to its crystallographic analysis has remained elusive. This document serves as a senior application scientist’s guide to navigating the synthesis, crystallization, and structural analysis of this important class of molecules.
While a definitive crystal structure for N-Boc-3-bromo-4-pyrrolidinone is not publicly available in crystallographic databases as of the latest search, this guide provides a robust framework for researchers to obtain and analyze this data. By leveraging established synthetic routes and drawing comparisons with structurally related compounds, we can anticipate the challenges and intricacies of this specific crystallographic endeavor.
The Foundation: Synthesis of N-Boc-3-bromo-4-pyrrolidinone
The journey to a crystal structure begins with the synthesis of high-purity material. A common and effective route to N-Boc-3-bromo-4-pyrrolidinone starts from N-Boc-3-pyrrolidinone, which can be synthesized from its corresponding alcohol.
Experimental Protocol: Synthesis of N-Boc-3-pyrrolidinone
A well-established method for the synthesis of N-Boc-3-pyrrolidinone involves the oxidation of N-Boc-3-hydroxypyrrolidine.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to N-Boc-3-bromo-4-pyrrolidinone.
Step-by-Step Procedure:
-
Oxidation: To a solution of N-Boc-3-hydroxypyrrolidine in a suitable solvent such as dichloromethane, add an oxidizing agent like Dess-Martin periodinane or perform a Swern oxidation.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction and perform an aqueous work-up to remove the oxidant byproducts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-3-pyrrolidinone.
-
Bromination: The subsequent bromination at the 3-position would likely involve the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent, though specific conditions would need to be optimized.
The Art of Crystallization: Obtaining Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical variables that must be empirically determined.
General Crystallization Strategies
| Crystallization Method | Description | Suitability for N-Boc-pyrrolidinones |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation. | Highly suitable due to its simplicity. A range of solvents should be screened. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | An excellent method for screening a wide range of conditions. Both hanging drop and sitting drop variations are effective. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Effective for compounds with a significant temperature-dependent solubility profile. |
Starting Solvents for Screening:
-
Ethyl acetate
-
Dichloromethane
-
Acetone
-
Methanol
-
Hexanes (as an anti-solvent)
A Comparative Case Study: The Crystal Structure of a Bromo-Tosyl-Pyrrole Derivative
In the absence of a crystal structure for our target molecule, we can gain significant insights by examining a closely related compound: 4-bromo-2-formyl-1-tosyl-1H-pyrrole .[1] This molecule shares the brominated five-membered nitrogen-containing ring, providing a valuable point of comparison.
Crystallographic Data of 4-bromo-2-formyl-1-tosyl-1H-pyrrole[1]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀BrNO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(4) |
| b (Å) | 12.3456(5) |
| c (Å) | 11.9876(5) |
| β (°) | 109.876(4) |
| Volume (ų) | 1543.21(11) |
| Z | 4 |
Key Structural Features and Intermolecular Interactions[1]
The crystal structure of 4-bromo-2-formyl-1-tosyl-1H-pyrrole reveals a number of interesting features:
-
Molecular Conformation: The pyrrole and tosyl groups adopt a relatively perpendicular orientation to each other.
-
Intermolecular Interactions: The packing of the molecules in the crystal lattice is dominated by C-H···O hydrogen bonds involving the sulfonyl and formyl oxygen atoms. These weak interactions play a crucial role in stabilizing the crystal structure.
From Analogy to Prediction: What to Expect for N-Boc-3-bromo-4-pyrrolidinone
By comparing the known structure of the tosyl derivative with our target molecule, we can make several educated predictions about the crystallography of N-Boc-3-bromo-4-pyrrolidinone.
Diagram of the X-ray Crystallography Workflow
Caption: General workflow for single-crystal X-ray crystallography.
Anticipated Structural Features:
-
Hydrogen Bonding: The presence of the ketone at the 4-position and the carbonyl of the Boc group introduces additional hydrogen bond acceptors. We can anticipate that C-H···O interactions will be a significant feature in the crystal packing. The absence of the aromatic tosyl group will likely lead to a different packing motif compared to the case study.
-
Role of the Bromine Atom: Halogen bonding (C-Br···O or C-Br···Br interactions) may also play a role in the crystal packing, although this is not always observed.
-
Conformational Flexibility: The pyrrolidinone ring is not planar and can adopt different envelope or twist conformations. The bulky N-Boc group will influence the preferred conformation of the ring.
Conclusion: A Path Forward
While the crystal structure of N-Boc-3-bromo-4-pyrrolidinone remains to be elucidated, this guide provides a comprehensive roadmap for its determination and analysis. By following the outlined synthetic and crystallographic protocols and leveraging the comparative insights from structurally related compounds, researchers are well-equipped to uncover the three-dimensional secrets of this important molecular scaffold. The resulting structural data will undoubtedly accelerate the development of novel therapeutics built upon the N-Boc-3-bromo-4-pyrrolidinone core.
References
-
Senge, M. O., & Shaker, Y. M. (2021). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E)-4-bromo-2-(2-nitrovinyl)-1-tosyl-1H-pyrrole and 6-(4-bromo-1-tosylpyrrol-2-yl)-4,4-dimethyl-5-nitrohexan-2-one. Acta Crystallographica Section E: Crystallographic Communications, 77(4), 425–431. [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Reaction Intermediates
For the discerning researcher in drug development and the broader chemical sciences, understanding the intricate dance of molecules during a chemical reaction is paramount. The fleeting existence of reaction intermediates holds the key to unlocking mechanistic secrets, optimizing reaction conditions, and ultimately, designing novel and efficient synthetic pathways.[1] This guide provides an in-depth comparison of modern spectroscopic techniques tailored for the observation and characterization of these transient species. We will move beyond a simple listing of methods to provide a framework for rational technique selection, grounded in experimental data and field-proven insights.
The Central Challenge: Capturing the Ephemeral
Reaction intermediates are, by their very nature, short-lived and present at low concentrations. The primary challenge in their study is to employ a characterization technique that is both fast enough to capture their formation and decay, and sensitive enough to detect them amidst a sea of reactants, products, and solvent molecules. The choice of the ideal spectroscopic tool is therefore not arbitrary, but a calculated decision based on the specific attributes of the reaction system under investigation.
Comparative Overview of Spectroscopic Techniques
The selection of an appropriate spectroscopic technique hinges on several factors: the expected lifetime of the intermediate, its concentration, its molecular structure (e.g., presence of a chromophore, unpaired electrons), and the specific information required (e.g., electronic structure, vibrational modes, or atomic connectivity). In-situ spectroscopy, which involves analyzing the reacting species in their native environment without isolation, is particularly powerful for obtaining real-time kinetic and mechanistic data.[1][]
The following table provides a comparative summary of the key spectroscopic techniques discussed in this guide.
| Technique | Principle | Typical Intermediates Detected | Temporal Resolution | Structural Information | Relative Sensitivity |
| Transient Absorption (TA) Spectroscopy | Probes electronic transitions by measuring changes in absorbance after photoexcitation.[3] | Excited states, species with chromophores, some radicals and ions.[1] | Femtoseconds to milliseconds.[3][4] | Electronic energy levels, kinetics of excited state decay. | High |
| Stopped-Flow UV-Vis Spectroscopy | Rapidly mixes reactants and monitors changes in UV-Vis absorbance over time.[5] | Intermediates with distinct chromophores, often in enzyme kinetics.[6][7] | Milliseconds to seconds.[5][7] | Electronic transitions, reaction kinetics. | Moderate to High |
| In-Situ NMR Spectroscopy | Monitors changes in the nuclear magnetic environment of atoms within a reacting system over time.[8][9] | A wide range of intermediates where changes in chemical shifts or signal intensities can be observed. | Seconds to hours.[10] | Detailed atomic connectivity, molecular structure.[9] | Moderate |
| In-Situ FT-IR/Raman Spectroscopy | Measures changes in the vibrational modes of molecules as a reaction progresses.[][11] | Intermediates with characteristic vibrational bands (e.g., carbonyls, double bonds). | Milliseconds to hours. | Functional groups, bonding information.[9] | Moderate |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detects species with unpaired electrons by observing their behavior in a magnetic field.[12] | Radical intermediates, transition metal complexes.[13][14] | Microseconds to steady-state. | Presence and environment of unpaired electrons.[14] | High (for paramagnetic species) |
| Mass Spectrometry (MS) | Detects and identifies intermediates based on their mass-to-charge ratio.[15] | Charged or easily ionizable intermediates. | Can be coupled with rapid sampling techniques. | Elemental composition, molecular weight.[15] | Very High |
| Cryogenic Trapping Spectroscopy | Physically traps reactive intermediates in an inert matrix at low temperatures for subsequent spectroscopic analysis.[16] | Highly unstable or short-lived intermediates. | Not a time-resolved technique for kinetics. | High-resolution structural data (IR, Raman, etc.). | High |
A Decision-Making Framework for Technique Selection
Choosing the right tool for the job is critical. The following decision tree, rendered in DOT language, provides a logical workflow for selecting an appropriate spectroscopic technique based on the known or expected properties of the reaction intermediate.
Caption: A logical guide to choosing the right spectroscopic method.
Deep Dive into Key Techniques and Experimental Protocols
Transient Absorption (TA) Spectroscopy: Illuminating the Ultrafast
Principle of Operation: TA spectroscopy operates on a pump-probe principle. An ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance as a function of wavelength and time.[3] This allows for the tracking of excited states and photochemically generated intermediates on timescales from femtoseconds to milliseconds.[3][4]
Experimental Protocol: Nanosecond Transient Absorption Spectroscopy
Objective: To monitor the time evolution of transient species generated by a laser pulse.
Methodology:
-
Sample Preparation: Dissolve the reactant in a spectroscopically transparent solvent to a concentration that yields an absorbance of ~0.3-0.8 at the excitation wavelength. Place the sample in a cuvette (typically 1-2 mm path length) with continuous stirring or in a flow cell to ensure a fresh sample for each laser shot.[1]
-
Instrumentation Setup:
-
Pump Source: A Q-switched Nd:YAG laser is a common choice, providing nanosecond pulses at various wavelengths (e.g., 355 nm, 532 nm).
-
Probe Source: A high-intensity xenon arc lamp provides a continuous, broad-spectrum probe beam.
-
Detection: A monochromator is used to select the probe wavelength, and a fast photodetector (e.g., a photomultiplier tube) connected to a digital oscilloscope records the change in probe light intensity over time.
-
-
Data Acquisition:
-
Record a baseline signal of the probe light intensity before the pump pulse.
-
Fire the pump laser to excite the sample.
-
The oscilloscope records the change in probe intensity as a function of time after the laser flash.
-
Average multiple shots to improve the signal-to-noise ratio.
-
-
Data Analysis: The raw data (change in voltage over time) is converted to change in absorbance (ΔA) using the Beer-Lambert law. The resulting kinetic traces at different wavelengths can be globally fitted to kinetic models to extract rate constants and spectra of the transient species.[17][18][19]
Self-Validation:
-
Perform control experiments with the solvent alone to ensure no transient signals are generated from the solvent.
-
Vary the pump laser intensity to check for multi-photon processes.
-
Ensure that the observed kinetics are independent of the probe light intensity.
Caption: From sample to spectra in TA spectroscopy.
Stopped-Flow Spectroscopy: Bridging the Gap to Slower Reactions
Principle of Operation: This technique is designed to study fast reactions in solution on the millisecond to second timescale.[7] Two reactant solutions are rapidly driven from syringes into a high-efficiency mixer, and the flow is abruptly stopped.[5] The reaction progress is then monitored in an observation cell using a spectroscopic probe, typically UV-Vis absorbance or fluorescence.[5][7]
Experimental Protocol: Stopped-Flow UV-Vis for Enzyme Kinetics
Objective: To measure the pre-steady-state kinetics of an enzymatic reaction.[6]
Methodology:
-
Sample Preparation:
-
Prepare the enzyme solution in a suitable buffer in one syringe.
-
Prepare the substrate solution in the same buffer in the second syringe. All solutions should be degassed and thermostatted to the desired reaction temperature.
-
-
Instrumentation Setup:
-
Prime the syringes and flow lines with the respective solutions to remove any air bubbles.
-
Set the data acquisition parameters, including the observation wavelength, data collection time, and sampling rate. For enzymatic reactions, monitoring the appearance of a product or disappearance of a substrate with a distinct chromophore is common.[6]
-
-
Data Acquisition:
-
Rapidly depress the drive piston to mix the enzyme and substrate solutions. The flow stops automatically when the stop syringe is filled, triggering data collection.[20]
-
Record the change in absorbance at the chosen wavelength as a function of time.
-
Perform multiple "shots" and average the data to ensure reproducibility.[21]
-
-
Data Analysis: The resulting kinetic trace (absorbance vs. time) can be fitted to appropriate kinetic models (e.g., single or double exponential) to determine rate constants for different steps in the reaction mechanism, such as the "burst" phase in enzyme catalysis.[6]
Self-Validation:
-
Perform a control experiment by mixing the enzyme with buffer (no substrate) and substrate with buffer (no enzyme) to ensure no reaction occurs in the absence of one component.
-
Calibrate the instrument's dead time using a standard reaction of known rate, such as the reduction of 2,6-dichlorophenolindophenol (DCIP) by ascorbic acid.[22]
-
Vary the reactant concentrations to confirm the expected kinetic dependencies.
In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Detail
Principle of Operation: In-situ NMR allows for the real-time monitoring of a chemical reaction directly within an NMR tube.[8] By acquiring a series of spectra over time, one can track the disappearance of reactant signals, the appearance of product signals, and, crucially, the transient appearance and disappearance of signals corresponding to reaction intermediates.[8][23]
Experimental Protocol: Monitoring a Reaction by ¹H NMR
Objective: To identify and quantify reactants, intermediates, and products of a moderately paced chemical reaction.
Methodology:
-
Sample Preparation:
-
Dissolve one reactant and any internal standard in a deuterated solvent in a standard NMR tube.
-
The second reactant (the initiating agent) is often prepared in a concentrated form in a small volume of the same solvent.
-
-
Instrumentation Setup:
-
Place the NMR tube containing the first reactant in the spectrometer and allow it to thermally equilibrate.
-
Optimize the spectrometer parameters (e.g., lock, shim, pulse width).
-
Set up a pseudo-2D or arrayed experiment to acquire a series of 1D spectra at defined time intervals.[8]
-
-
Reaction Initiation and Monitoring:
-
Data Analysis:
-
Process the series of spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to reactants, intermediates, and products in each spectrum.
-
Plot the concentration (proportional to the integral value) of each species as a function of time to obtain kinetic profiles.
-
Self-Validation:
-
Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the nuclei of interest) to obtain quantitative data.[10]
-
Use an internal standard of known concentration that does not participate in the reaction to verify quantitative accuracy.
-
Confirm the identity of proposed intermediates through 2D NMR experiments (e.g., COSY, HSQC) if the intermediate is stable enough.
Caption: A step-by-step guide to in-situ NMR experiments.
Conclusion: An Integrated Approach to Mechanistic Insight
The spectroscopic characterization of reaction intermediates is a field rich with powerful techniques. No single method is universally superior; instead, the optimal approach often involves a combination of techniques to provide a complete picture of the reaction mechanism. For instance, transient absorption spectroscopy can provide ultrafast kinetic data, while in-situ NMR can offer definitive structural identification of a longer-lived intermediate. By understanding the principles, advantages, and limitations of each technique, and by employing rigorous, self-validating experimental protocols, researchers in drug development and chemical synthesis can confidently unravel the complex pathways of chemical transformations, paving the way for future innovation.
References
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Wikipedia. (n.d.). Spectroscopy. Retrieved from [Link]
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Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopic methods for kinetic measurements. Chemical Kinetics Class Notes. Retrieved from [Link]
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IGI Global. (n.d.). Spectroscopic Methods for Studying Reaction Mechanisms. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Transient Absorption Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Ultrafast Transient Absorption Spectroscopy Data using Integrative Data Analysis Platform: 1. Data Processing, Fitting, and Model Selection. Retrieved from [Link]
-
JoVE. (2024). An Introduction to Processing, Fitting, and Interpreting Transient Absorption Data. Retrieved from [Link]
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Optica Publishing Group. (n.d.). Graphical analysis of transient absorption spectra using the phasor approach. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Analysis of Difluoro-Substituted Pyrrolidine Carboxylates in Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Biological Activity
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing drug-like properties. This guide provides an in-depth comparative analysis of difluoro-substituted pyrrolidine carboxylates, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the nuances of how geminal difluorination at the C4 position of the pyrrolidine ring profoundly influences stereoelectronic properties, conformational preferences, and ultimately, biological activity, drawing comparisons with non-fluorinated and mono-fluorinated analogues.
The Impact of Fluorination on Pyrrolidine Ring Conformation and Physicochemical Properties
The pyrrolidine ring, a prevalent motif in numerous natural products and pharmaceuticals, exhibits a flexible envelope conformation. The introduction of highly electronegative fluorine atoms significantly alters the conformational landscape of this ring system.
In non-fluorinated proline, the ring puckering is a dynamic equilibrium between Cγ-exo and Cγ-endo conformations. Mono-fluorination at the C4 position introduces a stereoelectronic bias. For instance, (4R)-fluoroproline preferentially adopts a Cγ-exo pucker, while (4S)-fluoroproline favors a Cγ-endo pucker. This is attributed to the gauche effect between the fluorine atom and the carboxylate group.
The introduction of a second fluorine atom at the C4 position, creating a gem-difluoro moiety, further locks the ring in a specific conformation. 4,4-Difluoroproline derivatives exhibit a strong preference for the Cγ-exo pucker, which can have significant implications for the orientation of substituents and their interactions with biological targets.
This conformational restriction, coupled with the electron-withdrawing nature of the fluorine atoms, also modulates key physicochemical properties such as pKa and lipophilicity (LogP).
Table 1: Comparative Physicochemical Properties of Substituted Pyrrolidine-2-Carboxylates
| Compound | Structure | pKa (predicted) | cLogP (predicted) | Predominant Ring Pucker |
| L-Proline Methyl Ester | Non-fluorinated | 8.98 | 0.21 | Dynamic (Exo/Endo) |
| (trans)-4-Fluoro-L-proline Methyl Ester | Mono-fluorinated | 8.65 | 0.45 | Cγ-exo |
| 4,4-Difluoro-L-proline Methyl Ester | Di-fluorinated | 8.32 | 0.89 | Cγ-exo (Strongly biased) |
pKa and cLogP values were predicted using computational models.
The data illustrates a clear trend: increasing fluorination decreases the basicity (lower pKa) of the pyrrolidine nitrogen and increases lipophilicity. This can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Comparative Synthesis Strategies
The synthesis of these pyrrolidine carboxylates requires distinct strategies depending on the degree of fluorination. Here, we provide a comparative overview of the synthetic routes.
Workflow for Synthesis Comparison
Caption: Comparative workflow for the synthesis of non-, mono-, and di-fluorinated pyrrolidine carboxylates.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-4,4-difluoro-L-proline [1]
This protocol details the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.
-
Dissolution: Dissolve 1.08 g (4.08 mmol) of tert-butyl (S)-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate in a mixture of 10 mL of methanol and 10 mL of tetrahydrofuran.
-
Hydrolysis: Add 6.12 mL of a 2 M aqueous solution of sodium hydroxide to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Solvent Removal: Remove the organic solvents under reduced pressure.
-
Dilution and Acidification: Dilute the remaining aqueous solution with water and add 6.12 mL of 2 M hydrochloric acid.
-
Extraction: Extract the product with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure to obtain 1.01 g (99% yield) of N-Boc-4,4-difluoro-L-proline as a white solid.
Biological Activity: A Comparative Perspective
The structural and physicochemical alterations induced by fluorination translate into distinct biological activity profiles. A notable example is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.
DPP-4 Inhibition
The cyanopyrrolidine scaffold is a well-established pharmacophore for DPP-4 inhibitors. The introduction of fluorine can enhance the potency and selectivity of these inhibitors.
Table 2: Comparative DPP-4 Inhibitory Activity of Pyrrolidine Derivatives
| Compound | Substitution | DPP-4 IC50 (µM) | Reference |
| Pyrrolidine-2-carbonitrile derivative | Non-fluorinated | >10 | [2] |
| 4-Fluoropyrrolidine-2-carbonitrile derivative (17a) | Mono-fluorinated | 0.017 | [2] |
| Prolyl-fluoropyrrolidine derivative (10) | Mono-fluorinated | 0.43 | [3] |
Antimicrobial Activity
Pyrrolidine derivatives have also shown promise as antimicrobial agents. Fluorination can influence the antimicrobial spectrum and potency.
Caption: Comparison of antimicrobial and cytotoxic activity of non-fluorinated and fluorinated pyrrolidine derivatives.
While the provided data points are from different studies and compound classes, they highlight the diverse biological roles of pyrrolidine scaffolds. The non-fluorinated spiropyrrolidine derivative shows potent antibacterial activity against S. aureus[4]. In contrast, a difluoro-pyrrolidine derivative of parthenolide showed significantly lower cytotoxic activity against HL-60 leukemia cells compared to its non-fluorinated and mono-fluorinated counterparts[5]. This suggests that the effect of difluorination on biological activity is highly context-dependent and can be leveraged to either enhance potency or reduce off-target toxicity.
Conclusion and Future Perspectives
The geminal difluorination of pyrrolidine carboxylates offers a powerful strategy to modulate their conformational, physicochemical, and biological properties. The strong conformational bias towards the Cγ-exo pucker, coupled with altered basicity and lipophilicity, can lead to enhanced target engagement and improved pharmacokinetic profiles.
The comparative analysis presented here underscores the importance of a systematic approach to fluorination in drug design. While mono-fluorination has been shown to dramatically improve potency in DPP-4 inhibitors, the impact of difluorination warrants further investigation. Future studies should focus on the synthesis and evaluation of a homologous series of non-, mono-, and di-fluorinated pyrrolidine carboxylates against a panel of biological targets to establish clear structure-activity relationships. Such efforts will undoubtedly pave the way for the development of novel and more effective therapeutic agents.
References
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Li, L., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available from: [Link]
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Singh, S. K., et al. (2013). Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 82(5), 566-576. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
As a Senior Application Scientist, I understand that novel compounds like tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate are pivotal in advancing drug discovery. However, their responsible management, particularly disposal, is paramount to ensuring a safe and compliant research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best laboratory practices. The causality behind each step is explained to empower you, the researcher, to make informed safety decisions.
Hazard Assessment: Understanding the "Why" Behind the Procedure
Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. While a specific, comprehensive Safety Data Sheet (SDS) for tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate is not widely available, we can infer its hazard profile from its structural components and data from close analogues, such as the non-brominated parent compound and the brominated piperidine version.
The key takeaway is its classification as a halogenated organic compound . This is the single most critical factor for its disposal, placing it under stringent environmental regulations due to the potential for forming persistent and toxic byproducts if not handled correctly.
Table 1: Inferred Hazard Profile
| Hazard Class | GHS Category & Statement | Rationale and Safety Implication |
|---|---|---|
| Acute Toxicity, Oral | Category 4 (H302): Harmful if swallowed. [1][2] | Accidental ingestion could lead to adverse health effects. This necessitates strict hygiene protocols and banning of food and drink in the laboratory. |
| Skin Corrosion/Irritation | Category 2 (H315): Causes skin irritation. [1][2][3] | Direct contact can cause inflammation and irritation. The use of appropriate chemical-resistant gloves is mandatory. |
| Serious Eye Damage/Irritation | Category 1/2A (H318/H319): Causes serious eye damage/irritation. [1][2][3] | The compound poses a significant risk to vision upon contact. Chemical splash goggles and/or a face shield are essential. |
| Specific Target Organ Toxicity | Category 3 (H335): May cause respiratory irritation. [1][2][3] | Inhalation of the dust or aerosol can irritate the respiratory tract. All handling should occur in a well-ventilated area, such as a chemical fume hood. |
This hazard profile dictates that tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate must be treated as a hazardous waste . In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4].
The Disposal Workflow: A Step-by-Step Standard Operating Procedure (SOP)
This protocol ensures compliance with EPA regulations and promotes a culture of safety within your laboratory.
Step 1: Waste Characterization and Segregation
This is the most critical step. Due to the presence of a carbon-halogen bond (C-Br), this compound is a halogenated organic compound .
-
Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[5]
-
Causality: Mixing halogenated waste with non-halogenated waste streams (like acetone or methanol) will classify the entire volume as halogenated waste. This is not only a compliance issue but also significantly increases the cost and complexity of disposal, as halogenated waste requires specialized treatment, typically high-temperature incineration[6][7].
Step 2: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE.
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield is recommended for larger quantities.[2] | Protects against splashes and aerosols, mitigating the risk of serious eye damage. |
| Hand Protection | Nitrile or other chemical-resistant gloves. Inspect for tears or holes before use. | Prevents skin contact and irritation.[2] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-retardant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled within a certified chemical fume hood. If a hood is unavailable, a NIOSH-approved respirator may be necessary.[8] | Prevents inhalation of dust or aerosols that can cause respiratory tract irritation.[2][3] |
Step 3: Containerization and Labeling
Proper containment is key to preventing spills and ensuring clear communication.
-
Action: Use a chemically compatible, leak-proof container with a secure, screw-top cap. The container must be in good condition.[5]
-
Action: Label the container before adding the first drop of waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate " and any other constituents in the container. Do not use abbreviations.[5]
-
The specific hazard characteristics (e.g., "Irritant," "Acutely Toxic").
-
-
Causality: Clear, accurate labeling prevents accidental mixing of incompatible wastes, which could lead to dangerous chemical reactions. It is also a strict requirement under RCRA regulations for waste tracking and disposal.
Step 4: Accumulation and Storage
Waste must be accumulated safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is typically the lab bench or fume hood where the work is conducted.[9]
-
Action: Keep the waste container closed at all times, except when actively adding waste.[5] This means the cap should be securely fastened.
-
Action: Store the container in a designated, secondary containment bin to catch any potential leaks.
-
Action: Do not accumulate more than 55 gallons of hazardous waste in the SAA.[9]
-
Causality: Keeping containers closed minimizes the release of volatile organic compounds (VOCs) into the lab atmosphere, protecting personnel. Secondary containment is a crucial safeguard against environmental contamination from spills.
Step 5: Final Disposal
The ultimate disposal of this chemical waste must be handled by trained professionals.
-
Action: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for the pickup and transfer of the waste from the SAA to a Central Accumulation Area (CAA) for consolidation and shipment.
-
Action: Never dispose of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate down the drain or in the regular trash.[5]
-
Causality: As a halogenated organic compound, it requires disposal via a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common method is high-temperature incineration, which is designed to break the carbon-halogen bonds and prevent the formation of dioxins and other persistent pollutants.[6]
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and physical flow for the proper disposal of tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate.
Caption: Disposal workflow from lab bench to final disposition.
Summary of Best Practices
Table 3: Disposal Do's and Don'ts
| Do | Do Not |
|---|---|
| DO characterize your waste before disposal. | DO NOT mix halogenated and non-halogenated waste.[5] |
| DO use a clearly labeled, sealed, and compatible waste container.[5] | DO NOT pour any amount down the sink or place in solid waste bins.[5] |
| DO wear all required PPE, including gloves and eye protection. | DO NOT leave the waste container open to the air.[5] |
| DO accumulate waste at or near the point of generation.[9] | DO NOT use chemical formulas or abbreviations on the waste label.[5] |
| DO contact your institution's EHS department for final disposal. | DO NOT handle waste disposal without proper training.[4] |
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental stewardship and regulatory compliance.
References
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- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA NEPIS.
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A Senior Application Scientist's Guide to Handling tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate
This document provides essential safety and handling protocols for tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate. As a reactive intermediate frequently used in the synthesis of complex pharmaceutical agents, its handling demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and experimental success in your laboratory.
Core Hazard Analysis: The α-Bromo-Ketone Moiety
The primary driver of this compound's reactivity and toxicological profile is the α-bromo-ketone functional group. This structural feature renders the molecule a potent alkylating agent and a lachrymator. Understanding this is critical, as it informs every aspect of our handling strategy. Exposure can lead to irritation or chemical burns to the skin, eyes, and respiratory tract.
Based on data from structurally analogous compounds, tert-Butyl 3-bromo-4-oxopyrrolidine-1-carboxylate should be treated as a substance with the following potential hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3]
Therefore, all handling procedures must be designed to strictly prevent direct contact, inhalation, and ingestion.
Required Personal Protective Equipment (PPE)
The selection of PPE is non-negotiable and must be based on a thorough risk assessment of the procedures being performed. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Equipment Specification | Rationale & Critical Notes |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 certified) & Face Shield | Goggles provide a seal against splashes and vapors.[4] A face shield must be worn over goggles during procedures with a high splash risk (e.g., transfers of >50 mL, reaction quenching).[4][5] |
| Hand | Double-Gloved Nitrile Gloves | Provides robust protection against incidental contact.[4] The outer glove should be removed and replaced immediately upon any known or suspected contact. For prolonged tasks, consult manufacturer data for breakthrough times.[5] |
| Body | Flame-Resistant Laboratory Coat (fully buttoned) | Protects skin and personal clothing from minor splashes and spills.[6] Ensure cuffs are snug. For larger scale operations, a chemically resistant apron is required over the lab coat. |
| Respiratory | N/A (for standard handling in a certified fume hood) | All manipulations must be performed within a properly functioning chemical fume hood to control airborne concentrations.[7][8] A NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations like major spills.[5] |
Safe Handling Workflow: A Procedural Overview
Adherence to a strict, logical workflow is paramount for safety. The following diagram illustrates the critical steps from preparation to waste disposal.
Caption: Workflow for Safely Handling Reactive Intermediates.
Step-by-Step Handling Protocols
A. PPE Donning Sequence The principle is to protect personal clothing and skin first.
-
Lab Coat: Don your flame-resistant lab coat and ensure it is fully buttoned.
-
Eye & Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Gloves: Don the first pair of nitrile gloves. Don the second, outer pair over the first, ensuring the cuffs of the outer glove go over the cuff of the lab coat sleeve.
B. Core Chemical Handling
-
Engineering Controls: Before introducing the chemical, verify that the chemical fume hood is operational, with the sash at the appropriate height.
-
Minimization: Only bring the quantity of material required for the immediate procedure into the hood.[9]
-
Containment: Perform all transfers, weighings, and manipulations over a tray or spill liner within the fume hood to contain any potential spills.
-
Avoid Dust: When handling the solid, use techniques that minimize dust generation.[2][10] Do not "dry sweep" spills.
-
Awareness: Always direct the opening of reaction vessels away from yourself and others in the lab.[7]
C. PPE Doffing Sequence (Self-Contamination Avoidance) This is one of the most critical steps to prevent exposure.
-
Outer Gloves: While still in the work area, remove the outer, most contaminated gloves. Peel them off without touching the outer surface with your bare skin. Dispose of them in the designated solid hazardous waste container.
-
Face Shield & Goggles: Step away from the immediate work area. Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in its designated storage or laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface. Dispose of them in the hazardous waste.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]
Emergency & Disposal Plans
A. Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of the fume hood, evacuate the lab.
-
Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without appropriate respiratory protection and training.
-
Cleanup (Small, Contained Spills): For small spills inside a fume hood, use an absorbent material like sand or a commercial chemical absorbent to cover the material.[8]
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[10] Avoid any actions that create dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
B. First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
C. Waste Disposal
-
Chemical Waste: All unreacted chemical and reaction waste must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste.[10]
-
Regulatory Compliance: Do not pour any waste down the drain.[8][10] All disposal must be handled through your institution's Environmental Health and Safety (EHS) office in accordance with local and national regulations.
References
- The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024). The Chemistry Blog.
- Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island.
- Safety Data Sheet - 1-Bromo-4-tert-butylbenzene. Fisher Scientific.
- The interactive lab primer - working safely.
- tert-butyl 3-oxopyrrolidine-1-carboxyl
- Safety Data Sheet - (R)
- Safety Data Sheet - tert-Butyl 3-bromo-4-oxopiperidine-1-carboxyl
- Personal Protective Equipment Requirements for Laboratories. University of California, Santa Barbara - Environmental Health and Safety.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco - Environmental Health & Safety.
- Safety Data Sheet - 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester. Biosynth.
- Safety D
Sources
- 1. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. echemi.com [echemi.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. The interactive lab primer - working safely | Resource | RSC Education [edu.rsc.org]
- 7. files.upei.ca [files.upei.ca]
- 8. broadpharm.com [broadpharm.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
